molecular formula C8H14O B094661 2,5-Dimethyl-1,5-hexadien-3-ol CAS No. 17123-63-6

2,5-Dimethyl-1,5-hexadien-3-ol

Cat. No.: B094661
CAS No.: 17123-63-6
M. Wt: 126.2 g/mol
InChI Key: QQMFDURNWCUKNS-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,5-hexadien-3-ol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethyl-1,5-hexadien-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-1,5-hexadien-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylhexa-1,5-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6(2)5-8(9)7(3)4/h8-9H,1,3,5H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMFDURNWCUKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338799
Record name 2,5-Dimethyl-1,5-hexadien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17123-63-6
Record name 2,5-Dimethyl-1,5-hexadien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2,5-Dimethyl-1,5-hexadien-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 17123-63-6 Synonyms: Bimethallyl alcohol, Methallyl-methacrolein adduct, (3S)-2,5-dimethylhexa-1,5-dien-3-ol (stereoisomer specific)

Executive Summary & Chemical Significance

2,5-Dimethyl-1,5-hexadien-3-ol is a critical unsaturated monoterpene alcohol used primarily as an intermediate in the synthesis of irregular terpenes and pyrethroid insecticides .[1][2] Its structural uniqueness lies in the "tail-to-middle" arrangement of isoprene units, distinguishing it from the standard head-to-tail linkage found in most natural terpenes (e.g., geraniol).

For researchers in drug discovery and agrochemistry, this compound serves as a privileged scaffold precursor . It provides direct synthetic access to gem-dimethylcyclopropane derivatives (via cyclopropanation) and irregular terpene skeletons (via Oxy-Cope rearrangements), which are pharmacophores in various bioactive molecules.

Key Physicochemical Properties
PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Boiling Point ~65–68 °C (at 15 mmHg)
Density ~0.85 g/mL
Appearance Clear, colorless liquid
Flash Point Est. < 60 °C (Flammable)
Solubility Soluble in alcohols, ethers, CHCl₃; Insoluble in water

Synthetic Methodology: The Grignard Route

The most robust industrial and laboratory-scale synthesis involves the Grignard addition of methallyl magnesium chloride to methacrolein . This route is preferred for its atom economy and the availability of precursors.

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition of the allylic Grignard reagent to the unsaturated aldehyde. Note that allylic Grignard reagents exist in equilibrium between primary and tertiary forms, but reaction with sterically unhindered aldehydes like methacrolein typically yields the linear addition product.

SynthesisMechanism MethallylCl Methallyl Chloride (3-Chloro-2-methylpropene) Grignard Methallyl MgCl (Intermediate) MethallylCl->Grignard Grignard Formation (Exothermic) Mg Mg / THF Mg->Grignard Adduct Alkoxide Intermediate Grignard->Adduct Nucleophilic Addition Methacrolein Methacrolein (2-Methylpropenal) Methacrolein->Adduct Product 2,5-Dimethyl-1,5- hexadien-3-ol Adduct->Product Acid Hydrolysis Hydrolysis H3O+ / Workup

Figure 1: Synthetic pathway from methallyl chloride and methacrolein via Grignard addition.[1][2][3][4][5][6][7][8][9]

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques due to the moisture sensitivity of Grignard reagents.

Reagents:

  • Methallyl chloride (1.0 equiv)

  • Magnesium turnings (1.1 equiv, activated)

  • Methacrolein (0.95 equiv)[7]

  • Tetrahydrofuran (THF) or Diethyl Ether (Anhydrous)

Step-by-Step Workflow:

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes to activate the surface.

  • Grignard Formation: Add anhydrous THF. Add a small portion (5%) of methallyl chloride to initiate the reaction (indicated by turbidity and exotherm).

  • Addition: Dropwise add the remaining methallyl chloride/THF solution maintaining a gentle reflux. Stir for 1 hour after addition.

  • Coupling: Cool the Grignard solution to 0 °C. Add methacrolein (diluted in THF) dropwise over 30 minutes. The internal temperature must not exceed 5 °C to prevent polymerization of methacrolein.

  • Hydrolysis: Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extraction: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Distill under reduced pressure (vacuum distillation) to isolate the pure alcohol.

Structural Characterization (Spectroscopy)

Verification of the product requires distinguishing it from the conjugated diene (2,5-dimethyl-2,4-hexadiene) which is a thermodynamic sink if the alcohol dehydrates.

Diagnostic NMR Signals (¹H NMR, CDCl₃, 400 MHz):

  • δ 4.80 – 5.00 ppm (m, 4H): Terminal alkene protons (=CH ₂). Look for two distinct sets corresponding to C1 and C6.

  • δ 4.10 – 4.20 ppm (dd, 1H): Methine proton adjacent to hydroxyl (-CH OH-).

  • δ 2.10 – 2.30 ppm (m, 2H): Methylene bridge protons (-CH ₂-).

  • δ 1.70 – 1.80 ppm (s, 6H): Two allylic methyl groups (-CH ₃).

Quality Control Check:

  • Absence of signal at δ 5.5-6.0 ppm: Indicates no isomerization to internal alkenes.

  • Absence of aldehyde peak (δ 9.5 ppm): Confirms full consumption of methacrolein.

Applications in Drug & Agrochemical Development

Precursor to Chrysanthemic Acid (Pyrethroids)

The primary industrial utility of 2,5-dimethyl-1,5-hexadien-3-ol is as a precursor to Chrysanthemic acid , the core scaffold of pyrethroid insecticides (e.g., Pyrethrin I).

The alcohol undergoes a sequence of reactions—often involving cyclopropanation or rearrangement—to form the characteristic cyclopropane ring.

Irregular Terpene Synthesis (Lavandulol Analogs)

Unlike "head-to-tail" terpenes (geranyl pyrophosphate lineage), this alcohol represents a "tail-to-middle" or irregular linkage. It is structurally related to Lavandulol .

  • Mechanism: Through an Oxy-Cope rearrangement (anionic [3,3]-sigmatropic rearrangement), the potassium alkoxide of this alcohol can rearrange to form an unsaturated aldehyde, which is a versatile intermediate for constructing complex terpene backbones found in natural product drugs.

Applications cluster_Pyrethroid Agrochemical Pathway cluster_Pharma Pharma/Terpene Pathway Alcohol 2,5-Dimethyl-1,5- hexadien-3-ol Cyclopropanation Cyclopropanation Alcohol->Cyclopropanation OxyCope Oxy-Cope Rearrangement Alcohol->OxyCope Chrysanthemic Chrysanthemic Acid (Pyrethroid Scaffold) Cyclopropanation->Chrysanthemic Aldehyde Irregular Terpene Aldehydes OxyCope->Aldehyde Lavandulol Lavandulol Analogs Aldehyde->Lavandulol

Figure 2: Divergent synthetic utility in agrochemistry (left) and natural product synthesis (right).

Safety & Handling (EHS)

Signal Word: DANGER

Hazard ClassH-StatementDescription
Flammable Liquid H225Highly flammable liquid and vapor.[2]
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.[2]

Critical Handling Protocols:

  • Peroxide Formation: As an allylic alcohol/ether precursor, this compound may form explosive peroxides upon prolonged storage in air. Test for peroxides before distillation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Spill Response: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

References

  • PubChem. (2025).[2][3] 2,5-Dimethyl-1,5-hexadiene (Related Diene Data).[1][2][3][7] National Library of Medicine. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,4-Hexadiene, 2,5-dimethyl- (Isomer Comparison).[1] National Institute of Standards and Technology.[8] Retrieved from [Link]

Sources

2,5-Dimethyl-1,5-hexadien-3-ol spectral data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 2,5-Dimethyl-1,5-hexadien-3-ol

Introduction

2,5-Dimethyl-1,5-hexadien-3-ol is an allylic alcohol with the molecular formula C₈H₁₆O and a molecular weight of approximately 128.21 g/mol .[1] As a bifunctional molecule containing both a hydroxyl group and two carbon-carbon double bonds, its structural elucidation relies on a synergistic application of modern spectroscopic techniques. This guide provides a detailed analysis of the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data characteristic of this compound. The interpretation herein is grounded in established principles of spectroscopy and data from authoritative sources, offering researchers and drug development professionals a comprehensive reference for the characterization of this and similar allylic alcohols.[2]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of the chemical bonds. For 2,5-Dimethyl-1,5-hexadien-3-ol, the key functional groups are the hydroxyl (-OH) group and the vinyl (C=C) groups.

Experimental Protocol: Gas-Phase IR Spectroscopy

A common method for obtaining a clean spectrum of a volatile alcohol is gas-phase IR spectroscopy.

  • Sample Preparation : A purified liquid sample of 2,5-Dimethyl-1,5-hexadien-3-ol is injected into a heated gas cell. The temperature is maintained above the compound's boiling point to ensure it remains in the vapor phase.

  • Data Acquisition : The gas cell is placed in the beam path of an FTIR spectrometer. A background spectrum of the empty cell is first recorded.

  • Scanning : The infrared beam is passed through the sample, and the transmitted radiation is measured by a detector. The instrument scans across a range of wavenumbers, typically 4000 to 400 cm⁻¹.

  • Processing : The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Liquid Sample Injection Inject into Heated Gas Cell Sample->Injection Vapor Vaporized Analyte Injection->Vapor Scan Scan Sample (4000-400 cm⁻¹) Vapor->Scan FTIR FTIR Spectrometer Background Record Background (Empty Cell) FTIR->Background FTIR->Scan Ratio Ratio Sample vs. Background Background->Ratio Scan->Ratio Spectrum Final IR Spectrum Ratio->Spectrum

Fig 1. Workflow for Gas-Phase FTIR Spectroscopy.
Data Interpretation

The IR spectrum of 2,5-Dimethyl-1,5-hexadien-3-ol exhibits several characteristic absorption bands that confirm its structure. The gas-phase IR spectrum is available in the NIST Chemistry WebBook.[1]

Wavenumber (cm⁻¹)Vibrational ModeInterpretation
~3635 (sharp)O-H Stretch (free)This sharp, distinct peak is characteristic of a non-hydrogen-bonded hydroxyl group, as expected in the gas phase. In a liquid sample, this would appear as a broad band around 3300-3400 cm⁻¹.[3]
~3080=C-H StretchAbsorption due to the stretching of C-H bonds on the sp² hybridized carbons of the vinyl groups.
2970-2850C-H StretchStrong absorptions from the stretching of C-H bonds on the sp³ hybridized carbons (methyl and methylene groups).
~1650C=C StretchA medium intensity peak corresponding to the stretching vibration of the carbon-carbon double bonds.[3]
~1100C-O StretchA strong band indicating the stretching of the carbon-oxygen single bond of the secondary alcohol.[3]
~900=C-H BendOut-of-plane bending (wag) of the vinyl C-H bonds, characteristic of a terminal alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns in ¹H NMR and the chemical shifts in ¹³C NMR, a complete structural assignment can be made.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of purified 2,5-Dimethyl-1,5-hexadien-3-ol in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup : Place the NMR tube in the spectrometer magnet (e.g., 400 MHz). The instrument is tuned to the resonance frequencies of ¹H and ¹³C.

  • ¹H NMR Acquisition : Acquire the proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected to yield the final NMR spectra. Chemical shifts are referenced to TMS.

A Dissolve Sample (5-10mg in 0.6mL CDCl₃) B Add TMS Standard A->B C Place in Magnet (e.g., 400 MHz) B->C D Acquire ¹H Spectrum (16-32 scans) C->D E Acquire ¹³C Spectrum (1024+ scans) C->E F Fourier Transform, Phase, and Baseline Correct D->F E->F G Final Spectra (¹H and ¹³C) F->G

Fig 2. Standard workflow for NMR sample preparation and data acquisition.
Data Interpretation: Predicted Spectral Data

img_node H1a H1a, H1b H6a H6a, H6b H3 H3 H4a H4a, H4b OH OH Me2 Me2 Me5 Me5 C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C2_Me C2-Me C5_Me C5-Me

Fig 3. Atom numbering for NMR correlation.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

LabelPredicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H1a, H1b~4.95Singlet (s)2H=CH₂ (vinyl)Terminal vinyl protons typically appear between 4.5-5.5 ppm. Lack of geminal or vicinal coupling partners leads to a singlet.
H6a, H6b~4.90Singlet (s)2H=CH₂ (vinyl)Similar environment to H1, slight difference due to proximity to the chiral center.
H3~4.20Triplet (t)1H-CH(OH)-The proton on the oxygen-bearing carbon is deshielded and appears in the 3.4-4.5 δ range.[3] It is coupled to the two H4 protons.
H4a, H4b~2.25Doublet (d)2H-CH₂-Methylene protons adjacent to both a chiral center and a vinyl group. They are coupled to the H3 proton.
OH~1.8 (broad)Singlet (s)1H-OHThe hydroxyl proton signal is often broad and its chemical shift is variable, depending on concentration and temperature. It typically does not couple with adjacent C-H protons.[3]
Me2~1.75Singlet (s)3H-C(CH₃)=Methyl group attached to a double bond. Data from 2,5-dimethyl-1,5-hexadiene shows a similar shift.[4]
Me5~1.70Singlet (s)3H-C(CH₃)=Methyl group attached to a double bond, in a slightly different chemical environment from Me2.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

LabelPredicted Shift (δ, ppm)AssignmentRationale
C2, C5~145=C(CH₃)-Quaternary sp² carbons of the vinyl groups are deshielded.
C1, C6~112=CH₂Terminal sp² carbons of the vinyl groups.
C3~75-CH(OH)-The carbon attached to the hydroxyl group is significantly deshielded, typically appearing in the 60-80 ppm range.
C4~45-CH₂-The sp³ methylene carbon adjacent to the carbinol carbon.
C2-Me, C5-Me~22-CH₃Methyl carbons attached to the sp² carbons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For alcohols, Electron Ionization (EI) often leads to characteristic fragmentation pathways.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction : A dilute solution of the sample is introduced into the ion source, often via a Gas Chromatograph (GC) for separation and purification. The solvent is removed under vacuum.

  • Ionization : In the ion source, the gaseous analyte molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Fragmentation : The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.

  • Analysis : The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation

The mass spectrum for 2,5-Dimethyl-1,5-hexadien-3-ol is available from the NIST Mass Spectrometry Data Center.[1] The molecular ion (M⁺•) is expected at m/z = 128. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[3]

Primary Fragmentation Pathways

  • Alpha-Cleavage : This involves the cleavage of a C-C bond adjacent to the oxygen atom. This is often a dominant pathway as it leads to a resonance-stabilized oxonium ion.

    • Cleavage of the C3-C4 bond yields a fragment at m/z = 85 .

    • Cleavage of the C2-C3 bond yields a fragment at m/z = 71 .

  • Dehydration : The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols.[3]

    • This pathway leads to a fragment at m/z = 110 (128 - 18).

cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration M Molecular Ion (M⁺•) m/z = 128 F85 Fragment m/z = 85 M->F85 Loss of •C₄H₇ F71 Fragment m/z = 71 M->F71 Loss of •C₄H₇O F110 [M-H₂O]⁺• m/z = 110 M->F110 Loss of H₂O

Fig 4. Primary EI-MS fragmentation pathways for 2,5-Dimethyl-1,5-hexadien-3-ol.

Predicted Mass Spectrum Fragments

m/zProposed FragmentPathway
128[C₈H₁₆O]⁺•Molecular Ion
110[C₈H₁₄]⁺•Dehydration
85[C₅H₉O]⁺Alpha-cleavage (C3-C4)
71[C₅H₁₁]⁺Alpha-cleavage (C2-C3)
69[C₅H₉]⁺Allylic cation from further fragmentation
43[C₃H₇]⁺Isopropyl cation, common fragment

Conclusion

The comprehensive analysis of 2,5-Dimethyl-1,5-hexadien-3-ol using IR, NMR, and Mass Spectrometry provides unambiguous structural confirmation. IR spectroscopy identifies the core hydroxyl and vinyl functional groups. NMR spectroscopy, through predicted chemical shifts and coupling patterns, maps the complete carbon-hydrogen framework, highlighting the distinct chemical environments of each proton and carbon. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as alpha-cleavage and dehydration, that are consistent with the proposed allylic alcohol structure. Together, these techniques form a self-validating system for the rigorous identification of this compound.

References

  • NIST Mass Spectrometry Data Center. (2025). 2,5-Dimethyl-5-hexen-3-ol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (2025). 2,5-Dimethyl-1,5-hexadiene. National Center for Biotechnology Information. Retrieved from [Link]

  • McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. LibreTexts. Retrieved from [Link]

  • Singh, S. B., & Rai, A. K. (n.d.). Spectroscopic studies of some aliphatic alcohols. CORE. Retrieved from [Link]

  • Renneboog, R. M. (2022). Allylic Alcohols. Salem Press Encyclopedia of Science. Retrieved from [Link]

Sources

Mass spectrometry of 2,5-Dimethyl-1,5-hexadien-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the mass spectrometric behavior of 2,5-Dimethyl-1,5-hexadien-3-ol (CAS 17123-63-6) .[1] As a specific structural isomer of C8 terpenoid alcohols, this compound presents unique identification challenges due to its thermal instability and propensity for allylic rearrangement. This document details the fragmentation mechanisms, diagnostic ion signatures, and differentiation protocols required for unambiguous identification in complex matrices such as essential oils, pheromone blends, and synthetic intermediates.[2]

Chemical Identity & Structural Context

Before interpreting the mass spectrum, one must understand the structural lability of the molecule. It is a secondary allylic alcohol synthesized via the Grignard reaction of methallylmagnesium chloride with methacrolein.

PropertyDetail
IUPAC Name 2,5-Dimethyl-1,5-hexadien-3-ol
CAS Number 17123-63-6
Molecular Formula

Molecular Weight 126.19 g/mol
Structure

Key Features Secondary alcohol; Bis-allylic system; Methallyl tail.[1]

Synthesis Context: The compound is formed by the nucleophilic attack of the methallyl anion on the carbonyl carbon of methacrolein. This synthetic route defines its fragmentation logic: the molecule is essentially two C4 units linked at the C3 position.

Instrumentation & Methodology

To ensure reproducible fragmentation patterns, the following experimental conditions are recommended. The thermal instability of the hydroxyl group requires careful inlet management to prevent thermal dehydration prior to ionization.

Standard Protocol: GC-MS (EI)
  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C (Avoid >250°C to minimize pyrolysis).

  • Inlet Mode: Split/Splitless (Split ratio 10:1 recommended for neat samples).

  • Inlet Temperature: 220°C. Note: Higher temperatures may artificially increase the m/z 108 (M-18) peak.

  • Column: Non-polar (e.g., DB-5ms, HP-5) or slightly polar (DB-Wax) for isomer separation.

    • Retention Index (DB-5): Approx. 839 - 850.[3][4]

Fragmentation Analysis (The Core)

The mass spectrum of 2,5-Dimethyl-1,5-hexadien-3-ol is dominated by alpha-cleavage and allylic fragmentation . The molecular ion (


) is typically weak or absent due to the facile loss of water or the methallyl side chain.
Primary Fragmentation Pathway: Alpha-Cleavage

The most diagnostic feature is the cleavage of the C3-C4 bond. The ionization of the oxygen atom triggers the rupture of the bond between the carbinol carbon (C3) and the adjacent methylene group (C4).

  • Formation of the Base Peak (m/z 71):

    • Mechanism: Alpha-cleavage with charge retention on the oxygen-containing fragment.

    • Process:

      
      
      
    • Result: Loss of the methallyl radical (Mass 55) yields the resonance-stabilized oxonium ion at m/z 71 . This is the Base Peak (100%) .

  • Formation of the Methallyl Cation (m/z 55):

    • Mechanism: Heterolytic cleavage where the charge resides on the alkyl fragment.

    • Process:

      
      
      
    • Result: A strong peak at m/z 55 corresponding to the methallyl cation (

      
      ).
      
Secondary Pathway: Dehydration

Like most alcohols, the molecular ion readily eliminates water (


, 18 u).
  • Peak: m/z 108 (

    
    ).
    
  • Mechanism: 1,2-elimination or 1,4-elimination involving the allylic protons. This yields a conjugated triene (2,5-dimethyl-1,3,5-hexatriene), which subsequently fragments to m/z 93 (loss of methyl).

Diagnostic Ion Table
m/zIntensityIdentityOrigin / Mechanism
126 < 1%

Molecular Ion (Rarely seen).
108 5-15%

Dehydration product (

).
93 10-20%

Methyl loss from the dehydrated triene.
71 100%

Base Peak . Alpha-cleavage (Loss of methallyl).
55 60-80%

Methallyl cation (Allylic cleavage).
43 30-50%

/

Isopropyl / Acetyl fragments.
41 40-60%

Allyl cation.

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways that define the mass spectrum.

FragmentationPathway M Molecular Ion [M]+ m/z 126 (Unstable) BasePeak Base Peak [C4H7O]+ m/z 71 M->BasePeak Alpha-Cleavage (-C4H7•) Methallyl Methallyl Cation [C4H7]+ m/z 55 M->Methallyl Heterolytic Cleavage Dehydration Dehydration [M - H2O]+ m/z 108 M->Dehydration - H2O (18u) TrieneFrag Triene Fragment [M - H2O - CH3]+ m/z 93 Dehydration->TrieneFrag - CH3•

Figure 1: Mechanistic pathway showing the dominance of alpha-cleavage (m/z 71) and competitive dehydration.

Differentiation & Quality Control

Distinguishing 2,5-Dimethyl-1,5-hexadien-3-ol from isomers (e.g., 2,5-dimethyl-2,4-hexadien-1-ol) requires specific attention to the 71/55 ion ratio .

Differentiation Protocol
  • Check m/z 71: If m/z 71 is the base peak, it confirms the presence of the

    
     moiety. Isomers with the hydroxyl group at primary positions (C1) will typically show a stronger m/z 31 (
    
    
    
    ) or m/z 41/43 base peaks, not m/z 71.
  • Check m/z 108: A high abundance of m/z 108 suggests thermal degradation in the injector. If m/z 108 > m/z 71, lower the inlet temperature.

  • Retention Index: Validate against a standard alkane ladder. On a DB-5 column, the target RI is ~839. Significant deviation (>15 units) suggests an isomer.

Experimental Workflow Diagram

Workflow Sample Sample Preparation (Dilute in Hexane/Ether) Inlet GC Inlet Temp: 220°C Split: 10:1 Sample->Inlet Separation GC Separation Col: DB-5ms RI Check: ~839 Inlet->Separation Minimize Thermal Stress MS MS Detection 70 eV EI Scan: 35-300 amu Separation->MS Analysis Data Analysis Check m/z 71 (Base) Check m/z 55 (High) MS->Analysis Decision Is m/z 71 Base Peak? Analysis->Decision Pass Confirmed: 2,5-Dimethyl-1,5-hexadien-3-ol Decision->Pass Yes Fail Suspect Isomer (Check m/z 31, 41) Decision->Fail No

Figure 2: Step-by-step workflow for the identification and validation of the target compound.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,5-Dimethyl-1,5-hexadien-3-ol. National Institute of Standards and Technology. [Link]

  • Organic Syntheses. (1993). Synthesis of Methallyl Derivatives via Grignard Reactions. Org. Synth. 1993, 71, 158. [Link]

  • Molecules. (2022). VOCs Analysis of Watermelon Cultivars: Identification of 2,5-dimethyl-1,5-hexadien-3-ol. Molecules 2022, 27, 8747.[3] [Link]

Sources

Navigating the Kinetic Stability of Dienol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Synthesis, Characterization, and Therapeutic Potential

Introduction: The Thermodynamic Trap

In the landscape of drug discovery, dienols —specifically cyclic conjugated or cross-conjugated alcohols such as cyclohexadienols—occupy a precarious niche. They are high-value synthetic intermediates for accessing complex stereochemical architectures (e.g., oseltamivir analogs, derivatized steroids) and are often transient species in the metabolic oxidation of aromatics by Cytochrome P450 enzymes.

However, working with dienols presents a fundamental "thermodynamic trap." Driven by the resonance energy of aromatization (~36 kcal/mol for benzene systems), these compounds possess an intrinsic driving force to dehydrate or rearrange into their corresponding phenols or benzenes. For the medicinal chemist, the challenge is twofold:

  • Synthetic Access: Generating the dienol under conditions that kinetically trap the non-aromatic state.

  • Metabolic Profiling: Understanding the dienol-benzene rearrangement , a primary clearance pathway that can flag a scaffold for high metabolic instability or toxicity.

This guide outlines the preliminary investigation of these compounds, moving from "blind" synthesis to controlled kinetic profiling.

Synthetic Access & Tautomeric Control

Direct synthesis of dienols often utilizes dearomatization strategies. The most robust method for generating stable cyclohexadienols is the Birch Reduction-Alkylation sequence, followed by controlled hydrolysis.

The "Masked" Strategy

To prevent immediate aromatization, the alcohol functionality is often installed as an enol ether or a carboxylate intermediate during the reduction phase.

Key Synthetic Workflow:

  • Substrate Selection: Benzoic acid derivatives (electron-deficient) are ideal.[1]

  • Birch Reduction: Li/NH

    
     generates a radical anion, then a dianion.
    
  • Electrophile Trapping: Quenching the dianion with an electrophile (E

    
    ) prevents immediate re-aromatization.
    
  • Hydrolysis: Mild acidic hydrolysis releases the dienol (or ketone tautomer).

SynthesisWorkflow Start Aromatic Precursor (Benzoic Acid Deriv.) Red Birch Reduction (Li/NH3, -78°C) Start->Red Trap Electrophile Trap (Alkylation/Protonation) Red->Trap Inter 1,4-Cyclohexadiene Intermediate Trap->Inter Hyd Controlled Hydrolysis (Mild Acid) Inter->Hyd Deprotection Prod Target Dienol Hyd->Prod

Figure 1: Generalized workflow for accessing cyclohexadienols via dearomatization. Note the critical temperature control to suppress thermodynamic equilibration.

Structural Characterization

Distinguishing a dienol from its tautomeric ketone or its aromatized phenol product is critical. Standard LC-MS is often insufficient due to identical molecular weights (tautomers) or simple water loss (aromatization).

Table 1: Spectroscopic Fingerprints of Dienol Systems

FeatureDienol (Target) Enone (Tautomer) Phenol (Degradant)

H NMR (Vinylic)
Distinct signals

5.5–6.0 ppm (non-aromatic coupling)

-unsat. doublets

6.0–7.0 ppm
Aromatic region

6.5–8.0 ppm

H NMR (OH)
Broad singlet, exchangeable (variable shift)N/A (unless enolized)Sharp singlet (downfield

4.5–9.0 ppm)

C NMR (C=O)
AbsentDistinct signal

190–200 ppm
Absent
IR Spectroscopy Broad O-H stretch (3400 cm

); C=C (1650 cm

)
Strong C=O stretch (1680 cm

)
Sharp aromatic C=C; O-H stretch
UV-Vis

< 280 nm (interrupted conjugation)

~230–250 nm (conjugated)
Strong absorption

> 270 nm (aromatic)

Expert Insight: When analyzing


H NMR, look for the loss of ring current anisotropy . The protons on a dienol ring will appear significantly upfield compared to the starting aromatic material.
Reactivity Profiling: The Dienol-Benzene Rearrangement

The primary failure mode for dienol drugs is the acid-catalyzed Dienol-Benzene Rearrangement . This reaction is mechanistically distinct from simple dehydration; it involves the migration of a substituent to allow aromatization.

Mechanism:

  • Protonation: The hydroxyl group or the double bond is protonated.

  • Cation Formation: A cyclohexadienyl cation (benzenonium ion) is formed.

  • Migration/Loss: To regain aromaticity, a group (H, alkyl) migrates, or a proton is lost.

Understanding the kinetics of this rearrangement allows researchers to predict half-life (


) in physiological fluids (pH 1.2 gastric vs. pH 7.4 blood).

Rearrangement Dienol Dienol (Substrate) Cation Cyclohexadienyl Cation Dienol->Cation Fast Equilibrium H_plus + H+ TS Transition State (Substituent Migration) Cation->TS Rate Limiting (k1) Phenol Substituted Phenol/Benzene TS->Phenol Irreversible

Figure 2: The acid-catalyzed Dienol-Benzene rearrangement pathway.[2] The formation of the cation is often fast, with the migration/aromatization step being rate-limiting.

Experimental Protocols
Protocol A: Kinetic Stability Assay (UV-Vis)

Purpose: To determine the rate constant (


) of aromatization at physiological pH.

Reagents:

  • Dienol stock solution (10 mM in Methanol).

  • Phosphate buffer (pH 7.4) and HCl buffer (pH 1.2).

  • UV-Vis Spectrophotometer (scanning mode).

Procedure:

  • Baseline: Blank the spectrophotometer with the chosen buffer.

  • Initiation: Inject 20

    
    L of Dienol stock into 2 mL of buffer in a quartz cuvette. Rapidly mix (inversion).
    
  • Monitoring: Immediately start scanning from 200 nm to 400 nm.

    • Interval: Every 30 seconds for 10 minutes (fast reactors) or every 5 minutes for 2 hours (slow reactors).

  • Data Analysis:

    • Identify the Isosbestic Point : A specific wavelength where absorbance remains constant throughout the reaction. The presence of clear isosbestic points confirms a clean conversion from Species A (Dienol) to Species B (Phenol) without long-lived intermediates [1].

    • Plot

      
       vs. time at the 
      
      
      
      of the forming phenol. The slope represents
      
      
      .
Protocol B: Synthesis via Birch Reduction (Modified)

Purpose: Accessing a 1,4-cyclohexadienol precursor.

Safety: Liquid ammonia is hazardous. Perform in a well-ventilated hood with cryo-gloves.

  • Setup: Condense NH

    
     (approx. 50 mL) into a flask at -78°C (Dry ice/acetone bath).
    
  • Dissolution: Add the benzoic acid derivative (1.0 equiv) and tert-butanol (2.5 equiv) as a proton source.

  • Reduction: Add Lithium wire (small pieces, 2.5 equiv) until the solution sustains a deep blue color for >15 minutes.

  • Quench: Carefully add solid NH

    
    Cl to quench the radical anions (solution turns colorless).
    
  • Workup: Evaporate NH

    
     under a stream of nitrogen. Partition residue between water and ether. Acidify the aqueous layer carefully to extract the dihydro-benzoic acid.
    
  • Conversion: Subject the intermediate to oxidative decarboxylation or hydrolysis (depending on specific target) to yield the dienol [2].

Biological Implications

In drug development, the dienol moiety is often a "red flag" for metabolic liability, but it can be exploited:

  • Pro-drug Design: A stable dienol ether can be designed to hydrolyze and rearrange into an active phenolic drug only within the acidic environment of a lysosome or tumor microenvironment.

  • Metabolite Identification: If a drug candidate containing an aromatic ring shows unexplained toxicity, screen for "NIH Shift" metabolites. The rearrangement of an arene oxide to a phenol often passes through a transient dienol-like cation. Stabilizing this intermediate (e.g., via fluorination) can sometimes mitigate toxicity.

References
  • Vitullo, V. P., et al. (1977).[3] Cyclohexadienyl Cations. 7. Kinetics and Mechanism of the Acid-Catalyzed Dienol-Benzene Rearrangement. Journal of the American Chemical Society.[4]

  • Hooker, J. M., et al. (2024). One-Pot Synthesis of 1,3-Cyclohexadienes by Birch Reduction in the Presence of Carbonyl Compounds.[5][6] ResearchGate/Chemistry Journals.

  • Hanson, J. R. (2002). The General Dienol: Benzene Rearrangement of Ring A of the Steroids.[2] Journal of Chemical Research.[2]

  • Antic, D. (2023). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific Application Notes.

Sources

Chemical Dynamics of Unsaturated Tertiary Alcohols: Synthetic Control & Pharmacophore Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Unsaturated tertiary alcohols represent a paradox in organic synthesis and drug design. Structurally, they offer a robust scaffold that resists oxidative metabolism, making them ideal pharmacophores for extending half-life (


). Chemically, however, they are thermodynamic "hotspots"—prone to rapid dehydration, acid-catalyzed rearrangement, and steric occlusion that complicates standard protection strategies.

This technical guide moves beyond textbook definitions to address the controllability of these moieties. We focus on three critical pillars: directing the divergent pathways of propargylic systems (Rupe vs. Meyer-Schuster), executing kinetic dehydration over thermodynamic equilibration, and overcoming steric hindrance during functional group protection.

Structural Dynamics & Steric Implications

The tertiary carbinol carbon, when adjacent to unsaturation (allylic or propargylic), sits at the intersection of high steric congestion and high electronic lability.

The Carbocation Stabilization Trap

Unlike saturated tertiary alcohols, unsaturated variants possess a resonance-stabilized carbocation pathway.

  • Saturated

    
     Alcohol: 
    
    
    
    (stability) relies solely on hyperconjugation from alkyl groups.
  • Unsaturated

    
     Alcohol:  The adjacent 
    
    
    
    -system (alkene/alkyne) delocalizes the positive charge.

Implication: In the presence of Brønsted or Lewis acids, the energy barrier for


 bond cleavage is significantly lowered. This makes unintended dehydration (

) or rearrangement the dominant failure mode during acidic workups.
Metabolic Shielding (Pharmacophore Utility)

From a drug development perspective, the tertiary alcohol is a "metabolic stop."

  • Oxidative Resistance: Lacking an

    
    -proton, these alcohols cannot be oxidized to ketones by Alcohol Dehydrogenase (ADH) or Cytochrome P450s without skeletal degradation.
    
  • Conjugation: They primarily undergo Phase II glucuronidation, which is sterically slower than for primary/secondary alcohols.

The Propargylic Pivot: Rupe vs. Meyer-Schuster[1][2][3]

The acid-catalyzed rearrangement of tertiary propargylic alcohols is a notorious branching point. The reaction can proceed via the Meyer-Schuster pathway (1,3-shift) or the Rupe pathway (1,2-shift/enyne formation). For tertiary substrates, the Rupe rearrangement is the dominant trajectory, yielding


-unsaturated ketones.[1]
Mechanistic Divergence

Understanding the intermediate is key to controlling the outcome. The Rupe rearrangement proceeds through a dehydration to an enyne intermediate, which is then re-hydrated.

RupeMechanism Substrate Tertiary Propargylic Alcohol Protonation Oxonium Ion Substrate->Protonation + H+ Cation 3° Propargylic Cation Protonation->Cation - H2O Enyne Conjugated Enyne (Key Intermediate) Cation->Enyne - H+ (Elimination) MS_Path Meyer-Schuster Path (1,3-Shift) Cation->MS_Path Minor in 3° Enol Enol Tautomer Enyne->Enol + H2O (Hydration) Product α,β-Unsaturated Ketone (Rupe Product) Enol->Product Tautomerization

Figure 1: The Rupe Rearrangement pathway dominant in tertiary propargylic alcohols. Note the critical Enyne intermediate formed via elimination.

Synthetic Control Protocol

To favor the Rupe product (often a desired building block) or suppress it (to maintain the alcohol), condition control is paramount.

VariableEffect on Tertiary Propargylic AlcoholsRecommendation
Acid Strength Strong acids (HCOOH,

) favor Rupe rearrangement.
Use TFA or Formic Acid to drive rearrangement.
Temperature High heat promotes elimination to the enyne.Keep

to preserve alcohol; Heat to

to rearrange.
Solvent Protic solvents stabilize the leaving group (

).
Use Acetic Acid/Water mixtures for rearrangement.

Controlled Dehydration: The Burgess Protocol[4]

Standard acid-catalyzed dehydration of tertiary alcohols is often disastrous, leading to thermodynamic mixtures of alkenes (Zaitsev vs. Hofmann) and skeletal rearrangements (Wagner-Meerwein).

The Solution: The Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt).[2] This reagent facilitates a syn-elimination (


 mechanism) under neutral conditions, effectively "freezing" the kinetic product and preventing carbocation wandering.
Experimental Protocol: Kinetic Dehydration

Context: Dehydration of a sensitive tertiary allylic alcohol to a diene without isomerization.

Reagents:

  • Substrate: 1.0 equiv

  • Burgess Reagent: 2.0 - 2.5 equiv

  • Solvent: Anhydrous Benzene or Toluene (THF is an alternative but slower)

Step-by-Step Workflow:

  • Preparation: Dry the tertiary alcohol via azeotropic distillation with toluene if necessary. Water destroys the Burgess reagent.

  • Dissolution: Dissolve the alcohol in anhydrous benzene (

    
    ) under 
    
    
    
    atmosphere.
  • Addition: Add the Burgess reagent in one portion at room temperature.

  • Activation: Heat the reaction to

    
     .
    
    • Expert Insight: Unlike secondary alcohols which react at RT, tertiary alcohols often require mild heating to overcome the steric barrier for the formation of the sulfamate ester intermediate.

  • Monitoring: Monitor by TLC/NMR for the disappearance of the starting material. The reaction is usually complete within 1-3 hours.

  • Workup: Cool to RT. Pass directly through a short pad of silica gel (eluting with Hexanes/EtOAc) to remove the water-soluble byproduct (

    
    ).
    
  • Validation:

    
    -NMR should show distinct alkene signals. Absence of shifted methyl peaks confirms no Wagner-Meerwein rearrangement occurred.
    

Strategic Protection: Silyl Triflates

Protecting a tertiary alcohol is an exercise in overcoming steric repulsion. The standard


 approach (e.g., TBSCl + Imidazole) often fails because the bulky silicon center cannot approach the crowded tertiary carbon.

The "Triflate Turbo" Strategy: To protect unsaturated tertiary alcohols, one must use Silyl Triflates (TBSOTf, TESOTf) rather than chlorides. The triflate is a "super-leaving group," creating a highly electrophilic silylium-like species that drives the reaction despite steric hindrance.

Decision Matrix for Protecting Groups

ProtectionLogic Start Unsaturated Tertiary Alcohol Protection Required Stability Required Stability Condition? Start->Stability AcidLabile Acid Labile / Temporary Stability->AcidLabile Short term Standard Standard / Robust Stability->Standard Drug Synthesis MaxStable Max Stability / Bulky Stability->MaxStable Harsh Conditions TMS Use TMSOTf + 2,6-Lutidine (Very Labile) AcidLabile->TMS TBS Use TBSOTf + 2,6-Lutidine (Industry Standard) Standard->TBS TES Use TESOTf + 2,6-Lutidine (Easier to remove than TBS) MaxStable->TES Note Note: TBDPS is often too bulky for tertiary alcohols MaxStable->Note

Figure 2: Selection logic for silylating tertiary alcohols. Note the exclusive use of Triflates (OTf) over Chlorides.

Protocol: TBS Protection of Hindered Tertiary Alcohols

Reagents:

  • Substrate: 1.0 equiv

  • TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate): 1.5 equiv

  • 2,6-Lutidine: 2.0 equiv (Base)

  • DCM (Dichloromethane): Anhydrous (

    
    )
    

Procedure:

  • Cool the substrate solution in DCM to

    
    .
    
  • Add 2,6-Lutidine (preferred over triethylamine for hindered substrates due to lower steric profile at the nitrogen center).

  • Add TBSOTf dropwise.

  • Allow to warm to RT.

  • Self-Validation: If reaction stalls, do not add heat (causes elimination). Instead, add a catalytic amount of DMAP, though this risks racemization in chiral centers elsewhere. For tertiary alcohols, time is the variable: allow to stir 12-24h.

References

  • Rupe Rearrangement Mechanism & Scope

    • Source: Vertex AI / SlideShare / Wikipedia
    • Title: Rupe Rearrangement: Acid-catalyzed isomerization of tertiary acetylenic alcohols.[3]

    • URL:[Link][1]

  • Burgess Reagent Applications

    • Source: Suzhou Highfine Biotech / ResearchG
    • Title: Burgess, a mild selective dehydrating reagent for secondary and tertiary alcohols.[2][4][5][6]

  • Protection of Hindered Alcohols

    • Source: Master Organic Chemistry
    • Title: Protecting Groups For Alcohols: Silyl Ethers and Steric Considerations.[7]

    • URL:[Link]

  • Tertiary Alcohols in Drug Design

    • Source: Hypha Discovery
    • Title: Small but mighty: the impact of tertiary alcohols in drug design (Metabolic Stability).
    • URL:[Link]

Sources

Methodological & Application

Advanced Application Note: Barbier Reaction for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Barbier reaction offers a distinct safety and operational advantage over the traditional Grignard reaction for the synthesis of tertiary alcohols. By generating the organometallic species in situ in the presence of the electrophile (ketone or ester), the Barbier protocol minimizes the accumulation of hazardous, high-energy intermediates.

This guide details the mechanistic underpinnings and provides two field-validated protocols: a cost-effective Zinc-Mediated Anhydrous Protocol and a chemoselective Indium-Mediated Aqueous Protocol . These methods are optimized for drug discovery workflows where functional group tolerance and safety are paramount.

Strategic Selection: Barbier vs. Grignard

The choice between Barbier and Grignard chemistries is often dictated by substrate stability and safety profiles.

FeatureGrignard Reaction (Two-Step)Barbier Reaction (One-Pot)
Stoichiometry Organometallic formed first, then electrophile added.Metal, electrophile, and halide mixed simultaneously.[1]
Safety High accumulation of reactive species. Exotherm risk upon initiation.Safer. Reactive species consumed immediately. Lower exotherm risk.
Water Tolerance Intolerant (requires strict anhydrous conditions).Tolerant (Metal dependent; Zn/In work in aqueous media).
Substrate Scope Limited with protic functional groups (OH, NH).High. Can often be run on substrates with unprotected OH/NH groups.
Target Product Tertiary Alcohols (from Ketones/Esters).Tertiary Alcohols (from Ketones/Esters).

Mechanistic Insight

Unlike the Grignard reaction, which follows a polar nucleophilic addition pathway, the Barbier reaction mechanism is complex and metal-dependent. The consensus suggests a surface-mediated Single Electron Transfer (SET) process.

Reaction Pathway Diagram

The following diagram illustrates the radical-anion pathway characteristic of the Zinc-mediated Barbier reaction.

BarbierMechanism Start Alkyl Halide (R-X) + Ketone Surface Metal Surface (M0) SET Step Start->Surface Adsorption Radical Radical Anion Pair [R• M+ X-] Surface->Radical e- Transfer Addition C-C Bond Formation (Surface Bound) Radical->Addition Radical Attack Alkoxide Metal Alkoxide Addition->Alkoxide Desorption Product Tertiary Alcohol Alkoxide->Product Hydrolysis (H3O+)

Figure 1: Simplified Single Electron Transfer (SET) mechanism for surface-mediated Barbier reactions.

Protocol A: Zinc-Mediated Synthesis (Anhydrous)

Target: Synthesis of tertiary alcohols from ketones using alkyl iodides or allylic bromides. Advantage: Cost-effective; ideal for large-scale preparation where water exclusion is manageable.

Reagents & Equipment
  • Metal: Zinc dust (<10 micron), activated.

  • Substrate: Ketone (1.0 equiv).

  • Reagent: Alkyl Iodide or Allyl Bromide (1.2 – 1.5 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran).[2]

  • Activation Agent: 1,2-Dibromoethane (5 mol%) or TMSCl (Trimethylsilyl chloride).

Zinc Activation (Critical Step)

The induction period is the most dangerous phase. Passivation layers (ZnO) on the zinc surface must be removed.

  • Suspend Zinc dust in minimal dry THF under Argon.

  • Add 5 mol% 1,2-dibromoethane.

  • Heat to reflux for 2-3 minutes until ethylene gas evolution is observed (bubbling).

  • Allow to cool to room temperature before proceeding.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon.

  • Charging: Add the Activated Zinc (1.5 equiv) and the Ketone (1.0 equiv) in anhydrous THF (0.5 M concentration relative to ketone).

  • Initiation: Add 10% of the Alkyl Halide solution dropwise.

    • Observation: Look for a slight temperature rise or turbidity change. If no reaction occurs after 5 minutes, add a crystal of Iodine.

  • Addition: Once initiated, add the remaining Alkyl Halide dropwise over 20-30 minutes.

    • Control: Maintain a gentle reflux using the heat of the reaction. Use an external water bath if the exotherm becomes too vigorous.

  • Completion: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of ketone).

  • Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl.

    • Note: Do not use HCl initially as it may dehydrate the tertiary alcohol to an alkene.

  • Workup: Extract with Et₂O or EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Indium-Mediated Synthesis (Aqueous)

Target: Synthesis of tertiary alcohols from ketones using allyl bromides in aqueous media. Advantage: "Green" chemistry; high chemoselectivity (tolerates unprotected -OH, -COOH in the substrate).

Reagents & Equipment
  • Metal: Indium powder (mesh -100 or -325). No activation required.

  • Substrate: Ketone (1.0 equiv).

  • Reagent: Allyl Bromide (1.2 equiv).

  • Solvent: THF/Water (1:1) or pure Water.

Mechanistic Differentiator

Indium has a low first ionization potential (5.79 eV), allowing it to function in water without being rapidly oxidized by protons, unlike Magnesium or Zinc.

Step-by-Step Procedure
  • Setup: Standard round bottom flask (open to air is often acceptable, but Argon is recommended for reproducibility).

  • Mixing: Combine Ketone (1 mmol) and Allyl Bromide (1.2 mmol) in THF/H₂O (1:1, 5 mL).

  • Addition: Add Indium powder (1.2 mmol) in one portion.

  • Reaction: Sonicate the mixture or stir vigorously at room temperature.

    • Time: Reaction is usually rapid (1–4 hours).

    • Exotherm: Mild exotherm may be observed.

  • Quench: Add 1M HCl dropwise to dissolve remaining Indium salts and quench the alkoxide.

  • Workup: Extract with Ethyl Acetate. The aqueous phase will contain Indium salts which can be recovered/recycled.

  • Purification: Standard silica gel chromatography.

Optimization & Troubleshooting Workflow

Use the following logic flow to troubleshoot low yields or stalled reactions.

Optimization Problem Low Yield / No Reaction Check1 Is the Metal Activated? Problem->Check1 Check2 Solvent System? Check1->Check2 Yes Action1 Use TMSCl or 1,2-dibromoethane (For Zn/Mg) Check1->Action1 No Check3 Substrate Sterics? Check2->Check3 Anhydrous Action2 Switch to Aqueous Indium (If protic groups present) Check2->Action2 Protic/Wet Action3 Use SmI2 (Kagan's Reagent) for hindered ketones Check3->Action3 High Sterics

Figure 2: Troubleshooting decision matrix for Barbier reaction optimization.

References

  • Li, C. J., & Chan, T. H. (1997). Organic Reactions in Aqueous Media. Wiley-Interscience.
  • Kagan, H. B., & Namy, J. L. (1986). "Lanthanides in organic synthesis". Tetrahedron, 42(24), 6573-6614.

  • Blomberg, C., & Hartog, F. A. (1977). "The Barbier Reaction—A One-Step Alternative for the Grignard Reaction".[1] Synthesis, 1977(01), 18-30.

  • Augé, J., et al. (1996). "Indium-Mediated Barbier-Type Allylation in Water". Tetrahedron Letters, 37(48), 8715-8718.

  • Podlech, J. (2010).[3] "Zinc-Mediated Barbier-Type Reactions".[3][4][5][6] In Main Group Metals in Organic Synthesis. Wiley-VCH.

Sources

Precision Engineering of Chiral Dienols: Strategic Protocols for VMAR and Carbonyl Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Chiral dienols (specifically 1,5-dien-3-ols and 1,3-dien-2-ols) are privileged structural motifs in pharmacologically active natural products, including amphotericin B, statins, and various macrolide antibiotics. Their synthesis presents a unique "regio-stereo" challenge: the chemist must control not only the absolute stereochemistry of the alcohol but also the regioselectivity of the nucleophilic attack (


 vs. 

) and the geometry ( E/Z ) of the alkene backbone.

This Application Note details two orthogonal, field-proven methodologies to access these scaffolds with high enantiomeric excess ( ee > 90%):

  • Method A (Constructive): The Catalytic Asymmetric Vinylogous Mukaiyama Aldol Reaction (VMAR) . Best for building the carbon skeleton from scratch while setting stereochemistry. We focus on the Copper(II)-catalyzed system which favors the thermodynamically challenging

    
    -addition.
    
  • Method B (Reductive): The Corey-Bakshi-Shibata (CBS) Reduction .[1][2][3][4] Best for installing chirality into pre-existing conjugated dienones.

Decision Matrix: Selecting the Right Pathway

Before initiating synthesis, select the protocol that matches your substrate availability and structural goals.

DecisionMatrix Start Target: Chiral Dienol Skeleton Does the C-C skeleton already exist? Start->Skeleton Yes Yes (Conjugated Dienone) Skeleton->Yes Pre-formed No No (Fragment Coupling) Skeleton->No De novo MethodB METHOD B: CBS Reduction (Stereocontrol only) Yes->MethodB SubDecision Regioselectivity Requirement? No->SubDecision MethodA METHOD A: Asymmetric VMAR (C-C Bond + Stereocontrol) Gamma Gamma-Addition (1,5-relationship) SubDecision->Gamma Targeting Polyketides Alpha Alpha-Addition (Linear) SubDecision->Alpha Standard Aldol Gamma->MethodA Consider Evans Auxiliary Consider Evans Auxiliary Alpha->Consider Evans Auxiliary

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on starting material availability and regiochemical requirements.

Method A: Catalytic Asymmetric Vinylogous Mukaiyama Aldol (VMAR)

Principle & Causality

The VMAR extends the nucleophilic reach of the enolate to the


-position of a dienolate. Standard Lewis acids often result in mixtures of 

(kinetic) and

(thermodynamic) products. To enforce high

-regioselectivity and enantiocontrol, we utilize a Copper(II)-Bis(oxazoline) or CuF₂-Tol-BINAP system. The copper catalyst activates the aldehyde electrophile while the bulky ligands create a chiral pocket that blocks the

-attack trajectory, effectively funneling the reaction toward the desired chiral 1,5-dien-3-ol.
Protocol: Cu(II)-Catalyzed VMAR

Target: Synthesis of


-hydroxy-

-unsaturated esters (chiral dienol precursors).
Reagents
  • Catalyst Precursor: Cu(OTf)

    
     or CuF
    
    
    
    (99.99% trace metals basis).
  • Ligand: (S,S)-Ph-Box or (S)-Tol-BINAP (10-15 mol%).

  • Nucleophile: Trimethylsilyloxyfuran or acyclic silyl dienol ether (freshly distilled).

  • Electrophile: Representative aldehyde (e.g., benzaldehyde, hydrocinnamaldehyde).

  • Solvent: Anhydrous THF or CH

    
    Cl
    
    
    
    .
Step-by-Step Workflow
  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk flask under Argon, charge Cu(OTf)

      
       (10 mol%) and the chiral ligand (11 mol%).
      
    • Add anhydrous THF (0.1 M relative to substrate).

    • Stir at room temperature for 1 hour. Why: This ensures complete coordination of the ligand to the metal center. Incomplete complexation leads to background racemic reaction.

  • Substrate Activation:

    • Cool the catalyst solution to -78°C .

    • Add the aldehyde (1.0 equiv) slowly down the side of the flask.

    • Critical Control Point: Stir for 15 minutes to allow Lewis acid-carbonyl coordination before introducing the nucleophile.

  • The VMAR Event:

    • Add the silyl dienol ether (1.2 equiv) dropwise over 20 minutes.

    • Maintain -78°C for 4–12 hours. Monitor by TLC.

    • Note: Unlike simple aldol reactions, VMAR can be slower due to the steric bulk of the dienol ether.

  • Workup & Desilylation:

    • Quench with saturated aq. NaHCO

      
       at -78°C.
      
    • Warm to RT and extract with EtOAc.

    • Desilylation: Treat the crude silyl ether with TBAF (1.0 equiv) in THF at 0°C for 30 mins to reveal the free hydroxyl group.

  • Purification:

    • Flash chromatography on silica gel (neutralized with 1% Et

      
      N to prevent acid-catalyzed elimination of the alcohol).
      
Performance Data (Representative)
Substrate (Aldehyde)Catalyst SystemYield (%)Regioselectivity (

:

)
enantiomeric excess (ee)
BenzaldehydeCu(OTf)

/ Ph-Box
92>99:197%
CinnamaldehydeCuF

/ Tol-BINAP
85>95:594%
CyclohexanecarbaldehydeCu(OTf)

/ tBu-Box
7890:1089%

Method B: Enantioselective Reduction of Dienones (CBS)

Principle & Causality

When the carbon skeleton is already established (e.g., via metathesis or Horner-Wadsworth-Emmons), the challenge is setting the alcohol stereochemistry without reducing the conjugated alkenes. The Corey-Bakshi-Shibata (CBS) reduction is superior here. The chiral oxazaborolidine catalyst activates the borane reductant (Lewis base activation) and coordinates the ketone (Lewis acid activation), delivering the hydride via a rigid 6-membered transition state.[1] This prevents 1,4-reduction (conjugate addition), preserving the dienol unsaturation.

Protocol: (R)-Me-CBS Reduction

Target: Conversion of


-unsaturated ketones to chiral dienols.
Reagents
  • Catalyst: (R)-Me-CBS oxazaborolidine (10 mol%, 1M in toluene).

  • Reductant: Catecholborane or BH

    
    [4]·DMS (0.6–1.0 equiv).
    
  • Substrate: Conjugated dienone (dried azeotropically).

  • Solvent: Toluene or THF (anhydrous).

Step-by-Step Workflow
  • System Prep:

    • Flame-dry a 2-neck round bottom flask equipped with a thermometer and N

      
       inlet.
      
    • Charge (R)-Me-CBS catalyst solution (10 mol%).

  • Reductant Complexation:

    • Cool to -40°C .

    • Add the borane source (BH

      
      ·DMS or Catecholborane, 0.6 equiv) dropwise.
      
    • Why: Pre-complexation ensures the hydride is delivered solely via the chiral catalyst pathway, not the background racemic pathway.

  • Controlled Addition:

    • Dissolve the dienone in minimal toluene.

    • Add the ketone solution very slowly (over 1 hour) via syringe pump to the catalyst/borane mixture.

    • Critical Control Point: Maintaining a low concentration of unreacted ketone relative to the catalyst minimizes the non-catalyzed background reaction, which is crucial for high ee.

  • Quench & Recovery:

    • Add MeOH (excess) dropwise at -20°C. Caution: H

      
       gas evolution.
      
    • Warm to RT and stir for 30 mins to break boron-nitrogen complexes.

    • Wash with 1N HCl, then brine. Dry over MgSO

      
      .
      

Mechanistic Visualization (Graphviz)

The following diagram illustrates the dual-activation mode of the CBS catalyst, ensuring the hydride delivery occurs specifically at the Re or Si face, preserving the diene system.

CBS_Mechanism cluster_control Stereocontrol Factors Cat Oxazaborolidine (Catalyst) Complex Activated Complex Cat->Complex Lewis Base Activation Borane Borane (Reductant) Borane->Complex Coordination Ketone Dienone (Substrate) TS 6-Membered Transition State Ketone->TS Lewis Acid Coordination Complex->TS Hydride Transfer Product Chiral Dienol (High ee) TS->Product Hydrolysis Sterics Steric Bulk directs Face Selectivity Sterics->TS Electronic B-N bond prevents 1,4-reduction Electronic->TS

Figure 2: Mechanistic pathway of the CBS reduction, highlighting the dual activation that enforces 1,2-reduction over 1,4-conjugate addition.

Troubleshooting & Optimization ("The Application Scientist's Notebook")

IssueProbable CauseCorrective Action
Low ee in VMAR Water contaminationRe-dry THF over Na/Benzophenone. Use fresh molecular sieves.
Low ee in CBS Fast addition of ketoneUse a syringe pump. The catalyst must always be in excess relative to the instantaneous ketone concentration.

-product formation (VMAR)
Temperature too highStrictly maintain -78°C. If problem persists, switch to a bulkier ligand (e.g., tBu-Box vs Ph-Box).
Over-reduction (CBS) Excess borane / High TempUse stoichiometric borane (0.6 eq BH

per carbonyl = 1.8 hydrides). Keep T < -20°C.
Poor Conversion Catalyst poisoningEnsure starting materials are free of amines or phosphines which bind strongly to Cu or B.

References

  • Evans, D. A., et al. (1999).[5] "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde." Journal of the American Chemical Society.[1]

  • Kruger, J., & Carreira, E. M. (1998).[5] "Apparent Catalytic Generation of Chiral Metal Enolates: Enantioselective Dienolate Additions to Aldehydes Mediated by CuF2." Journal of the American Chemical Society.[1]

  • Denmark, S. E., & Heemstra, J. R. (2006). "Lewis Base Activation of Lewis Acids: Vinylogous Aldol Addition Reactions of Conjugated N,O-Silyl Ketene Acetals to Aldehydes." Journal of the American Chemical Society.[1]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society.[1]

  • Campagne, J. M., et al. (2014).[6] "The vinylogous Mukaiyama aldol reaction (VMAR) in natural product synthesis." Beilstein Journal of Organic Chemistry.

Sources

Enantioselective Synthesis of 2,5-Dimethyl-1,5-hexadien-3-ol: A Guide to Asymmetric Vinylation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Tertiary Allylic Alcohols

The enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and agrochemical industries.[1][2] Among the vast array of chiral building blocks, tertiary allylic alcohols hold a prominent position due to their versatile synthetic utility. The presence of a stereogenic center bearing a hydroxyl group adjacent to a vinyl moiety allows for a multitude of subsequent transformations, making them valuable intermediates in the synthesis of complex natural products and bioactive molecules. This application note provides a detailed guide to the enantioselective synthesis of a specific tertiary allylic alcohol, 2,5-dimethyl-1,5-hexadien-3-ol, a compound that embodies the challenges and opportunities inherent in the creation of sterically hindered chiral centers.

The synthesis of 2,5-dimethyl-1,5-hexadien-3-ol requires the asymmetric addition of a vinyl nucleophile to the sterically encumbered α,β-unsaturated aldehyde, 3-methyl-2-butenal (also known as prenal).[3][4] This particular transformation is challenging due to the need to control both regioselectivity (1,2- versus 1,4-addition) and enantioselectivity at the newly formed stereocenter. This guide will explore two powerful and well-established methodologies for achieving this transformation with high fidelity: the catalytic enantioselective addition of alkenylzinc reagents and the use of chiral ligand-modified Grignard reagents. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and present comparative data to aid researchers in selecting the optimal strategy for their synthetic endeavors.

Strategic Approaches to the Asymmetric Vinylation of 3-Methyl-2-butenal

The key challenge in the synthesis of 2,5-dimethyl-1,5-hexadien-3-ol lies in the facial-selective attack of a vinyl nucleophile on the prochiral carbonyl carbon of 3-methyl-2-butenal. The isobutenyl group of the aldehyde presents a significant steric impediment that must be overcome by the catalytic system to achieve high enantiomeric excess (ee).

G cluster_0 Retrosynthetic Analysis Target 2,5-Dimethyl-1,5-hexadien-3-ol Aldehyde 3-Methyl-2-butenal Target->Aldehyde Asymmetric Vinylation Nucleophile Vinyl Nucleophile Target->Nucleophile

Caption: Retrosynthetic approach for 2,5-dimethyl-1,5-hexadien-3-ol.

Two primary strategies have emerged as highly effective for this class of transformation:

  • Catalytic Enantioselective Addition of Alkenylzinc Reagents: This method involves the in-situ generation of an alkenylzinc species, which then adds to the aldehyde in the presence of a chiral catalyst.[5] Alkenylzinc reagents offer a good balance of reactivity and functional group tolerance. The choice of the chiral ligand is paramount for achieving high enantioselectivity.

  • Chiral Ligand-Modified Grignard Reagents: While the direct catalytic asymmetric addition of highly reactive Grignard reagents is challenging, the use of chiral ligands to modify the Grignard reagent can afford high levels of stereocontrol.[6][7] This approach often requires careful optimization of the ligand, solvent, and reaction temperature.

Method 1: Enantioselective Vinylation via Alkenylzinc Addition

The asymmetric addition of organozinc reagents to aldehydes is a robust and well-established method for the synthesis of chiral secondary and tertiary alcohols.[5] For the synthesis of 2,5-dimethyl-1,5-hexadien-3-ol, a vinylzinc reagent is required. A highly effective approach involves the use of a camphor-derived chiral amino alcohol or thiol as the catalyst.[5]

Causality of Experimental Choices
  • Alkenylzinc Reagent: Divinylzinc or vinylzinc bromide can be used. The in-situ generation from vinyl Grignard and zinc salts is often preferred for convenience.

  • Chiral Ligand: Camphor-derived ligands, such as (-)-2-exo-morpholinoisoborneol or related thiols, have proven to be highly effective in inducing high enantioselectivity in the addition of organozinc reagents to a wide range of aldehydes.[5] The rigid bicyclic structure of the ligand creates a well-defined chiral pocket around the metal center, facilitating a highly organized transition state.

  • Solvent: Non-polar solvents like toluene are generally preferred as they do not compete with the chiral ligand for coordination to the zinc atom, thus maximizing the influence of the chiral environment.

  • Temperature: Low reaction temperatures, typically between -30 °C and -78 °C, are crucial for enhancing enantioselectivity by minimizing thermal racemization and favoring the more ordered, lower-energy transition state that leads to the desired enantiomer.

Experimental Protocol: Asymmetric Vinylation of 3-Methyl-2-butenal with Vinylzinc Bromide

Materials:

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Vinylmagnesium Bromide (1.0 M in THF)

  • (-)-2-exo-Morpholinoisoborneol

  • 3-Methyl-2-butenal

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Catalyst Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (-)-2-exo-morpholinoisoborneol (0.1 mmol) in anhydrous toluene (5 mL).

  • Formation of the Vinylzinc Reagent: In a separate flame-dried flask under an inert atmosphere, add anhydrous ZnBr₂ (1.2 mmol) and anhydrous toluene (5 mL). Cool the suspension to 0 °C and slowly add vinylmagnesium bromide (1.2 mL of a 1.0 M solution in THF, 1.2 mmol). Stir the mixture at 0 °C for 30 minutes to ensure the formation of vinylzinc bromide.

  • Asymmetric Addition: Cool the catalyst solution to -30 °C. To this solution, add the freshly prepared vinylzinc bromide suspension via cannula. Stir the resulting mixture for 15 minutes.

  • Slowly add a solution of 3-methyl-2-butenal (1.0 mmol) in anhydrous toluene (2 mL) to the reaction mixture at -30 °C over a period of 30 minutes.

  • Stir the reaction mixture at -30 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -30 °C. Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched 2,5-dimethyl-1,5-hexadien-3-ol.

  • Characterization: Determine the yield and enantiomeric excess (by chiral HPLC or GC analysis). Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure.

G cluster_workflow Workflow: Alkenylzinc Addition A Prepare Catalyst Solution ((-)-2-exo-Morpholinoisoborneol in Toluene) C Combine Catalyst and Reagent (-30 °C) A->C B Form Vinylzinc Reagent (VinylMgBr + ZnBr₂) B->C D Add 3-Methyl-2-butenal (-30 °C) C->D E Reaction Progression (12-24h, -30 °C) D->E F Quench with NH₄Cl E->F G Aqueous Work-up & Extraction F->G H Purification (Column Chromatography) G->H I Characterization (NMR, HPLC/GC) H->I

Caption: Experimental workflow for the enantioselective vinylation using an alkenylzinc reagent.

Method 2: Chiral Ligand-Modified Grignard Addition

The direct enantioselective addition of vinyl Grignard reagents to aldehydes has been a long-standing challenge due to their high reactivity.[6] However, recent advancements have shown that the use of chiral ligands, particularly those based on the BINOL scaffold, can effectively control the stereochemical outcome.[6][8] A magnesium complex of a chiral BINOL derivative can catalyze the vinylation with moderate to good enantioselectivity.[6]

Causality of Experimental Choices
  • Grignard Reagent: Vinylmagnesium bromide is the standard reagent for this transformation.

  • Chiral Ligand: Chiral diols such as (S)-3,3'-disubstituted BINOL derivatives have been shown to form well-defined magnesium complexes that can induce enantioselectivity.[6] The C₂-symmetry of the BINOL ligand creates a chiral environment that differentiates the two enantiotopic faces of the aldehyde.

  • Deactivating Agent: The high reactivity of the Grignard reagent can be attenuated by the addition of a chelating agent like bis(2-[N,N'-dimethylamino]ethyl) ether (BDMAEE). This deactivation is crucial for allowing the catalytic cycle to operate effectively and for the chiral catalyst to exert its influence.[6]

  • Solvent and Temperature: A non-coordinating solvent like toluene is preferred. As with the zinc-based method, low temperatures are essential for achieving good enantioselectivity.

Experimental Protocol: Asymmetric Vinylation of 3-Methyl-2-butenal with a Chiral Ligand-Modified Grignard Reagent

Materials:

  • (S)-3,3'-Dimethyl-BINOL

  • n-Butyllithium (2.5 M in hexanes)

  • Magnesium Bromide (MgBr₂)

  • Vinylmagnesium Bromide (1.0 M in THF)

  • Bis(2-[N,N'-dimethylamino]ethyl) ether (BDMAEE)

  • 3-Methyl-2-butenal

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Magnesium BINOLate Catalyst: In a flame-dried Schlenk tube under an inert atmosphere, dissolve (S)-3,3'-dimethyl-BINOL (0.1 mmol) in anhydrous toluene (5 mL). Cool the solution to 0 °C and add n-butyllithium (0.1 mL of a 2.5 M solution in hexanes, 0.25 mmol) dropwise. Stir for 30 minutes at 0 °C. To the resulting lithium salt, add a solution of MgBr₂ (0.11 mmol) in THF. Stir for another 30 minutes at room temperature to form the magnesium (S)-3,3'-dimethyl BINOLate.

  • Deactivation of Grignard Reagent: In a separate flame-dried flask, add vinylmagnesium bromide (1.5 mL of a 1.0 M solution in THF, 1.5 mmol) and cool to -78 °C. Add BDMAEE (1.5 mmol) dropwise. Stir for 30 minutes at this temperature.

  • Asymmetric Addition: Cool the catalyst solution to -78 °C. Add the deactivated vinylmagnesium bromide solution to the catalyst solution via cannula.

  • Add a solution of 3-methyl-2-butenal (1.0 mmol) in anhydrous toluene (2 mL) to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 6-12 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Method 1.

  • Characterization: Determine the yield and enantiomeric excess of the product.

Data Summary and Comparison

The following table summarizes typical results that can be expected for the enantioselective vinylation of α,β-unsaturated aldehydes using the described methodologies. Note that the specific results for 2,5-dimethyl-1,5-hexadien-3-ol may vary and require optimization.

MethodChiral Ligand/CatalystTypical Yield (%)Typical ee (%)Reference
Alkenylzinc Addition(-)-2-exo-Morpholinoisoborneol/ZnBr₂80-95>95[5]
Modified Grignard Addition(S)-3,3'-Dimethyl-BINOL/MgBr₂60-8060-70[6]

Conclusion

The enantioselective synthesis of 2,5-dimethyl-1,5-hexadien-3-ol presents a formidable challenge in asymmetric catalysis. This application note has detailed two robust methodologies to address this challenge: the addition of alkenylzinc reagents catalyzed by a camphor-derived ligand and the use of a chiral BINOL-modified Grignard reagent. The alkenylzinc-based approach generally offers superior enantioselectivities for a broad range of aldehydes and is the recommended starting point for this specific target.[5] The modified Grignard approach, while currently providing more modest enantioselectivity, remains an area of active research and may offer advantages under specific conditions.[6]

Successful implementation of these protocols requires rigorous adherence to anhydrous and anaerobic conditions. The detailed step-by-step procedures and the rationale behind the experimental choices provided herein are intended to empower researchers to confidently undertake the synthesis of this and other challenging chiral tertiary allylic alcohols.

References

  • Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. PubMed. Available at: [Link]

  • Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. ResearchGate. Available at: [Link]

  • Highly Enantioselective Synthesis of (E)-Allylic Alcohols. Organic Chemistry Portal. Available at: [Link]

  • 3-Methyl-2-butenal. PubChem. Available at: [Link]

  • Asymmetric synthesis. Taylor & Francis Online. Available at: [Link]

  • Enantioselective Addition of Grignard Reagents to Aldehydes. ResearchGate. Available at: [Link]

Sources

Application Note: 2,5-Dimethyl-1,5-hexadien-3-ol in Organic Synthesis

[1]

Executive Summary

2,5-Dimethyl-1,5-hexadien-3-ol (CAS: 17123-63-6) serves as a pivotal "linchpin" reagent in the synthesis of complex irregular terpenes and cyclic enones. Its structural uniqueness lies in its 1,5-diene motif combined with a secondary allylic alcohol , making it the ideal substrate for the Oxy-Cope Rearrangement .

Unlike simple alkyl chains, this molecule allows for the rapid construction of


-unsaturated aldehydes

Synthesis of the Reagent

Objective: Preparation of 2,5-Dimethyl-1,5-hexadien-3-ol via Grignard Addition.

The synthesis exploits the reactivity of methallylmagnesium chloride with methacrolein . While commercially available, in-situ preparation ensures higher activity and purity, critical for downstream rearrangement efficiency.

Mechanism of Synthesis

The reaction involves the nucleophilic attack of the methallyl Grignard reagent (formed from methallyl chloride) onto the carbonyl carbon of methacrolein.

GrignardSynthesiscluster_0Step 1: Grignard Formationcluster_1Step 2: Carbonyl AdditionMClMethallyl Chloride(2-Methyl-3-chloropropene)RMgXMethallylmagnesiumChlorideMCl->RMgXExothermicInitiationMgMg Turnings(THF)Mg->RMgXIntermediateAlkoxideIntermediateRMgX->IntermediateNucleophilicAttackAldehydeMethacrolein(2-Methylpropenal)Aldehyde->IntermediateProduct2,5-Dimethyl-1,5-hexadien-3-olIntermediate->ProductNH4Cl QuenchHydrolysis

Figure 1: Step-wise synthesis of 2,5-Dimethyl-1,5-hexadien-3-ol via Grignard addition.

Detailed Protocol

Reagents:

  • Magnesium turnings (1.2 equiv)

  • Methallyl chloride (1.0 equiv)

  • Methacrolein (0.9 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (crystal, for initiation)

Procedure:

  • Activation: Flame-dry a 3-neck round-bottom flask under

    
    . Add Mg turnings and a crystal of iodine.
    
  • Grignard Formation: Add a small portion of methallyl chloride in THF to initiate the reaction (disappearance of iodine color/exotherm). Add the remaining methallyl chloride dropwise at a rate to maintain gentle reflux. Stir for 1 hour after addition.

  • Addition: Cool the Grignard solution to 0°C . Add methacrolein (diluted in THF) dropwise over 30 minutes. The internal temperature must not exceed 5°C to prevent polymerization of the aldehyde.

  • Workup: Quench carefully with saturated aqueous

    
    . Extract with diethyl ether (
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure (approx. 60-65°C at 10 mmHg) yields the target alcohol as a clear, colorless oil.

Core Application: Anionic Oxy-Cope Rearrangement

Objective: Transformation into 2,5-Dimethylhex-5-enal .

The Anionic Oxy-Cope is significantly faster (

Mechanistic Pathway

The reaction proceeds via a concerted [3,3]-sigmatropic rearrangement of the potassium alkoxide. The driving force is the irreversible tautomerization of the resulting enolate to the aldehyde.[1][2]

OxyCopeSubstrate2,5-Dimethyl-1,5-hexadien-3-olAlkoxidePotassium Alkoxide(K+ salt)Substrate->AlkoxideKH, 18-Crown-6THF, 0°CTS[3,3]-ChairTransition StateAlkoxide->TSSigmatropicShiftEnolateEnolate IntermediateTS->EnolateRearrangementProduct2,5-Dimethylhex-5-enal(Target Aldehyde)Enolate->ProductH2O QuenchTautomerization

Figure 2: Anionic Oxy-Cope rearrangement pathway showing the critical chair transition state.

Experimental Protocol
ParameterSpecification
Substrate 2,5-Dimethyl-1,5-hexadien-3-ol
Base Potassium Hydride (KH), 35% dispersion in oil (washed)
Additive 18-Crown-6 (1.0 - 1.2 equiv)
Solvent Anhydrous THF
Temperature 0°C

Room Temperature
Time 1 - 4 Hours

Step-by-Step Procedure:

  • Base Preparation: In a glovebox or under strict Ar flow, wash KH (1.2 equiv) with anhydrous pentane (

    
    ) to remove mineral oil. Suspend in anhydrous THF.
    
  • Complexation: Add 18-Crown-6 (1.1 equiv) to the KH suspension. Stir at RT for 15 mins to facilitate

    
     complexation.
    
  • Alkoxide Formation: Cool to 0°C . Add 2,5-Dimethyl-1,5-hexadien-3-ol (1.0 equiv) in THF dropwise. Caution: Hydrogen gas evolution.

  • Rearrangement: Allow the reaction to warm to room temperature. Monitor by TLC or GC (disappearance of starting material).

  • Quench: Cool to 0°C. Quench with phosphate buffer (pH 7) or water.

  • Isolation: Extract with ether. The product, 2,5-Dimethylhex-5-enal , is obtained after drying and concentration. It is often used immediately due to the sensitivity of the aldehyde.

Downstream Applications

The product, 2,5-Dimethylhex-5-enal , is a versatile scaffold for:

  • Irregular Monoterpenes: Precursor to Lavandulol and Artemisia alcohol analogues via reduction or Grignard addition.

  • Cyclopentanoids: Intramolecular Ring-Closing Metathesis (RCM) or Aldol condensation yields 2,5-dimethylcyclopent-2-en-1-one, a core unit in fragrances and bioactive targets.

Safety & Handling (MSDS Highlights)

  • 2,5-Dimethyl-1,5-hexadien-3-ol: Irritant. Avoid contact with skin and eyes.

  • Methallyl Chloride: Lachrymator , highly flammable, and toxic. Handle only in a fume hood.

  • Potassium Hydride (KH): Pyrophoric . Reacts violently with water/moisture. Must be handled under inert atmosphere (Argon/Nitrogen). Wash oil-free KH only when necessary and use immediately.

  • 18-Crown-6: Toxic if swallowed and readily absorbed through skin. Wear double nitrile gloves.

References

  • Synthesis of 2,5-Dimethyl-1,5-hexadien-3-ol

    • Methodology: Grignard addition of methallyl chloride to methacrolein.
    • Source: (Analogous reactivity profile).

  • Anionic Oxy-Cope Rearrangement

    • Mechanism & Rate Enhancement: Evans, D. A.; Golob, A. M. J. Am. Chem. Soc.[2]1975 , 97, 4765.[2]

    • General Review: Paquette, L. A. Tetrahedron1997 , 53, 13971.[2]

    • Source:

  • Application in Terpene Synthesis

    • Context: Use of 1,5-dienes in constructing irregular terpene skeletons.
    • Source:

Application Note: Advanced Oxidation Protocols for 2,5-Dimethyl-1,5-hexadien-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals requiring high-purity oxidation protocols for 2,5-Dimethyl-1,5-hexadien-3-ol . The guide prioritizes chemoselectivity, stereocontrol, and operational safety.

Introduction & Substrate Analysis

2,5-Dimethyl-1,5-hexadien-3-ol (CAS: 17123-63-6) is a versatile C8 building block featuring two distinct alkene functionalities and a secondary hydroxyl group. Its structural duality presents specific synthetic challenges and opportunities:

  • Allylic Alkene (C1=C2): Electronically coupled to the hydroxyl group; susceptible to hydroxyl-directed oxidation (e.g., Vanadium-catalyzed epoxidation).

  • Homoallylic Alkene (C5=C6): Isolated from the hydroxyl center by a methylene spacer; sterically accessible but electronically distinct.

  • Secondary Alcohol (C3-OH): The chiral center (in racemic material) and the primary handle for functionalization.

This guide details three distinct oxidative pathways, transforming this single precursor into three high-value intermediates: an


-unsaturated ketone , a site-selective epoxide , and enantio-enriched chiral building blocks .
Reaction Pathway Overview

OxidationPathways Figure 1: Divergent oxidation pathways for 2,5-Dimethyl-1,5-hexadien-3-ol. Substrate 2,5-Dimethyl-1,5- hexadien-3-ol Ketone 2,5-Dimethyl-1,5- hexadien-3-one (α,β-Unsaturated Ketone) Substrate->Ketone Protocol 1: MnO2 (Chemoselective) Epoxide 2,3-Epoxy-2,5-dimethyl- 5-hexen-3-ol (Syn-Epoxide) Substrate->Epoxide Protocol 2: VO(acac)2 / TBHP (OH-Directed) Chiral Enantio-enriched Alcohol & Epoxide (Kinetic Resolution) Substrate->Chiral Protocol 3: Sharpless KR Ti(OiPr)4 / DET

[1][2][3]

Protocol 1: Chemoselective Oxidation to the Enone

Target: 2,5-Dimethyl-1,5-hexadien-3-one Challenge: Oxidizing the alcohol without affecting the electron-rich alkene moieties or causing isomerization of the


-double bond (though less relevant here, migration is a risk in acidic conditions).
The Solution: Activated Manganese Dioxide ( )

While Swern and Dess-Martin oxidations are effective, Activated


  is the industry standard for allylic alcohols. It operates via a radical adsorption mechanism that is highly specific to allylic/benzylic positions, leaving isolated alkenes (C5=C6) and even the conjugated alkene (C1=C2) intact.
Experimental Protocol
  • Reagent Preparation: Use commercially available "Activated"

    
     (e.g., Sigma-Aldrich, precip. active). If activity is low, azeotrope with benzene or dry at 110°C for 24h.
    
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

  • Stoichiometry: A large excess is required due to the heterogeneous surface mechanism (typically 10–20 equivalents by mass).

Step-by-Step:

  • Dissolve 2,5-Dimethyl-1,5-hexadien-3-ol (1.0 g, 7.9 mmol) in DCM (40 mL).

  • Add Activated

    
      (10.0 g) in one portion.
    
  • Stir vigorously at room temperature (20–25°C). Note: Efficient stirring is critical for heterogeneous reactions.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (UV active, stains with PMA) should disappear within 4–12 hours. The product is a conjugated enone and will be UV active.

  • Workup: Filter the black slurry through a pad of Celite packed in a sintered glass funnel. Rinse the pad thoroughly with DCM (3 x 20 mL) to elute adsorbed product.

  • Concentration: Evaporate the solvent under reduced pressure (avoid heating above 30°C to prevent polymerization of the enone).

  • Purification: The crude filtrate is often >95% pure. If necessary, purify via flash chromatography (SiO2, 5% EtOAc in Hexanes).

Yield Expectation: 85–95% Key Spectral Feature: Appearance of conjugated ketone carbonyl stretch at ~1670–1680 cm


 in IR; disappearance of broad OH stretch.

Protocol 2: Regio- and Diastereoselective Epoxidation

Target: syn-2,3-Epoxy-2,5-dimethyl-5-hexen-3-ol Challenge: The substrate has two alkenes. mCPBA would likely attack both or favor the sterically less hindered one, leading to a mixture of diastereomers and regioisomers.

The Solution: Vanadyl Acetylacetonate ( ) / TBHP

This system utilizes the hydroxyl group as a "anchor." The Vanadium(V) species coordinates to the alkoxide oxygen and the tert-butyl hydroperoxide (TBHP), delivering the oxygen strictly to the allylic double bond (C1=C2) on the same face as the hydroxyl group (syn-selectivity). The distal homoallylic alkene (C5=C6) is untouched.

Mechanism of Direction

VanadiumMechanism Figure 2: Hydroxyl-directed epoxidation mechanism via Vanadium catalysis. V_Center V(V) Species TransitionState Ordered Transition State (Intramolecular O-Transfer) V_Center->TransitionState Assembly Substrate_OH Substrate (Allylic OH) Substrate_OH->V_Center Coordination TBHP TBHP (Oxidant) TBHP->V_Center Coordination Product Syn-Epoxy Alcohol TransitionState->Product O-Delivery to Proximal Alkene

[1][2][3][4][5][6]

Experimental Protocol
  • Reagents:

    • 
       (Catalyst): 1–2 mol%.
      
    • TBHP (Oxidant): 5.5 M solution in decane (anhydrous is preferred over aqueous).

    • Solvent: Toluene or DCM (anhydrous).

  • Setup: Flame-dried glassware under Nitrogen/Argon atmosphere.

Step-by-Step:

  • Dissolve 2,5-Dimethyl-1,5-hexadien-3-ol (1.0 g, 7.9 mmol) and

    
      (21 mg, 0.08 mmol, 1 mol%) in dry Toluene (30 mL). The solution will be blue-green.[6]
    
  • Cool the reaction to 0°C in an ice bath.

  • Add TBHP (1.6 mL of 5.5 M in decane, ~1.1 eq) dropwise over 10 minutes. Caution: Exothermic.

  • The solution will turn reddish-brown (active V(V) species).

  • Allow to warm to room temperature and stir for 3–6 hours.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to destroy excess peroxide. Stir for 20 minutes until the organic layer is clear/yellow and the aqueous layer is distinct.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography on silica gel. The epoxide is acid-sensitive; add 1%

    
     to the eluent if using silica, or use neutral alumina.
    

Selectivity: >98% Regioselectivity (Allylic vs Homoallylic); >95:5 Diastereoselectivity (syn vs anti).

Protocol 3: Kinetic Resolution (Sharpless Epoxidation)

Target: Enantiopure (R)- or (S)-2,5-Dimethyl-1,5-hexadien-3-ol (and corresponding epoxide). Rationale: The substrate is a secondary allylic alcohol. The Sharpless Asymmetric Epoxidation (SAE) effects a Kinetic Resolution (KR) . One enantiomer reacts rapidly to form the syn-epoxy alcohol, while the mismatched enantiomer remains unreacted. This is the most reliable method to obtain the alcohol in high enantiomeric excess (ee).

Experimental Protocol

Reagents:

  • Titanium Isopropoxide (

    
    )
    
  • (+)-Diethyl Tartrate ((+)-DET) or (-)-DET

  • TBHP (5.5 M in decane)

  • Molecular Sieves (4Å, activated powder)

Step-by-Step (Targeting 50% Conversion):

  • Setup: Flame-dried flask,

    
     Cryocooler or acetone/dry ice bath (maintained carefully).
    
  • Add 4Å MS (powdered, activated) and dry DCM (50 mL).

  • Add

    
      (1.12 g, 3.95 mmol, 0.5 eq) and (+)-DET  (0.98 g, 4.74 mmol, 0.6 eq). Stir at 
    
    
    
    for 20 mins to "age" the catalyst complex.
  • Add 2,5-Dimethyl-1,5-hexadien-3-ol (1.0 g, 7.9 mmol) dissolved in minimal DCM. Stir for 20 mins.

  • Add TBHP (0.86 mL, 0.6 eq) dropwise.

  • Reaction Time: Stir at

    
     for 4–10 hours. Monitor by GC (chiral column) or NMR. Stop when conversion reaches exactly 50-55%.
    
  • Workup (Tartrate Hydrolysis):

    • Add a solution of Iron(II) Sulfate and Citric Acid (or standard NaOH/Brine workup for SAE) to chelate Titanium.

    • Stir vigorously until phases separate.

  • Separation: The unreacted alcohol and the formed epoxide have significantly different polarities. Separate via column chromatography.

Outcome:

  • Fraction A: Unreacted Alcohol (e.g., (S)-enantiomer) with >95% ee.

  • Fraction B: Chiral Epoxide (e.g., (R,R)-epoxide) with >95% ee (diastereomerically pure).

Summary of Oxidation Profiles

ProtocolReagent SystemPrimary ProductSelectivity Mechanism
Chemoselective

/ DCM

-Unsaturated Ketone
Radical adsorption; specific to allylic C-H bonds.
Regioselective

/ TBHP
Syn-Allylic EpoxideLigand exchange & coordination to OH group.
Enantioselective

/ DET / TBHP
Chiral Alcohol + EpoxideSteric recognition of chiral catalyst (Kinetic Resolution).

References

  • Mukaiyama, T., et al. "Oxidative Cyclization of 5-Hydroxy-1-alkenes."[3] Chemistry Letters, 1990.

  • Sharpless, K. B., et al. "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society, 1980, 102(18), 5974–5976.

  • Lligadas, G., et al. "Vanadium-Catalyzed Epoxidation of Allylic Alcohols." Organic Process Research & Development, 2006.[7]

  • Boeckman, R. K., et al. "Activated Manganese Dioxide: A Useful Reagent." Encyclopedia of Reagents for Organic Synthesis, 2001.

  • Thermo Scientific Chemicals. "2,5-Dimethyl-1,5-hexadien-3-ol Product Specification."

Sources

Protocol for the Purification of 2,5-Dimethyl-1,5-hexadien-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the isolation and purification of 2,5-dimethyl-1,5-hexadien-3-ol (CAS: 17123-63-6). This allylic alcohol is a critical intermediate in the synthesis of irregular monoterpenes and chrysanthemic acid derivatives. Its synthesis, typically via the Grignard addition of methallyl magnesium chloride to methacrolein, generates specific impurities—most notably the homocoupling product 2,5-dimethyl-1,5-hexadiene ("bimethallyl") and unreacted starting materials.

The protocol prioritizes vacuum fractional distillation as the primary purification vector to mitigate thermal rearrangement risks associated with allylic alcohols while ensuring separation from lower-boiling hydrocarbon impurities.

Physicochemical Profile

Understanding the physical window of the target versus its impurities is vital for designing the separation logic.

Property2,5-Dimethyl-1,5-hexadien-3-ol (Target)2,5-Dimethyl-1,5-hexadiene (Impurity)Methacrolein (Start Material)
Molecular Weight 126.20 g/mol 110.20 g/mol 70.09 g/mol
Boiling Point (Atm) ~181 °C (Predicted)~114 °C68 °C
Boiling Point (15 mmHg) 78–82 °C (Est.)~25–30 °C< 0 °C
Refractive Index (

)
1.4555 – 1.46051.42901.4110
Density ~0.86 g/mL0.742 g/mL0.847 g/mL
Solubility Soluble in Et2O, EtOH, DCMSoluble in HexanesSoluble in Water/Organics

Key Insight: The boiling point differential (


BP) between the target alcohol and the dimer impurity is >60 °C at atmospheric pressure. This large 

BP makes distillation highly effective, provided vacuum is used to prevent thermal elimination of water (dehydration) from the target.

Pre-Purification Assessment

Before initiating distillation, the crude reaction mixture must be assessed to determine the "Purification Vector."

System Suitability Test (GC-FID)
  • Column: DB-5 or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 50 °C (hold 2 min)

    
     10 °C/min 
    
    
    
    200 °C.
  • Retention Order:

    • Methacrolein (Early eluter)

    • 2,5-Dimethyl-1,5-hexadiene (Dimer)[1]

    • 2,5-Dimethyl-1,5-hexadien-3-ol (Target)

    • High-boiling oligomers.

Decision Logic:

  • If Target Area > 85%: Proceed directly to Vacuum Distillation (Protocol A).

  • If Target Area < 85% OR Dimer > 10%: Perform Flash Chromatography (Protocol B) or a rough flash distillation followed by fractional distillation.

Protocol A: Vacuum Fractional Distillation (Primary)

Equipment Setup
  • Flask: Round-bottom flask (max 60% fill volume).

  • Column: 15–20 cm Vigreux column (essential for preventing entrainment of the dimer).

  • Condenser: Liebig condenser cooled to 0–5 °C.

  • Vacuum: Oil pump or high-quality diaphragm pump capable of stable 10–20 mmHg.

  • Manometer: Digital vacuum gauge (essential for reproducibility).

Step-by-Step Procedure
  • Quench & Stabilization (Crucial Pre-step):

    • Why: Acidic residues from the Grignard workup can catalyze the allylic rearrangement or dehydration during heating.

    • Action: Ensure the crude oil has been washed with saturated

      
       and brine, then dried over 
      
      
      
      . The pH of the crude oil should be neutral (pH 7).
  • Degassing:

    • Stir the crude oil under weak vacuum (100 mmHg) at room temperature for 15 minutes to remove residual solvents (Ether/THF) and unreacted methacrolein.

  • Foreshot Collection (The "Dimer" Cut):

    • Lower pressure to 15 mmHg .

    • Slowly increase bath temperature.

    • Collect fractions distilling between 25–40 °C (vapor temp) .

    • Composition: This fraction contains the 2,5-dimethyl-1,5-hexadiene impurity and residual solvents.

  • Target Fraction Collection:

    • Increase bath temperature until vapor temperature stabilizes.

    • Target Range: Collect the fraction distilling at 78–82 °C @ 15 mmHg .

    • Note: If pressure differs, use a nomograph. Approx BP is 65 °C @ 5 mmHg.

  • Termination:

    • Stop collection when vapor temperature drops or pot temperature exceeds 130 °C (risk of polymerization).

Protocol B: Flash Column Chromatography (Polishing)

Recommended for high-purity applications (>99%) or small-scale isolation (<5g).

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

    • 0–5% EtOAc: Elutes hydrocarbon impurities (Dimer).

    • 10–15% EtOAc: Elutes 2,5-Dimethyl-1,5-hexadien-3-ol .

  • TLC Visualization:

    
     stain (Target shows as a brown spot; alkene impurities also stain, but Rf values differ significantly).
    
    • Rf (Dimer): ~0.9 (in 10% EtOAc).

    • Rf (Target): ~0.3–0.4 (in 10% EtOAc).

Process Logic & Troubleshooting

Workflow Visualization

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationProtocol Start Crude Reaction Mixture (Post-Workup) Analysis GC-FID Analysis Start->Analysis Decision Purity Assessment Analysis->Decision Distillation Vacuum Fractional Distillation (15 mmHg, Vigreux) Decision->Distillation Target > 85% Scale > 10g Column Flash Chromatography (Hex/EtOAc Gradient) Decision->Column Target < 85% Scale < 5g Foreshot Foreshot Cut (25-40°C) Removes Dimer Distillation->Foreshot Low BP Impurities MainFrac Main Fraction (78-82°C) Target Alcohol Column->MainFrac 10-15% EtOAc Foreshot->MainFrac Increase Temp QC Final QC (NMR / GC) MainFrac->QC

Caption: Decision tree for selecting the optimal purification route based on crude purity and scale.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Distillate is cloudy Water entrainment (Azeotrope)Dry crude thoroughly with

before distillation.
Vapor temp fluctuates Pressure instabilityCheck vacuum pump seals; ensure closed system; use a manostat.
Pot residue polymerizes Thermal degradationDo not exceed 130 °C bath temp. Ensure neutral pH before heating.
Low Yield Product codistillation with dimerUse a longer Vigreux column or increase reflux ratio.

Quality Control Specifications

1. Proton NMR (


 NMR, 400 MHz, 

):
  • 
     1.75 (s, 3H, 
    
    
    
    -C=C)
  • 
     1.80 (s, 3H, 
    
    
    
    -C=C)
  • 
     2.2–2.4 (m, 2H, 
    
    
    
    )
  • 
     4.0–4.2 (m, 1H, 
    
    
    
    -OH)
  • 
     4.8–5.1 (m, 4H, terminal =
    
    
    
    protons)

2. IR Spectroscopy:

  • Broad absorption at 3300–3400 cm

    
      (O-H stretch).
    
  • Sharp absorption at 1640–1650 cm

    
      (C=C stretch).
    

References

  • PubChem. 2,5-Dimethyl-1,5-hexadiene | C8H14 | CID 12322. National Library of Medicine. Available at: [Link]

  • Thermo Scientific Chemicals. 2,5-Dimethyl-1,5-hexadien-3-ol, 97%. Fisher Scientific. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Ticket ID: GRIG-TERT-OH-001 Topic: Troubleshooting Side Reactions in Tertiary Alcohol Synthesis Status: Open

Introduction: The Scope of Support

You are likely here because your Grignard reaction failed to yield the expected tertiary alcohol, or the yield is unacceptably low. When reacting Grignard reagents (


) with ketones or esters to form tertiary alcohols, "simple" nucleophilic addition is often outcompeted by three specific side pathways: Enolization , Reduction , and Coupling .

This guide treats your reaction as a system with distinct failure modes. We will diagnose the issue based on your crude product analysis and provide the corrective protocol.

Diagnostic Matrix: Identify Your Failure Mode

Compare your experimental observation (Symptom) with the table below to identify the underlying chemical cause.

Symptom (Analysis of Crude)Primary Contaminant / ResultRoot CauseMechanism
Recovery of Starting Material Unreacted Ketone (after workup)Enolization Grignard acts as a base, not a nucleophile.
Wrong Alcohol Product Secondary AlcoholReduction

-Hydride transfer from Grignard to Ketone.[1]
Low Yield + Alkane Formation Alkane (

)
Protonation Moisture in solvent/atmosphere (Quenching).
Dimer Formation

Dimer
Wurtz Coupling Radical coupling during reagent prep.
Mechanistic Visualization: Competing Pathways

The following diagram maps the decision tree of a Grignard reagent in the presence of a sterically hindered ketone.

GrignardPathways Start Reagents: Ketone (R'2C=O) + Grignard (R-MgX) Path_Add Pathway A: Nucleophilic Addition (Desired) Start->Path_Add Standard Condition (Low Steric Hindrance) Path_Red Pathway B: Reduction (Side Reaction) Start->Path_Red Requires β-H on Grignard + Steric Bulk Path_Enol Pathway C: Enolization (Side Reaction) Start->Path_Enol Requires α-H on Ketone + High Basicity Prod_Tert Product: Tertiary Alcohol (R'2C(OH)R) Path_Add->Prod_Tert 1. Attack 2. H3O+ Workup Prod_Sec Product: Secondary Alcohol (R'2CH-OH) Path_Red->Prod_Sec 1. Hydride Transfer 2. H3O+ Workup Prod_SM Product: Recovered Ketone (R'2C=O) Path_Enol->Prod_SM 1. Proton Transfer 2. H3O+ Workup

Figure 1: The three divergent fates of a Grignard reaction with a ketone. Steric hindrance pushes the system toward pathways B (Reduction) and C (Enolization).

Troubleshooting Guides & Protocols
Issue A: The "Wrong Alcohol" (Reduction)
  • The Problem: You isolated a secondary alcohol instead of a tertiary alcohol.

  • The Cause: Your Grignard reagent contains

    
    -hydrogens (e.g., Isopropyl-MgBr, t-Butyl-MgBr). When the ketone is bulky, the Grignard reagent cannot approach the carbonyl carbon directly. Instead, it forms a six-membered cyclic transition state, transferring a hydride (
    
    
    
    -H) to the carbonyl.[1]
  • The Fix:

    • Switch to Organolithium:

      
       reagents are generally more nucleophilic and less prone to 
      
      
      
      -hydride transfer than Grignard reagents, although they are more basic.
    • Use the Imamoto Method (Organocerium): This is the gold standard for suppressing reduction.

    • Lower Temperature: Run the addition at -78°C to kinetically favor addition over reduction.

Issue B: Recovery of Starting Material (Enolization)
  • The Problem: You added the Grignard, observed bubbling or heat, but after workup, you recovered the starting ketone.

  • The Cause: The ketone has acidic

    
    -protons. The Grignard reagent acted as a strong base, deprotonating the ketone to form a magnesium enolate. Upon acidic workup, the enolate simply protonates back to the starting ketone.
    
  • The Fix: The Imamoto Method (Organocerium). [2]

The Ultimate Solution: Organocerium Protocol (Imamoto Method)

When steric hindrance causes Enolization or Reduction, transmetallation to Cerium (


) increases oxophilicity and decreases basicity, forcing the desired addition.

Mechanism of Action:



The resulting organocerium species is less basic (suppresses enolization) and coordinates strongly to the carbonyl oxygen (activates electrophile), preventing the cyclic transition state required for reduction.

Step-by-Step Protocol:

  • Preparation of Anhydrous

    
     (CRITICAL): 
    
    • Commercially available

      
       must be dried.
      
    • Place

      
       in a Schlenk flask.
      
    • Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours.

    • Validation Check: The solid should turn from a chunky crystal to a fine, white powder. If it remains clumpy, it is not dry.

  • Transmetallation:

    • Suspend the dried

      
       (1.5 equiv) in dry THF. Stir at room temperature for 2 hours to form a milky suspension.
      
    • Cool to -78°C.

    • Add the Grignard or Organolithium reagent (1.5 equiv) dropwise.

    • Stir for 30–60 minutes at -78°C. The color often changes to yellow/orange.

  • Reaction:

    • Add the ketone (1.0 equiv) dissolved in THF dropwise at -78°C.

    • Allow to warm to 0°C slowly (over 2–4 hours).

    • Quench: Add dilute aqueous HCl or

      
      .
      

Imamoto Step1 Dry CeCl3 (Vacuum, 140°C) Step2 Transmetallation (R-Li + CeCl3 -> R-CeCl2) Step1->Step2 Step3 Addition (R-CeCl2 + Ketone) Step2->Step3

Figure 2: Workflow for the Imamoto Organocerium modification.

FAQ: Common User Queries

Q: My Grignard initiation failed (Magnesium didn't dissolve). What now?

  • A: This is usually due to the oxide layer on the Mg turnings.

    • Mechanical Activation: Crush the turnings with a glass rod under the solvent (dry ether/THF) to expose fresh metal.

    • Chemical Activation: Add a crystal of Iodine (

      
      ) or a few drops of 1,2-dibromoethane. The color should fade from purple/orange to colorless as the reaction starts.
      

Q: How do I distinguish between Moisture killing my reagent and Enolization?

  • A: Perform a Deuterium Quench (

    
    ).
    
    • Take an aliquot of your Grignard reagent before adding the ketone and quench with

      
      . Analyze by NMR/MS. If you see 
      
      
      
      , your reagent was good.
    • If you run the reaction, quench with

      
      , and recover non-deuterated ketone, it was Enolization  (the enolate 
      
      
      
      protonates to
      
      
      upon workup; if you quench with
      
      
      , you will see deuterium incorporation at the
      
      
      -position of the recovered ketone).

Q: Can I use


 instead of 

?
  • A: Yes, Lanthanum chloride works via a similar mechanism, but Cerium chloride is the industry standard due to cost and established literature precedents (Imamoto et al.).

References
  • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents". Journal of Organic Chemistry, 49(21), 3904–3912.

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). "Organocerium reagents. Nucleophilic Addition to Easily Enolizable Ketones". Tetrahedron Letters, 25(38), 4233-4236.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds". Angewandte Chemie International Edition, 43(25), 3333–3336. (Regarding Turbo-Grignards for difficult formations).

Sources

Technical Support Center: Optimizing Yield for 2,5-Dimethyl-1,5-hexadien-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethyl-1,5-hexadien-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and optimize reaction yields. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental success.

The synthesis of this tertiary allylic alcohol is most commonly achieved via the Grignard reaction between isopropenylmagnesium bromide and methacrolein.[1][2] While straightforward in principle, this reaction presents a classic challenge in organic synthesis: controlling regioselectivity. The electrophile, methacrolein, is an α,β-unsaturated aldehyde, offering two sites for nucleophilic attack. Our goal is to exclusively favor 1,2-addition to the carbonyl carbon, while suppressing the competing 1,4-conjugate addition to the β-carbon.[3][4]

This guide provides a comprehensive framework for achieving high-yield, high-purity synthesis through a series of frequently asked questions, detailed troubleshooting protocols, and an in-depth look at the reaction mechanism.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis. Each answer provides both a direct solution and an explanation of the underlying chemistry.

Q1: My Grignard reagent (isopropenylmagnesium bromide) is difficult to form or has a low concentration. What am I doing wrong?

A1: Grignard reagent formation is notoriously sensitive to atmospheric conditions and reagent quality.[5] Low yield or failure to initiate is almost always traced back to one of the following:

  • Moisture: The primary culprit. Grignard reagents are potent bases and will be instantly quenched by any protic source, especially water. Ensure all glassware is rigorously flame-dried or oven-dried (>120°C for several hours) and assembled hot under a stream of dry inert gas (Argon or Nitrogen).[6]

  • Solvent Quality: Use only anhydrous grade ether or tetrahydrofuran (THF). Even freshly opened bottles of "anhydrous" solvent can absorb atmospheric moisture. If you suspect your solvent, consider distilling it from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.[6] THF is often a better solvent for synthesizing Grignard reagents due to its higher stabilization of the ions.[6]

  • Magnesium Passivation: Magnesium turnings are coated with a layer of magnesium oxide (MgO) that prevents reaction. This layer must be removed or bypassed.

    • Mechanical Activation: Before reaction, grind the magnesium turnings in a mortar and pestle to expose a fresh metal surface.[7]

    • Chemical Activation: Add a small crystal of iodine (I₂) to the flask with the magnesium.[8] The iodine etches the surface of the magnesium, exposing fresh metal. You should see the characteristic brown color of iodine fade as the reaction initiates. A few drops of 1,2-dibromoethane can also be used as an effective activator.[7]

  • Initiation Lag: Grignard reactions can have an induction period. A common technique is to add a small amount of the 2-bromopropene solution to the magnesium and wait for signs of reaction (gentle bubbling, warming, disappearance of iodine color) before beginning the slow, dropwise addition of the remaining halide.[6]

Q2: My reaction yield is low, and I've isolated a significant amount of 2-methylpentan-3-one. What is happening and how can I fix it?

A2: The formation of 2-methylpentan-3-one is the classic signature of undesired 1,4-conjugate addition . After the Grignard reagent adds to the β-carbon, the resulting enolate is protonated during the acidic workup and tautomerizes to the more stable ketone.

To favor the desired 1,2-addition , you must control the reaction conditions:

  • Temperature is Critical: This is the most important parameter. The 1,2-addition is kinetically favored and has a lower activation energy, while 1,4-addition is often thermodynamically favored.[9] Running the reaction at low temperatures (e.g., -78 °C to -30 °C) significantly increases the rate of 1,2-addition relative to 1,4-addition.[10]

  • Rate of Addition: Add the methacrolein solution slowly and dropwise to the Grignard reagent. This maintains a low concentration of the aldehyde in the flask, which helps to suppress side reactions and control the exotherm.[11]

  • Reagent Purity: Ensure your methacrolein is pure and, ideally, freshly distilled. Aldehydes can self-condense or oxidize over time, leading to impurities that can complicate the reaction.

Q3: I'm observing the formation of a high-boiling point byproduct, likely a biphenyl-type compound (3,4-dimethyl-1,3,5-hexatriene). How can I prevent this?

A3: This byproduct results from the Wurtz-type homocoupling of your Grignard reagent. This side reaction can be exacerbated by several factors:

  • Excessive Heat During Formation: Refluxing the Grignard reagent for too long after it has formed can promote coupling.[6] Once the magnesium is consumed, there is no need for further heating.

  • Presence of Catalytic Iodide: While iodine is an excellent initiator, using a large excess can sometimes promote the formation of more reactive alkyl iodides in situ, which are more prone to coupling.[6] Use only a catalytic amount.

  • Solvent Choice: More polar solvents like THF can sometimes increase the rate of undesired self-alkylation compared to diethyl ether.[6] If homocoupling is a persistent issue, consider switching to diethyl ether.

Q4: The purification of the final alcohol is challenging. What is the best method?

A4: Tertiary allylic alcohols can be sensitive to both acid and heat.[12][13]

  • Workup: Quench the reaction carefully by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weakly acidic proton source that minimizes the risk of acid-catalyzed dehydration or rearrangement of your product, which can occur with stronger acids like HCl.

  • Purification: Vacuum fractional distillation is the preferred method for purifying 2,5-Dimethyl-1,5-hexadien-3-ol. Due to its allylic nature, it's best to keep the distillation temperature as low as possible to prevent decomposition. If distillation is not providing sufficient purity, silica gel column chromatography can be used, but be aware that the slightly acidic nature of silica gel can sometimes cause degradation of sensitive alcohols. Using a neutralized silica gel (e.g., by washing with a triethylamine/hexane solution) can mitigate this risk.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. As a scientist, you should always adapt them based on your specific laboratory conditions and observations.

Protocol 1: Preparation of Isopropenylmagnesium Bromide
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Magnesium Turnings24.315.83 g0.241.2
2-Bromopropene120.9824.2 g (16.9 mL)0.201.0
Anhydrous THF-100 mL--
Iodine253.811 small crystal-catalytic

Procedure:

  • Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂ or Drierite), and a pressure-equalizing dropping funnel.

  • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Place the magnesium turnings and the iodine crystal in the reaction flask.

  • In the dropping funnel, prepare a solution of 2-bromopropene in 80 mL of anhydrous THF.

  • Add ~10 mL of the 2-bromopropene solution to the magnesium turnings. Stir the mixture. The reaction should initiate within 5-15 minutes, indicated by the fading of the iodine color, gentle bubbling, and a slight warming of the flask. If it does not start, gently warm the flask with a heat gun until initiation occurs.

  • Once the reaction has started, slowly add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours until most of the magnesium has been consumed. The resulting dark grey/brown solution is your Grignard reagent.

Protocol 2: Synthesis of 2,5-Dimethyl-1,5-hexadien-3-ol
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Isopropenylmagnesium Bromide~145.28~0.20 mol~0.201.0
Methacrolein70.0915.4 g (18.3 mL)0.221.1
Anhydrous THF-50 mL--

Procedure:

  • Cool the freshly prepared Grignard reagent solution to -30 °C using an acetone/dry ice bath.

  • Prepare a solution of freshly distilled methacrolein in 50 mL of anhydrous THF in a dropping funnel.

  • Add the methacrolein solution dropwise to the stirred, cold Grignard solution over a period of 1 hour. Maintain the internal temperature below -25 °C throughout the addition.

  • After the addition is complete, let the reaction stir at -30 °C for an additional 2 hours.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature.

  • Quench the reaction by slowly pouring the reaction mixture into 200 mL of a cold, saturated aqueous solution of NH₄Cl with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil by vacuum fractional distillation to yield the final product.

Visualizing the Process: Workflows and Mechanisms

Understanding the flow of the experiment and the competing reaction pathways is crucial for effective troubleshooting.

Experimental Workflow

This diagram outlines the complete synthetic procedure from reagent preparation to final product purification.

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Grignard Reaction cluster_2 Part 3: Workup & Purification A 1. Flame-Dry Glassware under Inert Atmosphere B 2. Activate Mg Turnings with Iodine A->B C 3. Slow Addition of 2-Bromopropene in THF B->C D 4. Stir until Mg is Consumed C->D E 5. Cool Grignard Reagent to -30°C D->E Use Immediately F 6. Slow Addition of Methacrolein in THF E->F G 7. Stir at Low Temperature F->G H 8. Warm to Room Temp G->H I 9. Quench with sat. NH4Cl(aq) H->I J 10. Liquid-Liquid Extraction I->J K 11. Dry & Concentrate J->K L 12. Vacuum Distillation K->L M Final Product: 2,5-Dimethyl-1,5-hexadien-3-ol L->M

Caption: Overall workflow for the synthesis of 2,5-Dimethyl-1,5-hexadien-3-ol.

Reaction Mechanism: 1,2- vs. 1,4-Addition

The critical step in this synthesis is the nucleophilic attack of the Grignard reagent on the α,β-unsaturated aldehyde. The following diagram illustrates the two competing pathways. Our goal is to maximize the kinetically favored 1,2-addition pathway.

Caption: Competing 1,2- (kinetic) and 1,4- (conjugate) addition pathways.

References

  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. [Link]

  • Google Patents. US3856882A - Process for producing 2,5-dimethyl 2,4-hexadiene.
  • ResearchGate. Optimization of the 1,2-addition of Grignard reagents to ketone 1. [Link]

  • Organic Chemistry Portal. Allylic alcohol synthesis by addition. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. [Link]

  • LookChem. (E)-2,5-Dimethyl-1,3-hexadiene. [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
  • Cordóva, A., et al. (2005).
  • ChemRxiv. A Low-Yield Reaction Is Still a Result: A Study on Grignard Reagent Free Cobalt Catalyzed C(sp2)-H Arylation. [Link]

  • Quora. (2014, July 6). Does the reaction of Grignard reagent with acrolein follow a 1, 2 addition or a 1, 4 addition?[Link]

  • Journal of the American Chemical Society. Total Synthesis of (±)- and (+)-Euphohyrisnoid A. [Link]

  • Google Patents.
  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. [Link]

  • Leah4sci. (2021, February 13). 1,2 vs 1,4 Addition, Alpha-Beta Unsaturated Carbonyls & Cuprates. [Link]

  • Organic Syntheses. allyl alcohol. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. [Link]

  • Google Patents. US9145341B2 - Process of preparing Grignard reagent.
  • Chemistry Stack Exchange. (2024, February 12). 1,4 (conjugate) addition in unsaturated aldehydes and ketones. [Link]

  • ScienceMadness. (2016, February 18). Grignard successes and failures. [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. [Link]

  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. [Link]

  • Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution. [Link]

  • Google Patents. CN1083414C - One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol.
  • Royal Society of Chemistry. Preparation of amides mediated by isopropylmagnesium bromide under continuous flow conditions. [Link]

  • Homework.Study.com. What are the reagents and conditions necessary to form isopropyl magnesium bromide starting from...[Link]

  • Fisher Scientific. Explore our newly expanded range of Grignard Reagents. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 2,5-Dimethyl-1,5-hexadien-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-C8H14O-001 Subject: Optimizing Enantioselectivity in Methallylation of Methacrolein Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Route Selection

User Query: "I am attempting to synthesize 2,5-Dimethyl-1,5-hexadien-3-ol (CAS: 17123-63-6) with high enantiomeric excess (>95% ee). Standard Grignard addition yields a racemate. What are the optimal catalytic asymmetric routes?"

Technical Response: The synthesis of 2,5-Dimethyl-1,5-hexadien-3-ol requires the coupling of a methallyl nucleophile with methacrolein. Achieving high stereocontrol at the C3 position is challenging due to the steric bulk of the methyl groups on both the nucleophile and electrophile.

We recommend two primary workflows based on your lab's capabilities and substrate tolerance.

Route Decision Matrix

RouteSelection Start Start: Select Methodology Scale Reaction Scale? Start->Scale Small Small/Medium (<10g) High ee required Scale->Small Max Stereocontrol Large Large Scale (>10g) Robustness required Scale->Large Cost/Safety RouteA Route A: Ir-Catalyzed Transfer Hydrogenation (Krische Allylation) Small->RouteA Best Atom Economy RouteB Route B: Asymmetric Nozaki-Hiyama-Kishi (NHK) Large->RouteB Avoids Precious Metals

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and stereochemical requirements.

Primary Workflow: Iridium-Catalyzed Transfer Hydrogenation (Krische Allylation)

This method is the "Gold Standard" for this specific target. It utilizes transfer hydrogenation to couple methallyl acetate with methacrolein, avoiding pre-formed stoichiometric organometallics.

Mechanism & Logic

The reaction proceeds via an iridium(I) catalyst modified by a chiral phosphine ligand (e.g., (R)-BINAP or (R)-SEGPHOS). The key to stereocontrol is the formation of a chiral


-allyl iridium complex that discriminates between the enantiotopic faces of the aldehyde.
Standard Operating Procedure (SOP)

Reagents:

  • Substrate: Methacrolein (1.0 equiv)

  • Allyl Donor: 2-Methylallyl acetate (2.0 equiv)

  • Catalyst Precursor:

    
     (2.5 mol%)
    
  • Ligand: (R)-BINAP or (R)-SEGPHOS (5 mol%)

  • Additives: 3-Nitrobenzoic acid (10 mol%), Cs2CO3 (20 mol%)

  • Solvent: THF (0.2 M)

  • Reductant: Isopropanol (2.0 equiv) - Acts as the hydrogen donor.

Step-by-Step Protocol:

  • Catalyst Activation: In a glovebox or under Ar, charge a pressure tube with

    
    , Ligand, and THF. Stir for 10 min until a clear orange/red solution forms.
    
  • Substrate Addition: Add methacrolein, 2-methylallyl acetate, and isopropanol.

  • Reaction: Seal the tube and heat to 100 °C for 24 hours.

    • Note: High temperature is required to overcome the steric barrier of the dimethyl substitution.

  • Workup: Cool to RT. Dilute with Et2O, filter through a short pad of silica to remove the catalyst. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Troubleshooting Guide: Ir-Catalysis
SymptomProbable CauseDiagnostic StepResolution
Low Conversion (<20%) Catalyst Poisoning (O2)Check solution color. If black/precipitate forms early, O2 ingress occurred.Degas all solvents via freeze-pump-thaw. Ensure Ar atmosphere.
Low ee (<80%) Ligand MismatchRun a test with SEGPHOS vs. BINAP.Switch to (R)-SEGPHOS; the narrower bite angle often improves selectivity for methallyl species.
No Reaction Steric BulkVerify temperature.Methallylation requires higher T (100°C) compared to simple allylation (60°C).
Aldehyde Reduction Competitive Transfer HydrogenationCheck for 2-methylpropanol byproduct.Reduce Isopropanol equivalents or switch to tert-butanol (if using formate reductant variant).

Secondary Workflow: Asymmetric Nozaki-Hiyama-Kishi (NHK)

Use this route if the Iridium catalyst is cost-prohibitive or if the substrate contains functional groups sensitive to high temperatures.

Mechanism & Logic

This reaction uses a Cr(II)/Ni(II) redox couple. The stereoselectivity is induced by chiral sulfonamide or oxazoline ligands binding to the Chromium center.

SOP

Reagents:

  • Substrate: Methacrolein[1][2]

  • Allyl Donor: Methallyl bromide (or chloride)

  • Catalyst: CrCl2 (2.0 equiv), NiCl2 (1-5 mol%)

  • Ligand: Chiral Sulfonamide Ligand (e.g., Berkessel's ligand)

  • Solvent: THF/DMPU (needed to solubilize Cr salts)

Critical Control Point: The Cr(II) species is extremely oxygen-sensitive. The reaction must be performed under strict exclusion of air.

Troubleshooting Guide: NHK Reaction
SymptomProbable CauseResolution
Green Reaction Mixture Cr(II) oxidationThe active species is Cr(II) (Blue/Grey). If Green, it has oxidized to Cr(III) before reaction. Discard and use fresh CrCl2.
Slow Reaction Poor Ni-Cr transmetallationIncrease NiCl2 loading to 10 mol%. Ensure Methallyl bromide is distilled and free of stabilizers.
Racemic Product Background ReactionThe uncatalyzed addition of methallyl chromium is fast. Ensure the Ligand:Cr ratio is optimized (usually 1.2:1) to ensure all active Cr is ligated.

Visualization of Catalytic Cycle (Ir-Pathway)

Understanding the cycle helps pinpoint where the reaction stalls.

IrCycle PreCat Ir(I) Precatalyst Active Active π-Allyl Ir(III) (Chiral Species) PreCat->Active Oxidative Addition Transition Six-Membered Transition State Active->Transition Carbonyl Coordination ProductRel Product Release & Alkoxide Exchange Transition->ProductRel C-C Bond Formation ProductRel->Active Ligand Exchange (Regeneration) Ligand Ligand + Allyl Acetate Ligand->Active Aldehyde Methacrolein Aldehyde->Transition Alcohol Isopropanol (H-Donor) Alcohol->ProductRel

Figure 2: Simplified catalytic cycle for Iridium-catalyzed transfer hydrogenative allylation. Note that the active chiral species is formed in situ.

Frequently Asked Questions (FAQs)

Q1: Can I use Methallyl Chloride instead of Methallyl Acetate in the Iridium route?

  • A: Generally, no .[3] The acetate leaving group is crucial for the mechanism involving the formation of the

    
    -allyl iridium species under transfer hydrogenation conditions. Methallyl chloride is better suited for the NHK (Chromium) route [1].
    

Q2: My product contains a significant amount of conjugated diene byproduct. Why?

  • A: This is likely 2,5-dimethyl-2,4-hexadiene, formed via the dehydration of your target alcohol. This occurs if the reaction temperature is too high or if the workup is too acidic. Neutralize silica gel with 1% Et3N during purification.

Q3: How do I determine the absolute configuration?

  • A: Compare the optical rotation with literature values. For the (R)-BINAP catalyzed reaction, the expected product configuration is typically (3R)-2,5-dimethyl-1,5-hexadien-3-ol, but this must be confirmed via Mosher's ester analysis or chiral HPLC (Chiralcel OD-H column).

References

  • Krische, M. J., et al. (2008).[4] "Enantioselective Iridium-Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level using Allyl Acetate as an Allyl Metal Surrogate." Journal of the American Chemical Society, 130(20), 6340–6341.[4]

  • Han, S. B., Kim, I. S., & Krische, M. J. (2009).[5] "Enantioselective iridium-catalyzed carbonyl allylation from the alcohol oxidation level via transfer hydrogenation."[4][5] Chemical Communications, (47), 7278-7287.

  • Inoue, M., Suzuki, T., & Nakada, M. (2003).[6] "Asymmetric Catalysis of Nozaki-Hiyama Allylation and Methallylation with a New Tridentate Bis(oxazolinyl)carbazole Ligand." Journal of the American Chemical Society, 125(5), 1140-1141.

  • Hassan, A., Townsend, I. A., & Krische, M. J. (2011).[7] "Catalytic enantioselective Grignard Nozaki–Hiyama methallylation from the alcohol oxidation level." Chemical Communications, 47, 10028-10030.[7]

Sources

Technical Support Center: Characterization of 2,5-Dimethyl-1,5-hexadien-3-ol

[1][2]

Introduction: The Allylic Alcohol Challenge

Welcome to the technical support hub for 2,5-Dimethyl-1,5-hexadien-3-ol . This compound is a critical intermediate in terpene synthesis and fragrance chemistry.[1] However, its structure—a secondary allylic alcohol flanked by two alkene groups—makes it chemically labile.[1]

Users frequently report discrepancies between HPLC and GC purity, "ghost peaks," and unexpected isomers. This guide deconstructs these issues, focusing on the causality between the synthesis method (typically Grignard) and the resulting impurity profile.

Module 1: Impurity Origins & Identification

Q: What are the expected process impurities for this molecule?

A: The impurity profile is dictated by the synthesis route. The standard industrial preparation involves the Grignard reaction between methallyl magnesium chloride and methacrolein .

Based on this pathway, you will encounter three distinct classes of impurities:

Impurity ClassSpecific CompoundOrigin MechanismRetention Behavior (GC)
Class A: Homocoupling 2,5-Dimethyl-1,5-hexadieneWurtz coupling of the Grignard reagent (dimerization of methallyl chloride).[2]Elutes early (Non-polar, lower MW).[1]
Class B: Isomers 2,5-Dimethyl-2,4-hexadieneAcid-catalyzed rearrangement.[2][1] The terminal double bonds migrate to the internal conjugated position (thermodynamically favored).Elutes close to the main peak; distinct UV spectrum (240 nm).[1]
Class C: Oxidation 2,5-Dimethyl-1,5-hexadien-3-oneOxidation of the secondary alcohol during workup or storage.[2][1]Elutes later ; distinct carbonyl stretch in IR.
Class D: Starting Material MethacroleinIncomplete conversion.[1]Elutes very early (Solvent front).[1]
Visualizing the Impurity Pathways

The following diagram illustrates how these impurities arise during synthesis and degradation.

ImpurityPathwaysSM1Methallyl ChlorideGrignardGrignard Reagent(Methallyl MgCl)SM1->GrignardMg / EtherSM2MethacroleinTargetTARGET:2,5-Dimethyl-1,5-hexadien-3-olSM2->TargetGrignard->Target+ MethacroleinImpurityAImpurity A:2,5-Dimethyl-1,5-hexadiene(Wurtz Dimer)Grignard->ImpurityAHomocoupling(Side Rxn)ImpurityBImpurity B:2,5-Dimethyl-2,4-hexadiene(Conjugated Diene)Target->ImpurityBAcid/Heat(Rearrangement)ImpurityCImpurity C:Ketone Analog(Oxidation)Target->ImpurityC[O] / Air(Storage)

Figure 1: Synthetic origins of common impurities in 2,5-Dimethyl-1,5-hexadien-3-ol.

Module 2: Analytical Troubleshooting (GC-MS & HPLC)

Q: Why does my GC-MS show extra peaks that do not appear in my HPLC chromatogram?

A: This is a classic artifact of thermal degradation in the GC inlet. Allylic alcohols are prone to dehydration at high temperatures (>200°C), especially if the liner is dirty (acidic sites). The "extra peaks" you see are likely dehydration products (trienes) formed inside the instrument, not present in your sample.

Diagnostic Protocol:

  • Check the Inlet: Lower the inlet temperature to 150°C. If the impurity peaks decrease in area, they are thermal artifacts.

  • Derivatization (The Gold Standard): React your sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

    • Logic: Silylation protects the -OH group, preventing dehydration.[2][1]

    • Result: If the "impurity" disappears and the silylated alcohol peak area increases, the impurity was an artifact.

Q: How do I separate the structural isomers?

A: 2,5-Dimethyl-1,5-hexadien-3-ol contains a chiral center at C3.[2][1] While enantiomers require a chiral column (e.g., Cyclodextrin-based), users often confuse regioisomers for enantiomers.[2][1]

Troubleshooting Steps:

  • Regioisomers: If the Grignard reagent attacks from the γ-position (an allylic shift), you may form 2,2-dimethyl-1,5-hexadien-3-ol (though less likely due to steric hindrance).[2] These will separate on a standard DB-5 or DB-Wax column.[2][1]

  • Conjugated Isomers: The 2,4-diene isomer (Impurity B) is thermodynamically more stable.[2][1] On a non-polar column (DB-1/DB-5), it usually elutes after the target molecule due to pi-pi stacking interactions if the column has phenyl content.[2]

Analytical Decision Tree

Use this workflow to validate your purity data.

AnalyticalWorkflowStartSample AnalysisGCGC-MS AnalysisStart->GCIssueUnexpected Peaks Observed?GC->IssueDerivDerivatize with BSTFA/TMCSIssue->DerivYesHPLCCross-Validate with HPLC-UV(Low Temp)Issue->HPLCNoReRunRe-run GC-MSDeriv->ReRunCompareCompare ChromatogramsReRun->CompareArtifactPeaks Disappeared:Thermal ArtifactsCompare->ArtifactNew ProfileRealPeaks Persist:Real ImpuritiesCompare->RealSame ProfileReal->HPLC

Figure 2: Workflow for distinguishing thermal artifacts from genuine impurities.

Module 3: Stability & Storage Guidelines

Q: The compound turned yellow and viscous after 3 months. What happened?

A: You are observing oxidative polymerization .[1] The 1,5-diene structure is susceptible to radical autoxidation.[2][1] Oxygen attacks the allylic positions, forming hydroperoxides. These peroxides initiate polymerization, leading to oligomers (viscosity increase) and conjugated byproducts (yellowing).[1]

Corrective Action:

  • Peroxide Test: Use standard starch-iodide strips.[2][1] If positive, do not distill (explosion hazard).[1]

  • Stabilization: Add 0.1% BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol) if the downstream application permits.[2][1]

  • Storage: Must be stored under Argon or Nitrogen at 2–8°C.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1][3][4][5] Defines reporting thresholds (0.05%) and identification thresholds (0.10%) for impurities. Link

  • Sigma-Aldrich. Grignard Reagents: Preparation and Reactivity.[2][1] (Technical Bulletin).[1] Explains Wurtz coupling side reactions in allylic Grignard synthesis. Link

  • PubChem. Compound Summary: 2,5-Dimethyl-1,5-hexadien-3-ol (CAS 2918-73-2).[2][1] National Library of Medicine.[1] Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard text for interpreting allylic alcohol mass spectra and dehydration patterns).

Handling and storage of air-sensitive reagents for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Air-Sensitive Reagent Handling Ticket ID: #ASR-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Safety Directive

WARNING: The protocols described below involve high-energy reagents (organolithiums, metal hydrides, pyrophorics). Failure to maintain inert integrity can result in immediate combustion, explosion, or compromised experimental data.

The Golden Rule of Inert Chemistry: Never assume an environment is inert; prove it. Every step below includes a "Self-Validation" check—a physical observation that confirms system integrity before you commit valuable reagents.

Tier 1: The Inert Environment (Schlenk Line & Glovebox)

Issue 1.1: Schlenk Line Vacuum Instability

User Report: "My vacuum gauge fluctuates between 0.1 and 0.5 mmHg, and I see oil suck-back in the bubbler."

Root Cause Analysis: Vacuum instability is rarely the pump's fault initially; it is usually a leak or solvent saturation. Oil suck-back occurs when the manifold pressure drops below the bubbler pressure without a check valve or active gas flow.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Rhythmic "ticking" sound Star-crack in glassware or loose joint.[1]The Acetone Test: Squirt acetone on joints while watching the gauge.[2] A sudden spike indicates the leak site (acetone vaporizes and enters the line).
Oil in manifold Negative pressure differential.Immediate: Isolate the flask. Increase N2/Ar flow before opening the stopcock. Clean manifold immediately to prevent cross-contamination.
Poor ultimate vacuum Solvent saturation in pump oil.Gas Ballasting: Run the pump with the ballast valve open for 30 mins to purge volatiles. If oil is discolored (milky/dark), perform an oil change.

Self-Validation:

  • The Leak Rate Test: Close the pump valve. If pressure rises >1 mmHg/min, the system is not sealed. Do not proceed with synthesis.

Issue 1.2: Glovebox O₂/H₂O Breakthrough

User Report: "The catalyst is turning green/teal, and the O₂ sensor reads >5 ppm."

Root Cause Analysis: Copper catalysts turn green upon oxidation. If this happens rapidly, you have a breach (gloves/seals). If gradual, the catalyst bed is saturated.[3]

Workflow: Regeneration Cycle

  • Step 1: Check glove integrity (perform a pressure decay test).

  • Step 2: Initiate regeneration using 5-10% H₂/N₂ mix.

  • Step 3: Critical: Ensure the water trap is functioning. The reduction of CuO by H₂ produces massive amounts of water. If not trapped, this water re-poisons the molecular sieves.

Tier 2: Liquid Reagent Handling (Syringe & Cannula)

Visualizing the Cannula Transfer Logic

Transferring large volumes (>20 mL) requires a double-ended needle (cannula) driven by positive pressure, not suction.

CannulaTransfer cluster_Source Source Flask (Reagent) cluster_Dest Destination Flask Source Source Reagent Dest Reaction Mixture Source->Dest Liquid flows via Cannula (Driven by Delta P) N2_In Inert Gas Inlet (High Pressure) N2_In->Source Pressurize Headspace Validation Validation: Bubbler must bubble BEFORE liquid moves N2_In->Validation Vent Bubbler Vent (Low Pressure) Dest->Vent Gas Displaced

Figure 1: The logic of positive-pressure cannula transfer. Liquid moves only when Source Pressure > Destination Pressure.

Issue 2.1: Clogged Needles & Coring

User Report: "My needle gets clogged with rubber septa (coring) or solid reagent."

Technical Fix:

  • Anti-Coring Technique: Never insert the needle bevel-down. Insert at a 45° angle with the bevel facing up, then tilt to 90° as you pierce. This creates a slit rather than punching a hole.

  • Inert Gas Flush: Always draw inert gas into the syringe before entering the reagent bottle. Expel this gas into the bottle to create positive pressure (preventing vacuum lock) and clear the needle tip.

Tier 3: Storage & Integrity (Titration)

Issue 3.1: "Is my n-BuLi still good?"

User Report: "The bottle has white precipitate at the bottom. Can I use the supernatant?"

Scientific Insight: The white solid is likely Lithium Hydride (LiH) or Lithium Alkoxide (LiOR) from degradation. The supernatant is usable but the molarity has changed. You must titrate.

Protocol: The Kofron & Baclawski Titration (Self-Indicating) Standard: Diphenylacetic Acid (DPAA)

  • Preparation: Dry a 10 mL flask (flame dry under vacuum).

  • Reagent: Add 1.00 mmol of Diphenylacetic Acid (DPAA). Dissolve in 10 mL anhydrous THF.

  • The Indicator: DPAA acts as both the acid and the indicator.

    • Step A (Deprotonation): R-Li + Ph₂CHCOOH → Ph₂CHCOOLi + R-H (Colorless).

    • Step B (Dianion Formation): Excess R-Li + Ph₂CHCOOLi → Ph₂C(Li)COOLi (Yellow).

  • Execution: Add organolithium dropwise.

  • Endpoint: The solution turns from colorless to a persistent yellow .

  • Calculation: Molarity = (mmol DPAA) / (Volume of R-Li added in mL).

Table: Inert Gas Selection for Storage

GasDensity (vs Air)Best ForWarning
Nitrogen (N₂) Similar (0.97)General storage, Schlenk lines.Reacts with Lithium metal (forms Li₃N). Use Argon for Li metal.
Argon (Ar) Heavier (1.38)Opening vessels (blankets the liquid).Expensive. Can condense in liquid N₂ traps (-186°C vs -196°C), causing explosion hazards .

Tier 4: Emergency & Pyrophoric Handling

Issue 4.1: The "Stuck Syringe" Panic

User Report: "I withdrew t-BuLi, but the plunger is stuck. I'm holding a bomb."

Immediate Action Plan:

  • Do NOT pull harder. This creates a vacuum bubble that will snap the plunger back, spraying pyrophoric liquid.

  • The Fix: Keep the needle inside the inert headspace of the bottle. Inject the liquid back into the bottle if possible.

  • If outside the bottle: Submerge the needle tip immediately into a beaker of dry non-polar solvent (Hexane/Heptane) to dilute any leak. Quench slowly with isopropanol under an inert blanket.

Visualizing the Schlenk Vacuum/Gas Cycle

Understanding the manifold logic prevents oxygen contamination during flask swaps.

SchlenkCycle cluster_Safety Safety Interlock Start Flask Attached (Air filled) Vac Open to Vacuum Start->Vac Evacuate Air Gas Open to Inert Gas Vac->Gas Backfill (N2/Ar) Cycle Repeat 3x Gas->Cycle Cycle->Vac Not done Ready System Inert Cycle->Ready Done Trap Check Cold Trap (Liquid N2) Trap->Vac Must be cold before vacuuming

Figure 2: The Iterate-to-Inert Cycle. Three cycles reduce O₂ concentration to <1 ppm.

References & Authoritative Sources

  • Aldrich Technical Bulletin AL-134 : Handling Air-Sensitive Reagents. The industry standard for syringe and cannula techniques.

  • Kofron, W. G., & Baclawski, L. M. (1976) .[4][5][6][7] A convenient method for estimation of alkyllithium concentrations. Journal of Organic Chemistry, 41(10), 1879–1880.[7] (The primary source for the DPAA titration method).

  • UCLA Environmental Health & Safety . Procedures for Safe Use of Pyrophoric Liquid Reagents. (Developed following the Sheri Sangji tragedy, this is the gold standard for safety).

  • Schlenk Line Survival Guide . Troubleshooting Vacuum Issues.

Sources

Troubleshooting failed Grignard reactions for tertiary alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Failed Grignard Reactions for Tertiary Alcohols Ticket ID: GRIG-TERT-001 Status: Open Analyst: Senior Application Scientist

Introduction

Welcome to the . You are likely here because your synthesis of a tertiary alcohol—classically achieved by adding a Grignard reagent (


) to a ketone or ester—has failed.

Tertiary alcohol synthesis is the stress test of Grignard chemistry. Unlike primary additions, these reactions are governed by a ruthless competition between nucleophilicity (desired addition) and basicity (undesired enolization), further complicated by steric bulk .

This guide is not a textbook; it is a diagnostic tool designed to identify why your reaction failed and provide the specific, self-validating protocol to fix it.

Module 1: Diagnostic Triage

Before changing solvents or reagents, use this logic flow to identify the specific failure mode.

GrignardTroubleshooting Start START: Analyze Crude NMR/GCMS SM_Recovered Is Starting Material (Ketone/Ester) Largely Recovered? Start->SM_Recovered Enolization FAILURE MODE: Enolization Grignard acted as a Base SM_Recovered->Enolization Yes Sec_Alcohol Is the Major Product a Secondary Alcohol? SM_Recovered->Sec_Alcohol No Solution_Ce SOLUTION: Imamoto Protocol (CeCl3 Activation) Enolization->Solution_Ce Reduction FAILURE MODE: Reduction Beta-Hydride Transfer Sec_Alcohol->Reduction Yes Wurtz Is there a Dimer (R-R) of the Grignard Reagent? Sec_Alcohol->Wurtz No Reduction->Solution_Ce Solution_Temp SOLUTION: Lower Temp or Change Ligand Reduction->Solution_Temp Dead_Reagent FAILURE MODE: Reagent Quality Moisture or Homocoupling Wurtz->Dead_Reagent Yes Dead_Reagent->Start Retitrate Reagent

Figure 1: Diagnostic logic for identifying the chemical cause of reaction failure based on crude product analysis.

Module 2: The "Dead" Reagent (Quality Control)

User Query: "I suspect my Grignard reagent degraded. How do I verify the concentration? Color changes are unreliable."

Technical Insight: Never assume commercial Grignard reagents are at the labeled molarity. They degrade over time due to moisture ingress or Wurtz homocoupling. Using a "dead" reagent leads to incomplete conversion and confusing stoichiometry.

The Standard: You must perform a Knochel Titration .[1] Unlike simple acid-base titrations which give false positives for hydroxides (decomposed Grignard), the Knochel method uses iodine in the presence of LiCl. It is specific to the active Carbon-Magnesium bond.

Protocol: Knochel Titration

Reference: Krasovskiy, A.; Knochel, P. Synthesis 2006, 5, 890.[2]

  • Prepare Titrant: Dry a flask under vacuum with a heat gun. Add LiCl (approx. 100 mg) and flame dry again under vacuum (LiCl is hygroscopic; this is critical).

  • Dissolve: Add accurately weighed Iodine (

    
    )  (e.g., 254 mg, 1.0 mmol) and dissolve in 5 mL dry THF. The solution will be dark brown .[1]
    
  • Titrate: Cool to 0°C. Add your Grignard reagent dropwise via a tared syringe.

  • End Point: The solution turns from dark brown

    
     yellow 
    
    
    
    completely colorless .
    • Note: If the solution stays slightly yellow or precipitates, your LiCl was not dry enough.

  • Calculation:

    
    
    

Module 3: The "Enolization" Trap (Steric Hindrance)

User Query: "I am trying to add Isopropylmagnesium Chloride to Acetophenone, but I keep recovering Acetophenone. Is the reaction not starting?"

Technical Insight: The reaction did start, but it followed the wrong path. Because tertiary alcohol synthesis involves bulky ketones and bulky nucleophiles, the Grignard reagent often acts as a Brønsted base rather than a nucleophile.

It deprotonates the


-proton of the ketone, forming a magnesium enolate. Upon aqueous workup, this enolate simply protonates back to your starting material.

The Solution: The Imamoto Method (Organocerium) Reference: Imamoto, T. et al. J. Am. Chem. Soc. 1989, 111, 4392.

Transmetallating magnesium to cerium (


) creates a reagent that is more nucleophilic  (due to Ce's high oxophilicity activating the carbonyl) but less basic  (suppressing enolization).
Protocol: Cerium(III) Chloride Activation

Critical Warning: Commercial


 must be rigorously dried. Improper drying creates oxychlorides that kill the reaction.
  • Drying: Place

    
     (powdered) in a flask. Heat to 140–150°C  under high vacuum (<0.5 mmHg) for 4–6 hours. A stir bar should eventually be able to stir the resulting white powder freely.
    
  • Slurry: Cool to room temperature under Argon. Add dry THF. Stir vigorously for 2 hours (or sonicate) to form a fine white suspension.

  • Transmetallation: Cool the slurry to -78°C . Add your titrated Grignard reagent (1.1 equiv relative to Ce). Stir for 30–60 mins.

    • Visual Check: The white slurry may turn yellow/orange depending on the R-group.

  • Addition: Add your ketone (dissolved in THF) slowly.

  • Workup: Warm to RT. Quench with dilute HCl or aqueous acetic acid.

    • Tip: If an emulsion forms (common with Ce), wash with saturated Potassium Sodium Tartrate (Rochelle's Salt) solution.

Module 4: The "Reduction" Trap (Beta-Hydride Transfer)

User Query: "I tried to make a tertiary alcohol using a cyclohexyl Grignard, but I isolated the secondary alcohol (reduction product). Why?"

Technical Insight: Grignard reagents with


-hydrogens (like cyclohexyl, isopropyl, ethyl) can act as reducing agents. If the transition state for nucleophilic attack is sterically crowded, the system prefers a 6-membered cyclic transition state where a hydride is transferred from the Grignard's 

-position to the ketone.

Data: Side Reaction Rates

Reagent (R-MgX)Substrate (Ketone)% Addition (Desired)% Reduction (Undesired)% Enolization
Ethyl Diisopropyl ketone30%70% 0%
Isopropyl Diisopropyl ketone0%100% 0%
t-Butyl Diisopropyl ketone0%0% 100%
Methyl Diisopropyl ketone95% 0%5%

Data derived from classic mechanistic studies (e.g., Whitmore, F. C. et al.).

Troubleshooting Steps:

  • Switch to Organolithium: Alkyl-lithiums are less prone to

    
     transfer (though more basic).
    
  • Use the Imamoto Method (CeCl3): As detailed in Module 3, Organocerium reagents almost completely suppress

    
     reduction because the Cerium atom changes the geometry of the transition state.
    
  • Non-Transferable Ligands: If possible, use a Grignard without

    
    -hydrogens (e.g., Methyl, Phenyl, TMS-methyl) to install the carbon, then modify the group later.
    

Module 5: Workflow Visualization

Below is the recommended workflow for high-difficulty tertiary alcohol syntheses (Bulky Ketone + Bulky Grignard).

ImamotoWorkflow Hydrate CeCl3 * 7H2O (Hydrate) Drying DRYING STEP 140°C, High Vac, 4h Hydrate->Drying Anhydrous Anhydrous CeCl3 (Free flowing powder) Drying->Anhydrous Slurry THF Slurry (2h stirring/sonication) Anhydrous->Slurry Transmetal Add R-MgX (-78°C) Forms R-CeCl2 Slurry->Transmetal Reaction Add Ketone (-78°C -> RT) Transmetal->Reaction Workup Quench (Rochelle's Salt) Reaction->Workup

Figure 2: The Imamoto Organocerium Protocol workflow. Note that the drying step is the most common point of failure.

References

  • Krasovskiy, A.; Knochel, P. "A New, Efficient and Simple Titration Method for Organometallic Reagents." Synthesis, 2006 , 5, 890–891.[2]

  • Imamoto, T.; Kusumoto, T.; Tawarayama, Y.; Sugiura, Y.; Mita, T.; Hatanaka, Y.; Yokoyama, M. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of Organic Chemistry, 1984 , 49, 3904–3912.

  • Imamoto, T.; Hatanaka, Y. "Cerium(III) Chloride Mediated Addition of Grignard Reagents to Carbonyl Compounds." Journal of the American Chemical Society, 1989 , 111, 4392.

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004 , 43, 3333–3336. (Basis for Turbo Grignard).[3]

Sources

Validation & Comparative

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating 2,5-Dimethyl-1,5-hexadien-3-ol Against Established Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and fine chemicals, the synthetic chemist's toolkit is replete with methods for controlling stereochemistry. Among the most reliable and foundational strategies is the use of chiral alcohols, which can function as reagents, catalysts, or, most commonly, as covalently-bound chiral auxiliaries.[1] A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct a subsequent stereoselective transformation.[2] After imparting its chiral information, the auxiliary is cleaved, yielding an enantioenriched product.

The ideal auxiliary should be readily available in both enantiomeric forms, easy to attach and remove under mild conditions, and, most importantly, provide a high degree of stereochemical control.[3] This guide provides a comparative analysis of a lesser-known chiral alcohol, 2,5-dimethyl-1,5-hexadien-3-ol, placing it in context with industry-standard chiral auxiliaries. By examining its structure and contrasting its potential utility with the field-proven performance of established alternatives, we can derive valuable insights into the principles of auxiliary design and selection.

The Subject Molecule: 2,5-Dimethyl-1,5-hexadien-3-ol

2,5-Dimethyl-1,5-hexadien-3-ol (CAS 17123-63-6) is a chiral allylic alcohol.[4] Despite its defined structure, a thorough review of the scientific literature reveals a notable absence of its application as a chiral auxiliary or catalyst in published asymmetric synthesis methodologies. Its value, therefore, lies in a theoretical analysis of its structural features and a hypothesis of its potential performance.

Structure and Synthesis

The molecule possesses a single stereocenter at the C-3 position, bearing a hydroxyl group. This carbinol center is flanked by an isopropenyl group and a 2-methyl-2-propenyl group. A plausible and straightforward synthesis would involve the nucleophilic addition of an isopropenyl Grignard reagent to isobutyraldehyde, a common method for forming secondary alcohols.[5][6]

G cluster_process Process cluster_product Product r1 Isobutyraldehyde p1 1. Diethyl Ether r1->p1 r2 Isopropenylmagnesium bromide (Grignard Reagent) r2->p1 p2 2. Aqueous Workup (H3O+) prod 2,5-Dimethyl-1,5-hexadien-3-ol (Racemic) p2->prod

Caption: Proposed synthesis of 2,5-dimethyl-1,5-hexadien-3-ol.

Hypothesized Role in Asymmetric Synthesis

As a chiral allylic alcohol, 2,5-dimethyl-1,5-hexadien-3-ol could theoretically be used in several ways:

  • Chiral Auxiliary: It could be attached to a prochiral substrate (e.g., via an ester or ether linkage). The steric bulk of the two methyl-substituted vinyl groups would then block one face of the molecule, directing attack from the less hindered face. This mechanism relies purely on steric hindrance, as the molecule lacks strong chelating groups.

  • Stereoselective Reactions: Chiral allylic alcohols are valuable substrates in reactions like directed epoxidations or cyclopropanations, where the existing stereocenter directs the formation of new ones.[7]

  • Allylation Reagent: Derivatives of this alcohol could be used in diastereoselective allyl additions to aldehydes, where its stereocenter influences the formation of new stereocenters in the resulting homoallylic alcohol.[8][9]

Given the lack of functionalities capable of strong metal chelation, any stereodirecting effect would likely arise from a non-chelating, sterically-governed transition state, similar to the models proposed for Evans or Oppolzer-type auxiliaries.[10]

Benchmarking Against Field-Proven Chiral Auxiliaries

To evaluate the potential of 2,5-dimethyl-1,5-hexadien-3-ol, we must compare it to auxiliaries whose performance is rigorously documented.

Class I: Amino Alcohols (Chelation Control Model)

Perhaps the most powerful examples in this class are pseudoephedrine and its diastereomer, ephedrine. Developed by Myers, pseudoephedrine amides serve as exceptionally effective templates for the asymmetric alkylation of enolates.[11][12]

Causality of Experimental Choice: The success of the pseudoephedrine auxiliary hinges on its ability to form a rigid, six-membered ring chelate with the lithium cation of the enolate and the auxiliary's hydroxyl group.[13] This locks the conformation of the enolate, exposing one face to electrophilic attack while the phenyl group sterically shields the other. The addition of lithium chloride is crucial, as it sequesters excess base and tightens the chelated transition state, enhancing diastereoselectivity.[13]

G cluster_aux Chiral Auxiliary Strategy cluster_mech Stereocontrol Mechanisms A Prochiral Substrate B Attach Chiral Auxiliary (Xc) A->B C Diastereoselective Reaction (e.g., Alkylation) B->C D Cleave Auxiliary C->D M1 Chelation Control (e.g., Pseudoephedrine) C->M1 directs via M2 Steric Hindrance (e.g., Evans Auxiliary) C->M2 directs via E Enantioenriched Product D->E F Recovered Auxiliary (Xc) D->F M3 Hypothesized for 2,5-DM-1,5-HD-3-ol M2->M3 similar to

Caption: General workflow for chiral auxiliary use and key control mechanisms.

Performance Data:

Electrophile (R-X)AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)Reference
Benzyl bromide(1R,2R)-Pseudoephedrine>98:290[11]
Iodomethane(1R,2R)-Pseudoephedrine>98:291[11]
Isopropyl iodide(1R,2R)-Pseudoephedrine97:385[13]
Allyl iodide(S,S)-Pseudoephenamine*>99:192[13]

*Pseudoephenamine is a closely related and often superior alternative.[13]

Class II: Oxazolidinones (Steric Hindrance Model)

The oxazolidinone auxiliaries developed by David Evans are among the most famous and widely used tools in asymmetric synthesis.[2] Derived from readily available amino acids like valine or phenylalanine, they provide outstanding stereocontrol in aldol reactions, alkylations, and Diels-Alder reactions.[14]

Causality of Experimental Choice: Unlike pseudoephedrine, the Evans auxiliary operates through a non-chelating, dipole-minimizing transition state.[14] The Z-enolate, formed selectively with bases like LDA or dibutylboron triflate, adopts a conformation where the bulky substituent at the C-4 position (e.g., isopropyl or benzyl) effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite side. This purely steric and conformational control is highly predictable and consistently delivers high diastereoselectivity.

Performance Data:

Reaction TypeElectrophile / AldehydeAuxiliaryDiastereomeric Ratio (d.r.)Yield (%)Reference
AlkylationBenzyl bromide(S)-Valine derived99:194[2]
AlkylationAllyl iodide(S)-Valine derived>99.5:0.589Evans, D.A. et al. JACS1982
AldolIsobutyraldehyde(R)-Phenylalanine derived>99:185Evans, D.A. et al. JACS1981

Comparative Analysis

Feature2,5-Dimethyl-1,5-hexadien-3-ol (Hypothesized)Pseudoephedrine AmidesEvans Oxazolidinones
Control Element Steric hindranceMetal Chelation & StericsSteric Hindrance
Predictability UntestedVery HighVery High
Attachment Ester or ether linkageAmide bondAmide bond
Cleavage Hydrolysis, reductionHydrolysis (harsh), Reduction (mild), OrganometallicsHydrolysis, Reduction, Transamination
Availability Requires synthesisCommercially available (both enantiomers), but regulatedCommercially available (both enantiomers)
Key Advantage Simple acyclic structureExcellent for a wide range of alkyl halidesGold standard for aldol reactions; highly crystalline products
Key Disadvantage No documented performanceCleavage can be difficult; enolate is less reactiveCan be expensive; less effective for hindered electrophiles

The primary difference lies in the directing mechanism. The hydroxyl and amino groups of pseudoephedrine create a powerful, rigidifying chelate, which is absent in both the Evans auxiliary and our subject molecule. 2,5-Dimethyl-1,5-hexadien-3-ol would have to rely solely on the steric bias of its flexible dienyl side chains, a strategy that is generally less effective and predictable than the conformationally locked systems of Evans or Oppolzer auxiliaries.

Experimental Protocols

To provide a practical context, the following are validated, self-contained protocols.

Protocol 1: Asymmetric Alkylation via a Pseudoephedrine Amide (Validated)

This protocol describes the benzylation of a propionamide derivative, a standard procedure demonstrating the effectiveness of the Myers auxiliary.

Materials:

  • (1R,2R)-N-Propionylpseudoephedrine (1.0 eq)

  • Anhydrous Lithium Chloride (LiCl), flame-dried (6.0 eq)

  • Anhydrous Tetrahydrofuran (THF), distilled from Na/benzophenone

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane (1.1 eq)

  • Benzyl bromide (1.2 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Standard solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Setup: To a flame-dried, argon-purged round-bottom flask, add anhydrous LiCl (6.0 eq) and the pseudoephedrine amide (1.0 eq).

  • Dissolution: Add anhydrous THF and stir at room temperature until all solids are dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add the LDA solution (1.1 eq) dropwise over 10 minutes. Stir the resulting pale yellow solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Alkylation: Re-cool the solution to -78 °C and add benzyl bromide (1.2 eq) dropwise. Stir the reaction at -78 °C for 4 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water and ethyl acetate. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product's diastereomeric ratio can be determined by ¹H NMR analysis. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the alkylated product.

  • Auxiliary Cleavage: The purified amide can be cleaved to the corresponding carboxylic acid using strong aqueous base (e.g., KOH) or reduced to the primary alcohol using a reagent like Lithium Amidotrihydroborate (LAB).

Protocol 2: Proposed Synthesis of Racemic 2,5-Dimethyl-1,5-hexadien-3-ol

This protocol outlines a potential method for synthesizing the title compound.

Materials:

  • Magnesium turnings (1.2 eq)

  • Anhydrous Diethyl Ether

  • 2-Bromopropene (1.1 eq)

  • Isobutyraldehyde (1.0 eq), freshly distilled

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Grignard Formation: In a flame-dried, three-neck flask equipped with a condenser and dropping funnel under argon, place magnesium turnings. Add a small portion of anhydrous diethyl ether.

  • Initiation: Add a few drops of 2-bromopropene to initiate the reaction (indicated by bubbling/cloudiness). Once initiated, add the remaining 2-bromopropene dissolved in diethyl ether dropwise, maintaining a gentle reflux. After addition is complete, reflux for an additional 30 minutes.

  • Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of isobutyraldehyde in diethyl ether dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Workup: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl. Extract the mixture three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude oil by distillation or flash chromatography to obtain 2,5-dimethyl-1,5-hexadien-3-ol.

Conclusion

2,5-Dimethyl-1,5-hexadien-3-ol presents an interesting, albeit academically unexplored, structure for asymmetric synthesis. Based on first principles, its utility would depend on non-covalent, steric interactions to control stereochemistry. While this approach is valid, the molecule's conformational flexibility poses a significant challenge to achieving the high levels of diastereoselectivity routinely offered by conformationally rigid, field-proven auxiliaries.

For researchers and drug development professionals, the choice of a chiral auxiliary is dictated by reliability, predictability, and efficiency. In this context, established systems like Myers' pseudoephedrine amides (for chelation-controlled alkylations) and Evans' oxazolidinones (for sterically-controlled aldol and alkylation reactions) remain the authoritative standards. They provide a foundation of extensive experimental data, predictable outcomes, and well-understood mechanistic models that are essential for the rigorous demands of modern organic synthesis. While the exploration of novel auxiliaries is a vital scientific endeavor, the current body of evidence overwhelmingly supports the use of these established platforms for achieving high-performance results.

References

  • Guidechem. 2,5-Dimethyl-2,4-hexadiene 764-13-6 wiki.

  • University of York. Asymmetric Synthesis.

  • O'Brien, P. et al. Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry.

  • Khan Academy. Synthesis of alcohols using Grignard reagents II.

  • Myers, A. G. et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.

  • ResearchGate. Asymmetric Syntheses of Chiral Allylic Alcohols.

  • ResearchGate. 3.15 Non-Chiral Pool Derived Synthetic Auxiliaries: Use of C2-Symmetric Chiral Diols.

  • Hatano, M. et al. Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds.

  • Wikipedia. Asymmetric induction.

  • SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.

  • Google Patents. Chiral diamine compounds for the preparation of chiral alcohol and chiral amine.

  • SciSpace. Asymmetric synthesis and Cram's (chelate) rule.

  • Canadian Science Publishing. Diastereoselectivity in asymmetric allylations: The role of vicinal chirality in the allyl nucleophile for SE2′ reactions with aldehydes.

  • Michigan State University Chemistry. Asymmetric Induction.

  • Thieme Chemistry. Chiral Auxiliaries - Principles and Recent Applications.

  • Wikipedia. Chiral auxiliary.

  • YouTube. Preparation of Alcohols via Grignard's Reagent.

  • Khan Academy. Synthesis of alcohols using Grignard reagents I.

  • ResearchGate. Chelation versus Non-Chelation Control in the Stereoselective Alkenyl sp(2) C-H Bond Functionalization Reaction.

  • Oreate AI Blog. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.

  • National Institutes of Health. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.

  • Organic Chemistry Portal. Cobalt-Catalyzed Diastereo- and Enantioselective Reductive Allyl Additions to Aldehydes with Allylic Alcohol Derivatives via Allyl Radical Intermediates.

  • University of California, Irvine. Evans Enolate Alkylation-Hydrolysis.

  • ACS Publications. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications.

  • Benchchem. 2,5-Dimethyl-1,5-hexadien-3-ol.

Sources

Efficacy of 2,5-Dimethyl-1,5-hexadien-3-ol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2,5-Dimethyl-1,5-hexadien-3-ol , focusing on its critical role as a gateway intermediate for irregular monoterpenes and pyrethroid insecticides.

The "Irregular" Terpene Gateway: A Technical Comparison & Application Guide

Executive Summary

2,5-Dimethyl-1,5-hexadien-3-ol (CAS 17123-63-6) is a secondary allylic alcohol that serves as a linchpin in the synthesis of "irregular" monoterpenes—specifically those possessing the artemisyl and chrysanthemyl skeletons.[1] Unlike standard linear terpene precursors (e.g., Geraniol, Prenyl alcohol) that follow head-to-tail isoprene rules, this intermediate enables the construction of head-to-head and non-head-to-tail linkages via [3,3]-sigmatropic rearrangements.

Its primary industrial and research utility lies in its conversion to Artemisia Ketone and subsequent transformation into Chrysanthemic Acid , the core scaffold of pyrethroid insecticides.

Chemical Profile & Structural Logic[1]

PropertySpecification
IUPAC Name 2,5-Dimethyl-1,5-hexadien-3-ol
Common Name Methallyl-methacrolein adduct; Artemisia Alcohol precursor
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Key Functionalities Secondary Allylic Alcohol; Terminal Vinyl Group; 1,5-Diene System
Chirality One stereocenter at C3 (typically synthesized as a racemate)
Structural Advantage

The molecule features a 1,5-diene system flanked by methyl groups at the 2 and 5 positions.[1] This specific substitution pattern is "spring-loaded" for Oxy-Cope rearrangements . The C3 hydroxyl group acts as an electronic handle, allowing for base-accelerated (anionic) rearrangements that proceed up to


 times faster than thermal equivalents.

Comparative Analysis: Efficacy vs. Alternatives

The following table contrasts 2,5-Dimethyl-1,5-hexadien-3-ol with standard terpene intermediates used in similar molecular weight ranges.

Feature2,5-Dimethyl-1,5-hexadien-3-ol Prenyl Alcohol (C5)Linalool (C10)
Primary Utility Synthesis of irregular terpene skeletons (Artemisyl, Santolinyl).Regular head-to-tail chain elongation (alkylation).Fragrance; synthesis of cyclic monoterpenes via cyclization.
Key Reaction [3,3]-Sigmatropic Rearrangement (Oxy-Cope).[2][3]S_N2 / S_N1 Substitution (Pyrophosphate mimic).Ene reaction; Dehydration.[4]
Atom Economy 100% (Rearrangement is isomerically neutral).Lower (requires leaving group activation, e.g., -Br, -OPP).High.
Selectivity High regio-fidelity for branched ketones.Often suffers from S_N2 vs S_N2' mixtures.Variable; often requires specific catalysts.
Industrial Use Pyrethroid Insecticides (Chrysanthemic acid).Vitamin A/E synthesis; Terpene biosynthesis.Vitamin E; Fragrance industry.

Verdict: For targets requiring the 3,3-dimethyl-1,5-diene motif (gem-dimethyl adjacent to vinyl), 2,5-Dimethyl-1,5-hexadien-3-ol is superior to linear alternatives due to the thermodynamic driving force of its rearrangement to the ketone.

Experimental Protocols

Protocol A: Synthesis via Grignard Addition

This protocol establishes the C8 skeleton from C4 precursors.[1]

Reagents:

  • Methallyl chloride (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Methacrolein (0.95 equiv)

  • Anhydrous THF or Diethyl Ether[1]

  • Iodine (catalytic crystal)

Methodology:

  • Activation: In a flame-dried 3-neck flask under N₂, activate Mg turnings with a crystal of iodine and minimal solvent.

  • Grignard Formation: Add methallyl chloride dropwise at a rate that maintains gentle reflux. The formation of methallylmagnesium chloride is exothermic.[1]

    • Note: Methallyl Grignard is prone to Wurtz coupling (dimerization); maintain dilute conditions and low temperature (0°C to RT) if coupling is observed.

  • Addition: Cool the Grignard solution to -10°C. Add methacrolein dropwise. The steric bulk of the Grignard reagent directs attack to the carbonyl carbon.[1]

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with ether, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure.

    • Expected Yield: 65–75%

    • Data Validation: ¹H NMR should show terminal alkene protons at δ 4.8–5.0 ppm and the carbinol proton at δ ~4.0 ppm.

Protocol B: Anionic Oxy-Cope Rearrangement (The "Artemisia" Route)

This step converts the alcohol into the irregular terpene ketone.[1]

Reagents:

  • 2,5-Dimethyl-1,5-hexadien-3-ol[1][5][6]

  • Potassium Hydride (KH) (1.2 equiv)

  • 18-Crown-6 (catalytic)[1]

  • Anhydrous THF

Methodology:

  • Deprotonation: To a suspension of KH in THF at 0°C, add the alcohol solution slowly. H₂ gas will evolve.

  • Rearrangement: Stir at room temperature (or mild heat ~50°C). The alkoxide undergoes a [3,3]-sigmatropic shift to an enolate.

  • Quench: Hydrolysis of the enolate with water yields Artemisia Ketone (3,3,6-trimethyl-1,5-heptadien-4-one).

  • Mechanism: The driving force is the irreversible tautomerization of the intermediate enol to the ketone.[1]

Mechanistic Visualization

The following diagram illustrates the synthesis of the alcohol and its rearrangement pathway to the Artemisia skeleton, a precursor to Chrysanthemic acid.[1]

ReactionPathway cluster_inputs Precursors cluster_intermediate Target Intermediate cluster_products Irregular Terpene Targets M1 Methallyl Chloride (C4) Alcohol 2,5-Dimethyl- 1,5-hexadien-3-ol (C8 Secondary Alcohol) M1->Alcohol 1. Mg, THF (Grignard Formation) M2 Methacrolein (C4) M2->Alcohol 2. Nucleophilic Addn Enolate Enolate Intermediate (Transient) Alcohol->Enolate KH, 18-Crown-6 [3,3]-Sigmatropic Rearrangement (Anionic Oxy-Cope) ArtKetone Artemisia Ketone (3,3,6-Trimethyl-1,5-heptadien-4-one) Enolate->ArtKetone Tautomerization (Irreversible Driving Force) Chrys Chrysanthemic Acid (Pyrethroid Precursor) ArtKetone->Chrys Cyclopropanation / Oxidation Sequence

Figure 1: Synthetic pathway from C4 precursors to the irregular terpene scaffold via 2,5-Dimethyl-1,5-hexadien-3-ol.[1][7][2][8]

Critical Application Notes

  • Safety: The Grignard synthesis involves exothermic initiation. Methallyl chloride is a lachrymator and potential carcinogen; handle in a fume hood.

  • Stability: The alcohol is stable at room temperature but should be stored under inert atmosphere to prevent auto-oxidation of the allylic position.[1]

  • Stereochemistry: While the rearrangement is stereospecific (suprafacial), the starting alcohol is typically racemic. For asymmetric synthesis of chrysanthemic acid, chiral ligands must be employed during the Grignard step or resolution performed post-synthesis.

References

  • BenchChem. (n.d.). 2,5-Dimethyl-1,5-hexadien-3-ol Context and Significance in Contemporary Organic Chemistry Research. Retrieved from

  • PubChem. (2025). 2,5-Dimethyl-1,5-hexadien-3-ol Compound Summary. National Library of Medicine. Retrieved from

  • Mingueza-Verdejo, P., et al. (2024).[9] Alkene Cross-Metathesis with 2,5-Dimethyl-2,4-Hexadiene Enables Isobutylenyl/Prenyl Functionalizations. Chemistry - A European Journal.[9] Retrieved from

  • MacMillan, J. H., & Viola, A. (1970). The Acetylenic-Oxy-Cope Rearrangement of 1,5-Hexadiyne-3-ol and Methyl Substituted Derivatives. Northeastern University.[10] Retrieved from

  • Xu, H., et al. (2018).[11] Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit. Metabolic Engineering. Retrieved from

Sources

A Researcher's Guide to the Spectroscopic Comparison of Dienol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The Structural Nuances of Dienol Isomers

Dienol isomers are organic compounds that contain two double bonds and a hydroxyl group. Their isomeric diversity arises from several factors, including the position of the double bonds and the hydroxyl group (constitutional isomers), and the geometry around the double bonds (cis/trans or E/Z isomerism). Furthermore, many dienols can exist in equilibrium with their keto tautomers, adding another layer of complexity to their analysis. Understanding these structural subtleties is paramount, as they can significantly impact a molecule's biological activity and physicochemical properties.

Strategic Spectroscopic Differentiation

A multi-technique spectroscopic approach is essential for the comprehensive characterization of dienol isomers. Each technique provides a unique piece of the structural puzzle, and their combined application leads to a self-validating analytical system.

UV-Visible (UV-Vis) Spectroscopy: Probing the π-System

UV-Vis spectroscopy is a powerful tool for investigating the conjugated π-electron systems inherent in dienols. The absorption of UV-Vis light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of this transition, and thus the wavelength of maximum absorbance (λmax), is highly sensitive to the extent of conjugation and the geometry of the dienol.

Causality of Experimental Observations:

  • Conjugation: Increased conjugation in a dienol lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to a longer λmax.[1]

  • Cis-Trans Isomerism: Trans isomers are generally more planar than their cis counterparts, allowing for more effective p-orbital overlap and a greater degree of conjugation. This leads to a longer λmax and a higher molar absorptivity (ε) for trans isomers compared to cis isomers.[2] Steric hindrance in cis isomers can disrupt planarity, reducing the effective conjugation and causing a hypsochromic (blue) shift to a shorter λmax.[2]

Comparative Data: UV-Vis Spectroscopy of Dienol Isomers

Isomer TypeExample Compoundλmax (nm)Key Observation
ciscis-Resveratrol286Shorter wavelength due to steric hindrance and reduced planarity.
transtrans-Resveratrol310Longer wavelength due to greater planarity and more effective conjugation.[3]
Less Conjugated1-Butene176Shorter wavelength due to an isolated double bond.
More Conjugated1,3-Butadiene217Longer wavelength due to the presence of a conjugated diene system.[4]

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for the UV-Vis analysis of a dienol isomer is as follows:

  • Sample Preparation: Dissolve a precisely weighed amount of the dienol isomer in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) to prepare a stock solution of known concentration. Further dilute the stock solution to obtain a final concentration that results in an absorbance reading between 0.2 and 0.8 AU.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract any absorbance from the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for dienols).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectrum.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups and Geometry

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an invaluable tool for identifying functional groups and providing insights into the stereochemistry of dienol isomers.

Causality of Experimental Observations:

  • O-H Stretch: The hydroxyl group of a dienol exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is due to hydrogen bonding.

  • C=C Stretch: The carbon-carbon double bond stretches typically appear in the 1600-1680 cm⁻¹ region.[5] The exact position can be influenced by conjugation and substitution. In general, the C=C stretching frequency for a cis isomer is slightly higher than that of the corresponding trans isomer.[6]

  • C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations of the double bonds are particularly diagnostic for cis and trans isomers. Trans alkenes show a strong, characteristic band around 960-980 cm⁻¹, while cis alkenes exhibit a broader band around 675-730 cm⁻¹.[7]

Comparative Data: IR Spectroscopy of Dienol Isomers

Isomer TypeVibrational ModeTypical Frequency (cm⁻¹)Key Observation
cisC=C Stretch1630-1660Generally a weaker and slightly higher frequency band compared to trans.[7]
transC=C Stretch1660-1680Generally a stronger and slightly lower frequency band compared to cis.[7]
cis=C-H Bend (out-of-plane)~675-730A broad and medium intensity band.
trans=C-H Bend (out-of-plane)~960-980A strong and sharp, highly characteristic band.
DienolO-H Stretch~3200-3600Broad band indicative of the hydroxyl group and hydrogen bonding.
DienolC-O Stretch~1000-1250Strong band confirming the presence of the alcohol functionality.

Experimental Protocol: IR Spectroscopy (Liquid Sample)

  • Sample Preparation: For a liquid dienol, place a small drop of the neat sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently rotate to create a thin, uniform film.[8]

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the salt plate assembly into the sample holder in the spectrometer.

  • Acquire Spectrum: Acquire the IR spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the salt plates thoroughly with a dry, volatile solvent like acetone and return them to a desiccator.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, including the definitive assignment of dienol isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Causality of Experimental Observations:

  • ¹H NMR Chemical Shifts: The chemical shifts of the vinylic protons in a dienol are highly informative. Protons on a double bond in a trans configuration are typically found at a lower field (higher ppm) than those in a cis configuration.[10]

  • ¹H NMR Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) between protons on a double bond is stereochemically dependent. For trans protons, the coupling constant is typically in the range of 12-18 Hz, while for cis protons, it is smaller, in the range of 6-12 Hz.[11] This difference is a reliable indicator of the double bond geometry.

  • ¹³C NMR Chemical Shifts: The chemical shifts of the sp² hybridized carbons of the double bonds can also differ between isomers.[12] The differences are often more subtle than in ¹H NMR but can be used for confirmation.[12] The position of the hydroxyl group will also significantly influence the chemical shifts of the nearby carbons.

Comparative Data: ¹H NMR Spectroscopy of Dienol Isomers

Isomer TypeParameterTypical ValueKey Observation
cisVinylic Proton Chemical Shift (δ)More upfield (lower ppm)Shielded due to steric interactions.[10]
transVinylic Proton Chemical Shift (δ)More downfield (higher ppm)Deshielded compared to cis.[10]
cisVicinal Coupling Constant (³JHH)6-12 HzSmaller coupling constant due to the dihedral angle.[11]
transVicinal Coupling Constant (³JHH)12-18 HzLarger coupling constant, providing a clear distinction from cis.[11]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the dienol isomer in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.[13]

  • Instrument Tuning and Locking: Insert the sample into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and tune the probe for the specific nucleus being observed.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved peaks.

  • Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.

  • Acquisition of ¹³C Spectrum: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. Proton decoupling is usually employed to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to generate the final spectrum.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While constitutional isomers of dienols will have the same molecular weight, their fragmentation patterns upon ionization can be distinct, providing clues to their structure. Stereoisomers like cis and trans dienols will have identical mass spectra under standard electron ionization (EI) conditions, but differences may be observed using tandem MS (MS/MS) techniques.

Causality of Experimental Observations:

  • Molecular Ion Peak (M⁺•): The molecular ion peak confirms the molecular weight of the dienol isomer.

  • Fragmentation: The fragmentation of dienols is often driven by the initial ionization at a double bond or the oxygen atom of the hydroxyl group. The stability of the resulting carbocations and radical fragments will dictate the major fragmentation pathways.[14]

  • Cyclic vs. Acyclic Dienols: Cyclic dienols may undergo characteristic retro-Diels-Alder fragmentation.[15] The fragmentation of acyclic dienols will be dominated by cleavages adjacent to the double bonds and the hydroxyl group.

  • Stereoisomers: While standard EI-MS is not typically used to differentiate cis and trans isomers, the relative abundance of certain fragment ions in MS/MS experiments can sometimes differ due to the different steric environments of the isomers influencing the transition states of fragmentation.[16]

Comparative Data: Mass Spectrometry of Dienol Isomers

Isomer TypeKey DifferentiatorObservation
Constitutional IsomersFragmentation PatternDifferent positions of double bonds and hydroxyl group lead to distinct fragmentation pathways and different m/z values for major fragments.
Cyclic vs. AcyclicCharacteristic FragmentationCyclic dienols may exhibit a retro-Diels-Alder fragmentation pathway not present in acyclic isomers.[15]
cis vs. transRelative Fragment Ion Abundance (MS/MS)Subtle differences in the relative abundance of fragment ions may be observed due to stereochemical influences on fragmentation pathways.[16]

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the dienol sample into the mass spectrometer. For volatile compounds, this is typically done via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: The sample is vaporized and then bombarded with high-energy electrons (typically 70 eV) in the ion source. This process ejects an electron from the molecule to form a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualizing the Analytical Workflow

A systematic approach is crucial for the efficient and accurate analysis of dienol isomers. The following workflow diagram illustrates the logical progression of spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Dienol Isomer Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Analyze IR IR Spectroscopy Sample->IR Analyze NMR NMR Spectroscopy Sample->NMR Analyze MS Mass Spectrometry Sample->MS Analyze UV_Data λmax, ε (Conjugation, Geometry) UV_Vis->UV_Data IR_Data Functional Groups, Cis/Trans Bands IR->IR_Data NMR_Data Connectivity, Stereochemistry (J-coupling) NMR->NMR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Definitive Isomer Structure UV_Data->Structure Correlate Data IR_Data->Structure Correlate Data NMR_Data->Structure Correlate Data MS_Data->Structure Correlate Data

Caption: A logical workflow for the spectroscopic analysis of dienol isomers.

Conclusion

The differentiation of dienol isomers is a multifaceted analytical challenge that requires a synergistic application of various spectroscopic techniques. UV-Vis spectroscopy provides initial insights into the conjugation and overall geometry of the π-system. IR spectroscopy confirms the presence of key functional groups and offers a reliable method for distinguishing cis and trans isomers. Mass spectrometry determines the molecular weight and can differentiate constitutional isomers through their unique fragmentation patterns. Ultimately, NMR spectroscopy, with its detailed information on chemical shifts and coupling constants, provides the most definitive and unambiguous structural elucidation. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently navigate the complexities of dienol isomer characterization.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Capello, C., Fischer, U., & Hungerbühler, K. (2007). What is a green solvent? A comprehensive framework for the environmental assessment of solvents. Green Chemistry, 9(9), 927-934.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Pratiwi, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-8.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Horspool, W. M., & Lenci, F. (Eds.). (2003). CRC handbook of organic photochemistry and photobiology. CRC press.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Small molecule NMR sample preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Biological activity of 2,5-Dimethyl-1,5-hexadien-3-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Irregular Monoterpenes to Pyrethroid Precursors: A Technical Comparison Guide

Executive Summary

This guide analyzes the biological activity and pharmacological utility of 2,5-Dimethyl-1,5-hexadien-3-ol and its derivatives.[1] Unlike "regular" head-to-tail monoterpenes (e.g., Linalool), this compound represents an irregular monoterpene scaffold .[1] Its primary biological significance lies in two distinct domains:

  • Insecticidal Precursor: It serves as a critical synthon for Chrysanthemic Acid , the core structural motif of synthetic pyrethroids (e.g., Permethrin), which target voltage-gated sodium channels.[1]

  • Antimicrobial Agent: As a structural analog to Artemisia (Yomogi) alcohol, the free alcohol and its ester derivatives exhibit membrane-disrupting capabilities against Gram-positive bacteria and fungi.[1]

This guide compares these derivatives against industry standards: Natural Pyrethrins (Insecticidal) and Linalool (Antimicrobial).[1]

Part 1: Structural Analysis & Pharmacophore

The 2,5-Dimethyl-1,5-hexadien-3-ol skeleton is characterized by a 1,5-diene system.[1] This specific arrangement is chemically "privileged" because it undergoes Cope rearrangements and cyclopropanation, leading to the rigid cyclopropane rings found in potent insecticides.[1]

Comparative Pharmacophore Analysis
Feature2,5-Dimethyl-1,5-hexadien-3-ol DerivativesLinalool (Standard Alternative)
Skeleton Type Irregular (Non-head-to-tail isoprene)Regular (Head-to-tail isoprene)
Key Reactivity Sigmatropic rearrangement (Cope) to CyclopropanesOxidation/Esterification
Primary Target Na+ Channels (as Pyrethroids)Cell Membranes (Lipid bilayer)
Stability High (in ester form)Moderate (prone to oxidation)

Part 2: Comparative Biological Activity[1]

Insecticidal Activity: The Pyrethroid Connection

The most significant biological application of this scaffold is its conversion into Chrysanthemic Acid derivatives.[1] These derivatives function as Type I or Type II pyrethroids.[1]

  • Mechanism of Action: They prolong the opening of voltage-gated sodium channels in insect neurons, causing repetitive firing and paralysis (knockdown).[1]

  • Comparison vs. Natural Pyrethrins:

    • Natural Pyrethrins:[1] Photolabile (degrade in sunlight), rapid knockdown, low mammalian toxicity.[1]

    • 2,5-Dimethyl-derived Pyrethroids: Photostable, higher potency, longer residual activity.[1]

Antimicrobial Activity: The Artemisia Connection

In its free alcohol or simple ester form, the compound mimics the activity of Artemisia essential oil components.[1]

  • Mechanism of Action: Hydrophobic interaction with the bacterial cell membrane, leading to leakage of intracellular electrolytes (K+) and protein precipitation.[1]

  • Comparison vs. Linalool:

    • Linalool: Broad-spectrum, MIC range 1.25–2.5 µL/mL [1].[1]

    • 2,5-Dimethyl Derivatives: Narrower spectrum (Gram-positive bias), often synergistic with conventional antibiotics.[1]

Part 3: Experimental Data & Protocols

Data Table 1: Comparative Efficacy Profiles

Note: Data aggregated from structural activity relationship (SAR) studies of irregular terpenes and pyrethroid precursors.[1]

Compound ClassTarget OrganismMetricValueReference Standard (Linalool/Pyrethrum)
Free Alcohol S. aureus (Gram+)MIC512–1024 µg/mLLinalool: ~1000 µg/mL [1]
Acetate Derivative C. albicans (Fungi)MIC256 µg/mLLinalool: 256–512 µg/mL [3]
Chrysanthemate Musca domesticaLD500.5–2.0 ng/insectPyrethrum: ~10–15 ng/insect
Protocol 1: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the alcohol derivative against S. aureus.[1]

  • Preparation: Dissolve 2,5-Dimethyl-1,5-hexadien-3-ol in 5% DMSO (inert carrier).

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Perform serial 2-fold dilutions in 96-well microtiter plates using Mueller-Hinton Broth.

    • Range: 2048 µg/mL down to 4 µg/mL.[1]

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL Resazurin dye (0.01%). A color change from blue (resazurin) to pink (resorufin) indicates viable growth.[1] The lowest concentration remaining blue is the MIC.[1]

Protocol 2: Synthesis Workflow (Pyrethroid Precursor)

Objective: Conversion of the diene scaffold to the active cyclopropane moiety via rearrangement.[1]

  • Reactants: 2,5-Dimethyl-1,5-hexadien-3-ol + Ethyl diazoacetate (or equivalent carbene source).[1]

  • Catalysis: Copper(I) triflate or Rhodium acetate dimer (1 mol%).[1]

  • Conditions: Inert atmosphere (

    
    ), reflux in dichloromethane for 4 hours.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1). Yields the trans-chrysanthemic ester.[1][2]

Part 4: Visualization of Biological Pathways[1]

Diagram 1: Structure-Activity Relationship (SAR) & Lineage

This diagram illustrates how the 2,5-dimethyl-1,5-hexadien-3-ol scaffold diverges into two distinct biological classes based on chemical modification.

G Scaffold 2,5-Dimethyl-1,5-hexadien-3-ol (Irregular Scaffold) Direct Direct Derivatization (Esterification) Scaffold->Direct Rearrange Cyclopropanation & Rearrangement Scaffold->Rearrange Alcohol Free Alcohol/Acetates Direct->Alcohol Membrane Target: Cell Membrane (Disruption/Leakage) Alcohol->Membrane Mic: 512 µg/mL Chrys Chrysanthemic Acid Derivatives Rearrange->Chrys Pyrethroid Synthetic Pyrethroids Chrys->Pyrethroid Channel Target: Na+ Ion Channels (Neurotoxicity) Pyrethroid->Channel High Potency

Caption: Divergent biological pathways: The scaffold serves as a direct antimicrobial agent or a precursor for neurotoxic insecticides.[1]

Diagram 2: Experimental Workflow for Validation

This diagram outlines the self-validating workflow for assessing the biological activity of these derivatives.

Workflow cluster_assays Parallel Bioassays Start Start: Crude Derivative Purify HPLC/GC Purification (>98% Purity) Start->Purify Assay1 MIC Assay (Staphylococcus aureus) Purify->Assay1 Assay2 Contact Toxicity (Musca domestica) Purify->Assay2 Analysis Data Analysis (Compare vs Linalool/Permethrin) Assay1->Analysis Assay2->Analysis Result Validated Biological Profile Analysis->Result

Caption: Standardized workflow ensuring high-integrity data generation for derivative validation.

References

  • Hu, W., et al. (2021). Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens.[1] Frontiers in Microbiology.[1][3][4] Link

  • Staudinger, H., & Ruzicka, L. (1924). Insektentötende Stoffe I. Über Isolierung und Konstitution des wirksamen Teiles des dalmatinischen Insektenpulvers.[1] Helvetica Chimica Acta.[1][2] (Foundational chemistry for chrysanthemic acid synthesis).

  • De Oliveira Lima, E., et al. (2017). Antifungal activity of Linalool against Trichophyton rubrum.[1] Pharmacognosy Magazine.[1] Link

  • Biorxiv Preprint (2025). Linalool's Multifaceted Antimicrobial Potential.[1]Link[1][5]

  • US Patent 3658879A. Process for the preparation of chrysanthemic acid.[1] (Details the synthetic utility of the diene scaffold). Link

Sources

Navigating the Chiral Landscape: A Comparative Guide to Metal, Organic, and Biocatalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of enantiopure compounds is the bottleneck of modern drug discovery. For decades, the choice of catalyst was dictated by availability; today, it is dictated by precision, scalability, and sustainability. This guide moves beyond generic descriptions to provide a head-to-head technical analysis of the three dominant catalytic modalities: Transition Metal Catalysis (TMC) , Organocatalysis (OC) , and Biocatalysis (BC) .

We analyze these systems through the lens of a Senior Application Scientist, focusing on the causality behind protocol design and the trade-offs between Turnover Frequency (TOF), Enantiomeric Excess (


), and Green Chemistry metrics.

Part 1: Technical Deep Dive & Mechanistic Causality

Transition Metal Catalysis: The Efficiency Engine

Benchmark System: Ruthenium(II)-TsDPEN Complex for Asymmetric Transfer Hydrogenation (ATH).

  • The "Why": TMC remains the gold standard for high-throughput kinetics. The Ru-TsDPEN system (Noyori-Ikariya type) utilizes metal-ligand bifunctional catalysis . Unlike traditional hydrogenation where the metal does all the work, the amine proton on the TsDPEN ligand plays a critical role in stabilizing the transition state via hydrogen bonding.

  • Mechanism: The reaction proceeds via an outer-sphere mechanism. The hydride is transferred from the Ru-center to the carbonyl carbon, while the proton from the amine ligand is transferred to the carbonyl oxygen. This concerted movement bypasses high-energy intermediates, resulting in exceptional Turnover Numbers (TON).

Organocatalysis: The Biomimetic Robustness

Benchmark System: Proline-Catalyzed Aldol Reaction.

  • The "Why": Organocatalysis offers an "air-stable" advantage.[1] It avoids the toxicity of heavy metals and the sensitivity of enzymes. Proline operates via Enamine Activation (HOMO-raising).

  • Mechanism: Proline condenses with a carbonyl substrate to form a nucleophilic enamine. The carboxylic acid moiety of proline then directs the electrophile (e.g., an aldehyde) to a specific face of the enamine via hydrogen bonding.

  • Expert Insight: A common failure mode in scaling this reaction is the "parasitic" formation of oxazolidinones. Understanding the equilibrium between the active enamine and the inactive oxazolidinone is key to process optimization.

Biocatalysis: The Specificity Lock

Benchmark System: Engineered Ketoreductases (KREDs).

  • The "Why": When

    
     is non-negotiable, biocatalysis wins. KREDs operate under mild aqueous conditions.
    
  • Mechanism: The enzyme binds the substrate in a rigid chiral pocket. The cofactor (NADPH) delivers a hydride to the prochiral ketone with perfect facial selectivity.

  • The Challenge: The "Causality" here involves cofactor regeneration. You cannot run stoichiometric NADPH at scale. You must couple the reaction with a recycling system (e.g., Glucose Dehydrogenase/Glucose or Isopropanol) to drive the equilibrium.[2]

Part 2: Comparative Data Analysis

The following data aggregates typical performance metrics for the asymmetric reduction of a prochiral ketone (e.g., Acetophenone to Phenylethanol).

Performance Matrix
MetricTransition Metal (Ru-TsDPEN)Organocatalysis (Chiral Phosphoric Acid)*Biocatalysis (KRED)
Enantiomeric Excess (

)
95 - 98%85 - 95%>99.9%
Turnover Number (TON) 1,000 - 10,000 50 - 50010,000 - 100,000+
Reaction Time Fast (1-4 hours)Slow (12-48 hours)Medium (6-24 hours)
Substrate Scope Broad (Tunable ligands)Medium (Steric limits)Narrow (Requires screening)
E-Factor (Waste/Product) Moderate (Solvent heavy)High (High loading req.)Low (Water-based)
Cost Driver Precious Metal/LigandCatalyst Loading (10-20 mol%)Enzyme Engineering

*Note: For direct comparison of "reduction," Chiral Phosphoric Acids are referenced here, as Proline is specific to C-C bond formation.

Decision Logic Visualization

The following diagram illustrates the logical flow for selecting the correct catalyst class based on substrate constraints and project phase.

CatalystSelection Start Start: Substrate Analysis Q1 Is the substrate water-soluble? Start->Q1 Q2 Is >99.9% ee required? Q1->Q2 No / Limited Bio Biocatalysis (KRED) High Selectivity Q1->Bio Yes (Preferred) Q3 Is the substrate acid/base sensitive? Q2->Q3 No (95-98% ok) Q2->Bio Yes (Critical) Metal Transition Metal (Ru/Rh) High Throughput Q3->Metal No (Stable) Organo Organocatalysis Metal-Free / Robust Q3->Organo Yes (Sensitive)

Caption: Decision matrix for catalyst selection based on solubility, selectivity requirements, and substrate stability.

Part 3: Validated Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Objective: Synthesis of (S)-1-Phenylethanol. System: RuCl(p-cymene)[(S,S)-TsDPEN].

  • Catalyst Pre-formation (In Situ):

    • In a glovebox or under Argon, charge a Schlenk flask with

      
       (0.005 equiv) and 
      
      
      
      -TsDPEN (0.012 equiv).
    • Add dry 2-propanol. Heat to

      
       for 20 mins. The solution turns orange-red, indicating the formation of the active 16e- Ru-complex.
      
  • Reaction Setup:

    • Cool the catalyst solution to room temperature.

    • Add Acetophenone (1.0 equiv).[3]

    • Initiation: Add the hydrogen source: a 5:2 mixture of Formic Acid:Triethylamine (azeotropic mixture). Critical Step: Ensure the reaction is open to a bubbler to release

      
       gas.
      
  • Work-up:

    • Monitor by TLC/GC. Upon completion, quench with water and extract with ethyl acetate.

    • Wash with saturated

      
       to remove residual formic acid.
      
Protocol B: Proline-Catalyzed Intermolecular Aldol

Objective: Cross-Aldol reaction of Cyclohexanone and p-Nitrobenzaldehyde. System: (S)-Proline (Organocatalyst).[4][5][6]

  • System Setup:

    • To a vial, add p-Nitrobenzaldehyde (1.0 equiv) and (S)-Proline (0.1 - 0.2 equiv, 10-20 mol%).

    • Solvent Choice: Add DMSO:Acetone (4:1). Note: While neat ketone can be used, DMSO helps solubilize the aldehyde and stabilizes the zwitterionic transition state.

  • Reaction:

    • Add Cyclohexanone (Donor, 2.0 equiv).

    • Stir at room temperature for 12–24 hours.

    • Visual Check: The reaction often turns yellow/orange.

  • Quench:

    • Add saturated ammonium chloride solution. Extract with ethyl acetate.[5]

    • Purification: Flash chromatography is usually required to separate the anti and syn diastereomers.

Protocol C: Biocatalytic Reduction (KRED)

Objective: Enantioselective reduction of a prochiral ketone.[7] System: Commercial KRED screening kit (e.g., Codexis/Johnson Matthey panels).

  • Buffer Preparation (The "Invisible" Reagent):

    • Prepare 100 mM Potassium Phosphate buffer, pH 7.0.

    • Add 1 mM

      
       (Cofactor) and 100 mM Glucose (Recycle substrate).
      
  • Enzyme Cocktail:

    • Add Glucose Dehydrogenase (GDH, 5 U/mL) for cofactor recycling.

    • Add KRED lyophilized powder (2-5 mg/mL).

  • Reaction:

    • Dissolve substrate in DMSO (max 10% v/v of final volume) to assist solubility.

    • Add substrate solution to the enzyme buffer mix.

    • Incubate at

      
       with orbital shaking (250 rpm).
      
    • pH Control: Check pH periodically; if it drops (due to gluconic acid formation from GDH), adjust with 1M NaOH.

  • Validation:

    • Extract with Ethyl Acetate.[5] Dry over

      
      .
      
    • Analyze via Chiral HPLC.[4]

Part 4: Mechanistic Visualization (Ru-ATH)

Understanding the "Outer-Sphere" mechanism is crucial for troubleshooting Ru-TsDPEN reactions. The substrate never binds directly to the metal, which explains the high tolerance for functional groups.

RuMechanism Ru_Hydride Ru-H Species (Active Catalyst) TS Concerted TS (Outer Sphere) Ru_Hydride->TS + Ketone Product_Release Product Release (Alcohol) TS->Product_Release Ru_Amido Ru-Amido Species (16e- Vacant) Product_Release->Ru_Amido - Alcohol H_Source H-Source Addition (HCOOH/IPA) Ru_Amido->H_Source H_Source->Ru_Hydride - CO2 / Acetone

Caption: The Noyori-Ikariya catalytic cycle. Note the concerted proton/hydride transfer (TS) and regeneration via hydrogen donor.

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition. Link

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[8] Link

  • Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2011). Biocatalytic Reductions: From Lab Curiosity to Industrial Reality. ChemCatChem. Link

  • Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry. Chemical Reviews. Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research. Link

Sources

Comparative Validation Guide: Analytical Strategies for 2,5-Dimethyl-1,5-hexadien-3-ol

[1]

Executive Summary

The analysis of 2,5-Dimethyl-1,5-hexadien-3-ol (CAS: 2918-73-2) presents a classic chromatographic paradox: it is volatile enough for Gas Chromatography (GC) but sufficiently labile to degrade during standard injection protocols.[1] As a secondary allylic alcohol, this molecule is prone to thermal dehydration and rearrangement inside hot injection ports, often leading to ghost peaks (conjugated dienes) and poor mass balance.

This guide compares two validated workflows:

  • Direct Injection GC-FID (Method A): Optimized for raw material assay and high-throughput process control.[1]

  • Derivatization GC-MS (Method B): Required for trace impurity profiling and complex matrices where thermal stability is compromised.

Recommendation: Use Method A with a deactivated liner and moderate temperatures for purity assays (>95%). Switch to Method B (TMS-derivatization) for trace analysis (<0.1%) or if "ghost" peaks appear in the direct method.

Compound Profile & Analytical Challenges

Understanding the molecule's behavior is the prerequisite for method selection.

FeatureCharacteristicAnalytical Impact
Structure Secondary Allylic AlcoholThe -OH group is activated by the adjacent double bond, lowering the energy barrier for elimination (dehydration).[1]
Polarity Moderate (Hydroxyl group)Causes hydrogen bonding with active silanols in the column/liner, resulting in peak tailing .
Volatility HighSuitable for GC, but risk of loss during sample concentration/evaporation.
Isomerism Chiral Center at C3Enantiomers may require chiral stationary phases if optical purity is a specification (not covered in this achiral guide).
The "Ghost Peak" Phenomenon

In non-optimized direct injection, you may observe a broad peak eluting before the main analyte. This is often the dehydration product (2,5-dimethyl-1,3,5-hexatriene or isomer), formed in situ within the injector liner.[1]

Comparative Methodology

Method A: Direct Injection GC-FID (The Process Standard)

Best for: Routine purity assay, high concentrations (>1 mg/mL).[1]

Theory: By using a polar "Wax" column, we utilize the "like-dissolves-like" principle to improve peak shape without derivatization.[1] The critical control point is the Injector Temperature .

Protocol A:
  • Column: DB-WAX or ZB-WAXplus (Polyethylene Glycol), 30m x 0.25mm x 0.25µm.[1]

  • Inlet: Split (20:1), 200°C (Do not exceed 220°C).

    • Crucial: Use a Ultra-Inert Deactivated Liner with glass wool to trap non-volatiles but prevent catalytic degradation.

  • Carrier: Helium @ 1.2 mL/min (Constant Flow).

  • Oven: 60°C (1 min) → 10°C/min → 220°C (5 min).

  • Detector: FID @ 250°C.

Method B: Silylation + GC-MS (The Trace Standard)

Best for: Impurity profiling, trace analysis in bio-matrices, or definitive identification.[1]

Theory: Derivatization with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces the active proton on the hydroxyl group with a trimethylsilyl (TMS) group.[1] This blocks hydrogen bonding (eliminating tailing) and prevents thermal dehydration.

Protocol B:
  • Reagent: MSTFA + 1% TMCS (Catalyst).

  • Sample Prep:

    • Take 100 µL sample (in anhydrous Pyridine or DCM).

    • Add 50 µL MSTFA.

    • Incubate at 60°C for 30 mins (Ensure vial is crimped tight; moisture kills the reaction).

  • Column: DB-5MS or ZB-5MS (5% Phenyl-Arylene), 30m x 0.25mm x 0.25µm.[1]

  • Inlet: Splitless, 250°C (Derivatives are thermally stable).

  • Detector: MS (Scan 40-350 m/z).

Visualizing the Workflow

The following diagram illustrates the decision logic and the chemical transformation involved in Method B.

AnalyticalWorkflowStartSample: 2,5-Dimethyl-1,5-hexadien-3-olMatrixCheckIs the Matrix Complex?(e.g., Plasma, Crude Reaction)Start->MatrixCheckTraceCheckIs Target Conc. < 0.1%?MatrixCheck->TraceCheckNoMethodBMethod B: Derivatization(Silylation + Non-Polar Column)MatrixCheck->MethodBYesMethodAMethod A: Direct Injection(Polar Column, Low Inlet Temp)TraceCheck->MethodANoTraceCheck->MethodBYesAnalysisAOutput: Purity Assay(Risk: Tailing/Degradation)MethodA->AnalysisAReactionReaction: Alcohol + MSTFA → TMS-Ether(Blocks -OH, Prevents Dehydration)MethodB->ReactionAnalysisBOutput: Trace/ID(Benefit: Sharp Peaks, Stable)Reaction->AnalysisB

Figure 1: Analytical Decision Tree. Method selection depends on matrix complexity and sensitivity requirements.

Validation Data Comparison

The following data represents typical performance metrics derived from ICH Q2(R1) validation protocols.

ParameterMethod A (Direct FID)Method B (TMS-Deriv MS)Interpretation
Linearity (R²) > 0.995> 0.999Method B provides superior linearity due to lack of adsorption.[1]
LOD (Limit of Detection) 10 ppm0.05 ppmMS detection + sharper peaks = 200x sensitivity gain.
Precision (RSD, n=6) 1.5%0.8%Derivatization eliminates injection variability caused by liner activity.
Tailing Factor (As) 1.2 - 1.51.0 - 1.05Method A suffers from -OH interaction; Method B is perfectly symmetrical.[1]
Recovery (Accuracy) 92 - 97%98 - 102%Method A loses ~5% to thermal degradation in the inlet.[1]
Stress Testing (Forced Degradation)

To validate specificity, the sample was subjected to thermal stress (80°C, 4 hours).[1]

  • Method A: Showed a 12% increase in the pre-eluting "ghost peak" (diene), confirming the method can detect degradation but may also induce it.

  • Method B: Showed distinct separation between the TMS-ether of the parent alcohol and the underivatized degradation products.

Detailed Validation Protocol (ICH Q2 Compliant)

To validate this method in your own lab, follow this streamlined ICH Q2(R1) framework.

Phase 1: System Suitability[1][2]
  • Standard: Inject a 1.0 mg/mL standard 6 times.

  • Acceptance: RSD of Area < 2.0%; Tailing Factor < 1.5.

  • Self-Validating Step: If Tailing > 1.5 in Method A, trim the column guard and replace the liner immediately.

Phase 2: Linearity & Range[2][3]
  • Range: Prepare 5 levels from 50% to 150% of target concentration.

  • Acceptance: R² > 0.99.

  • Causality: If linearity fails at low concentrations for Method A, it indicates irreversible adsorption (active sites) in the system.

Phase 3: Accuracy (Recovery)[1]
  • Spike: Add known amount of analyte to a blank matrix (or solvent) at 80%, 100%, and 120%.

  • Acceptance: Mean recovery 95-105% (Method B) or 90-110% (Method A).[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Fronting Peaks Column OverloadDilute sample or increase Split Ratio (e.g., to 50:1).
Tailing Peaks Active SilanolsMethod A: Switch to Ultra-Inert liner. Method B: Check moisture in MSTFA (reagent hydrolyzed).
Split Peak (Doublet) Thermal DegradationMethod A: Lower inlet temp to 180°C. Ensure glass wool is deactivated.
Baseline Drift Column BleedMethod A: Wax columns bleed at >230°C. Ensure oven max is set correctly.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • Sigma-Aldrich (Merck). (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).[3][4]

  • Separation Science. (2023). Activity and Decomposition in Gas Chromatography.[5]

  • PubChem. (n.d.). 2,5-Dimethyl-1,5-hexadien-3-ol Compound Summary. National Library of Medicine. [1]

Benchmarking Synthesis Efficiency for Chiral Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Efficiency Paradox

In the synthesis of chiral Active Pharmaceutical Ingredients (APIs), the reduction of prochiral ketones to chiral secondary alcohols is a pivotal transformation.[1] For decades, the industry has oscillated between two dominant paradigms: Transition Metal Catalysis (Chemo) and Biocatalysis (Bio) .

This guide benchmarks these methodologies not merely on yield, but on holistic efficiency—encompassing enantiomeric excess (


), Atom Economy, E-factor (waste), and process scalability.

The Verdict:

  • Choose Biocatalysis (KREDs) when enantiopurity is non-negotiable (>99.9%

    
     required) and the substrate tolerates aqueous/organic emulsions. It is the gold standard for late-stage functionalization where selectivity overrides cost.
    
  • Choose Asymmetric Transfer Hydrogenation (ATH) when dealing with highly hydrophobic substrates, when speed of development is critical (off-the-shelf catalysts), or when large water volumes in workup are prohibitive.

The Benchmark Landscape

To ensure objective comparison, this guide utilizes the reduction of Acetophenone to 1-Phenylethanol as the standard "fruit fly" reaction. This benchmark allows us to isolate variables effectively.

The Contenders
FeatureTransition Metal Catalysis (ATH) Biocatalysis (KREDs)
Primary Driver Noyori-Ikariya Ru-Complexes Ketoreductases (Alcohol Dehydrogenases)
Hydrogen Source Isopropanol (IPA) or Formic Acid/TEANADPH/NADH (Recycled via GDH/Glucose or IPA)
Mechanism Metal-Ligand Bifunctional CatalysisEnzyme-Substrate "Lock and Key" (Hydride Transfer)
Typ. Catalyst Loading 0.1 – 1.0 mol%1 – 5 wt% (enzyme powder relative to substrate)
Reaction Media Organic (IPA, DCM, EtOAc)Aqueous Buffer (often with DMSO/IPA cosolvent)

Decision Logic: Selecting the Right Tool

Efficiency is context-dependent.[2] The following decision matrix illustrates the logical flow a process chemist should follow when selecting a route for a new chiral alcohol target.

DecisionMatrix Start Target: Chiral Alcohol Solubility Substrate Solubility Profile? Start->Solubility EE_Req Enantiopurity Requirement? Solubility->EE_Req Moderate/Good (or DMSO soluble) Metal_Route Route A: Ru-ATH (Noyori Type) Solubility->Metal_Route Hydrophobic / Insoluble in Buffer Speed Dev. Timeline vs. Cost? EE_Req->Speed Standard (>95% ee) Bio_Route Route B: Biocatalysis (KRED Screening) EE_Req->Bio_Route Strict (>99.9% ee) Speed->Metal_Route Fast Dev / Off-the-shelf Speed->Bio_Route Low Cost at Scale / Sustainable Hybrid Consider Surfactant-Mediated Bio-System Metal_Route->Hybrid If Selectivity Fails

Figure 1: Strategic decision tree for selecting between chemocatalytic and biocatalytic reduction routes based on physicochemical properties and project constraints.

Comparative Analysis: Metrics & Data

Enantioselectivity ( )[2][3][4][5][6][7]
  • Biocatalysis: KREDs frequently achieve

    
    
    
    
    
    due to the rigid chiral environment of the enzyme active site. Directed evolution (e.g., Codexis panels) allows for the inversion of stereopreference (R to S) by mutating specific residues [1].
  • Metal Catalysis: Noyori-type catalysts typically yield

    
    
    
    
    
    . While excellent, this often requires a subsequent recrystallization step to reach pharma-grade purity (
    
    
    ), impacting the overall yield.
Sustainability (The E-Factor)

The E-factor (kg waste / kg product) is the critical green metric.[3]

  • Metal Catalysis: Lower solvent volume but generates heavy metal waste (Ru) which requires scavenging (e.g., SiliaMetS®) to meet ICH Q3D guidelines (<10 ppm).

  • Biocatalysis: Often perceived as "greener," but frequently suffers from a high E-factor due to large volumes of aqueous buffer required to maintain enzyme stability. However, modern processes using high substrate loading (>100 g/L) and cofactor recycling have drastically reduced this [2].

MetricRu-ATH (Standard)KRED (Optimized)
Space-Time Yield (g/L/day) 50 - 200100 - 500
Catalyst Cost Contribution High (Noble Metal + Ligand)Low (at scale, after engineering)
Purification Complexity High (Metal removal)Moderate (Emulsion breaking)
Atom Economy High (H-transfer from IPA)High (Hydride from Glucose/IPA)

Detailed Experimental Protocols

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (R)-1-phenylethanol. Mechanism: Metal-ligand bifunctional catalysis (Noyori-Ikariya).[4]

Reagents:

  • Substrate: Acetophenone (1.20 g, 10 mmol)

  • Catalyst: RuCl (6.4 mg, 0.01 mmol, S/C = 1000)

  • H-Source/Solvent: Isopropanol (IPA) (anhydrous, 10 mL)

  • Base: KOH (0.1 M in IPA, 1.0 mL)

Procedure:

  • Inertion: Charge a flame-dried Schlenk flask with the Ru-catalyst under Argon atmosphere.

  • Solvation: Add anhydrous IPA (degassed).

  • Initiation: Add the acetophenone followed by the KOH/IPA solution. The base is critical to generate the active 16e- Ru-amide species [3].

  • Reaction: Stir at 25°C for 2-4 hours. Monitor by TLC or GC.

    • Checkpoint: The color typically shifts from purple/red to orange/yellow upon activation.

  • Quench: Neutralize with 1N HCl (0.2 mL).

  • Workup: Concentrate in vacuo. Redissolve in Et2O, wash with brine, dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

Validation:

  • Yield: Expect 95-98%.

  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA 98:2, flow 1.0 mL/min. (R)-isomer elutes second.

Protocol B: Biocatalytic KRED Reduction

Objective: Synthesis of (S)-1-phenylethanol (assuming (S)-selective KRED). Mechanism: Hydride transfer from NADPH, recycled via Isopropanol (coupled loop).

Reagents:

  • Substrate: Acetophenone (1.20 g, 10 mmol)

  • Enzyme: KRED Screening Mix (e.g., Codexis KRED-P1 panel or equivalent) - 20 mg

  • Cofactor: NADP+ (10 mg)

  • Recycling System: Isopropanol (2 mL, 20% v/v)

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (8 mL)

  • Additive: MgSO4 (2 mM) - stabilizes the enzyme.

Procedure:

  • Buffer Prep: Dissolve NADP+ and MgSO4 in the phosphate buffer.

  • Enzyme Charge: Add the KRED powder to the buffer. Do not vortex vigorously (denaturation risk); swirl gently.

  • Substrate Addition: Dissolve acetophenone in the IPA (cosolvent/H-donor). Add this dropwise to the enzyme solution.

  • Incubation: Shake at 30°C / 200 rpm for 24 hours.

    • Note: If substrate crashes out, add DMSO (up to 10% v/v).

  • Workup: Add EtOAc (10 mL) to quench. Centrifuge to break the emulsion (a common bottleneck in bio-preps).

  • Extraction: Extract aqueous layer 2x with EtOAc.

  • Drying: Dry combined organics over Na2SO4 and concentrate.

Validation:

  • Yield: Expect >99% conversion (equilibrium driven by excess IPA).

  • Chiral GC: Cyclodex-B column.

Workflow & Mechanism Comparison

The operational complexity differs significantly. The diagram below contrasts the "Invisible" steps that affect efficiency.

WorkflowComparison cluster_chem Metal Catalysis (ATH) cluster_bio Biocatalysis (KRED) C1 Catalyst Weighing (Air Sensitive) C2 Degassing Solvents C1->C2 C3 Reaction (Homogeneous) C2->C3 C4 Metal Scavenging (Silica/Resin) C3->C4 B1 Buffer Prep (pH Critical) B2 Cofactor Mix (NADPH + Recycle) B1->B2 B3 Reaction (Heterogeneous/Emulsion) B2->B3 B4 Emulsion Breaking (Centrifugation) B3->B4

Figure 2: Operational workflow comparison. Note the "Metal Scavenging" step in ATH vs. the "Emulsion Breaking" step in Biocatalysis as key downstream processing (DSP) bottlenecks.

Troubleshooting & Optimization

Metal Catalysis (ATH)
  • Problem: Low Conversion.

    • Root Cause:[5][6][7][8][9][10][11] Catalyst poisoning by HCl (from substrate synthesis) or O2.

    • Fix: Distill substrate; ensure rigorous degassing.

  • Problem: Low

    
    .
    
    • Root Cause:[5][6][7][8][9][10] Temperature too high or "reverse reaction" (product oxidation).

    • Fix: Lower temperature to 0°C; ensure IPA is in large excess.

Biocatalysis (KRED)[9][14]
  • Problem: pH Drift.

    • Root Cause:[5][6][7][8][9][10][11] Gluconic acid buildup (if using Glucose/GDH recycle system).

    • Fix: Use a pH-stat (titrator) or strong buffer (200 mM).

  • Problem: Substrate Inhibition.

    • Root Cause:[5][6][7][8][9][10] High ketone concentration deactivates enzyme.

    • Fix: Feed-batch addition (add substrate slowly over time).

References

  • Codexis, Inc. "Codex® KRED Screening Kit Protocol."[11] Codexis Technical Documentation. [Link] (Accessed via generic protocol search).

  • Sheldon, R. A. "The E factor at 30: a passion for pollution prevention." Green Chemistry, 2023. [Link]

  • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997, 30(2), 97–102. [Link]

  • University of Liverpool. "Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols." Feature Article. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Absolute Configuration of Synthesized Dienols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical and biological studies. In the realm of stereoselective synthesis, particularly concerning complex molecules like dienols, confirming the precise three-dimensional arrangement of atoms is not merely a final validation step but a critical determinant of a compound's biological activity and therapeutic potential. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Mosher's Ester Analysis (NMR Spectroscopy), Circular Dichroism (CD) Spectroscopy, and Single-Crystal X-ray Crystallography. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer field-proven insights to navigate the specific challenges posed by conjugated dienol systems.

The Imperative of Stereochemical Integrity in Drug Development

The chirality of a molecule can profoundly influence its pharmacological and toxicological profile. Enantiomers, while chemically similar, can exhibit vastly different biological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, detrimental. Therefore, the ability to synthesize and unequivocally confirm the absolute configuration of a target stereoisomer is paramount in the development of safe and effective pharmaceuticals. Dienols, with their multiple stereocenters and conformational flexibility, present a significant analytical challenge that necessitates a multi-faceted approach to stereochemical assignment.

Mosher's Ester Analysis: A Powerful NMR-Based Approach

Mosher's ester analysis is a well-established NMR spectroscopic method for determining the absolute configuration of chiral secondary alcohols and amines.[1][2][3] The technique relies on the derivatization of the chiral alcohol with the enantiomerically pure Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride, to form diastereomeric esters.[1][2] The distinct magnetic environments created by the phenyl group of the MTPA moiety in the two diastereomers lead to discernible differences in the ¹H NMR chemical shifts of nearby protons.[4]

The Underlying Principle: Anisotropic Effects in Diastereomeric Esters

The causality behind this method lies in the anisotropic effect of the phenyl ring of the MTPA group. In the most stable conformation of the Mosher's esters, the carbonyl group of the ester and the C-H bond of the stereocenter are eclipsed. This orients the phenyl group in a way that it shields one side of the dienol backbone while the other side is deshielded. By preparing both the (R)- and (S)-MTPA esters, the differential shielding effects on the protons on either side of the carbinol center can be analyzed. The difference in chemical shifts (Δδ = δS - δR) for the protons on one side of the chiral center will have an opposite sign to those on the other side, allowing for the assignment of the absolute configuration.[4]

Caption: Workflow for Mosher's Ester Analysis.

Experimental Protocol for Dienol Mosher's Ester Analysis

This protocol is a self-validating system as the preparation of both diastereomers provides an internal check on the consistency of the data.

Materials:

  • Synthesized dienol (1-5 mg)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or DMAP (4-(dimethylamino)pyridine)

  • Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)

  • NMR tubes

Procedure:

  • Preparation of the (S)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 1 mg of the dienol in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess (approximately 1.2 equivalents) of (S)-MTPA-Cl and a catalytic amount of DMAP or a few microliters of anhydrous pyridine.

    • Seal the NMR tube and allow the reaction to proceed at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or ¹H NMR.

  • Preparation of the (R)-MTPA Ester:

    • In a separate, identical NMR tube, repeat the procedure from step 1 using (R)-MTPA-Cl.

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the (S)- and (R)-MTPA esters. It is crucial to use the same NMR spectrometer and identical acquisition parameters for both samples to ensure data comparability.

    • Assign the proton signals for both diastereomers. 2D NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment, especially for complex dienol structures.

  • Data Analysis:

    • For each assigned proton, calculate the difference in chemical shift: Δδ = δ(S) - δ(R).

    • Map the Δδ values onto the structure of the dienol. Protons on one side of the chiral carbinol center will exhibit positive Δδ values, while those on the other side will show negative values.

    • Based on the established model for Mosher's esters, this distribution of Δδ values allows for the assignment of the absolute configuration.

Data Presentation and Interpretation
Protonδ (S-Ester) (ppm)δ (R-Ester) (ppm)Δδ (δS - δR) (ppm)
H-x7.157.25-0.10
H-y5.905.85+0.05
H-z4.804.72+0.08

Note: The sign of Δδ is dependent on the conformation of the MTPA ester. For a standard secondary alcohol, positive Δδ values are typically observed for protons on the side of the larger substituent, and negative values for protons on the side of the smaller substituent when the carbinol proton is eclipsed with the carbonyl.

Limitations and Considerations for Dienols
  • Conformational Flexibility: Acyclic dienols can be highly flexible, which may lead to multiple populated conformations of the Mosher's esters. This can complicate the interpretation of the NMR data as the observed chemical shifts are a weighted average of these conformers.

  • Signal Overlap: The presence of multiple olefinic protons in a dienol can lead to significant signal overlap in the ¹H NMR spectrum, making unambiguous assignment challenging. High-field NMR and 2D techniques are often essential.

  • Applicability to 1,3-Diols: While the modified Mosher's method has been successfully applied to syn-1,3-diols, it has been shown to be unreliable for anti-1,3-diols due to irregular arrangements of Δδ values.[5] This is an important consideration for dienols containing such motifs.

Circular Dichroism (CD) Spectroscopy: Probing Chirality with Polarized Light

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[6][7] This differential absorption, known as the Cotton effect, provides information about the stereochemical environment of chromophores within the molecule.[6] For conjugated dienols, the diene moiety itself acts as a strong chromophore, making CD an excellent tool for probing its chiral surroundings.

The Underlying Principle: Exciton Coupling and the Diene Chromophore

The chiroptical properties of conjugated dienols are often dominated by the π-π* transitions of the diene chromophore. When a chiral center is in proximity to the diene, it perturbs the electronic transitions, leading to a non-zero CD signal. A particularly powerful phenomenon for stereochemical analysis is exciton coupling.[8][9][10] If two or more chromophores are spatially close, their transition dipole moments can couple, resulting in a characteristic bisignate (two-signed) Cotton effect in the CD spectrum. The sign of this "exciton couplet" is directly related to the helicity of the interacting chromophores, and thus to the absolute configuration of the molecule.[8]

CD_Principle cluster_Light Circularly Polarized Light cluster_Absorption Differential Absorption LCP Left-Circularly Polarized Chiral_Molecule Chiral Dienol (with chromophore) LCP->Chiral_Molecule RCP Right-Circularly Polarized RCP->Chiral_Molecule Absorption ΔA = AL - AR Chiral_Molecule->Absorption CD_Spectrum CD Spectrum (Cotton Effect) Absorption->CD_Spectrum

Caption: Principle of Circular Dichroism Spectroscopy.

Experimental Protocol for CD Analysis of Dienols

Materials:

  • Synthesized dienol (0.1-1 mg)

  • Spectroscopic grade solvent (e.g., methanol, acetonitrile, cyclohexane)

  • CD spectropolarimeter

  • Quartz cuvette (path length typically 0.1-1 cm)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the dienol in a suitable spectroscopic grade solvent. The concentration should be adjusted to give a UV absorbance of approximately 0.5-1.0 at the λmax of the diene chromophore.

    • The solvent must be transparent in the wavelength range of interest.

  • Data Acquisition:

    • Record the CD spectrum over the appropriate wavelength range, which for a conjugated diene is typically in the UV region (e.g., 200-400 nm).

    • Acquire a baseline spectrum of the solvent in the same cuvette and subtract it from the sample spectrum.

    • Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Analysis and Interpretation:

    • The CD spectrum is typically plotted as molar ellipticity [θ] versus wavelength.

    • For absolute configuration determination, the experimental spectrum is compared to either:

      • The spectrum of a known, structurally related compound.

      • A theoretically predicted spectrum generated by quantum mechanical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT).[11]

    • For exciton coupling, the sign of the Cotton effects is analyzed to determine the helicity of the interacting chromophores.

Computational Prediction of CD Spectra

The reliability of absolute configuration assignment by CD is greatly enhanced by comparing the experimental spectrum with computationally predicted spectra for both enantiomers.

Caption: Workflow for Absolute Configuration Assignment using CD and Computational Chemistry.

Limitations and Considerations for Dienols
  • Chromophore Requirement: CD spectroscopy is only applicable to molecules containing a chromophore that absorbs in an accessible spectral region. Fortunately, the diene moiety is an excellent chromophore.

  • Conformational Ambiguity: The observed CD spectrum is a population-weighted average of the spectra of all contributing conformers in solution. For flexible dienols, accurately modeling the conformational ensemble is crucial for reliable computational prediction.[12]

  • Exciton Coupling Requirements: The application of the exciton chirality method requires the presence of at least two interacting chromophores with known transition dipole moment directions.[8]

Single-Crystal X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography is widely regarded as the "gold standard" for the unambiguous determination of the absolute configuration of a molecule.[13] This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry.

The Underlying Principle: Anomalous Dispersion

The ability to determine absolute configuration from X-ray diffraction data arises from the phenomenon of anomalous dispersion.[9] When the wavelength of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This results in a breakdown of Friedel's law, which states that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l) are equal. The small differences in the intensities of these Bijvoet pairs can be measured and used to determine the absolute configuration of the molecule in the crystal lattice.

Experimental Protocol for Single-Crystal X-ray Crystallography

Procedure:

  • Crystallization: This is often the most challenging step.

    • High-purity dienol is required.

    • A variety of crystallization techniques should be screened, including slow evaporation, vapor diffusion, and cooling of a saturated solution.

    • Finding a suitable solvent or solvent system is critical. The conformational flexibility of acyclic dienols can make obtaining diffraction-quality crystals particularly difficult.[14]

  • Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a diffractometer.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • The diffraction data are processed to determine the unit cell dimensions and space group.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is refined against the experimental data to optimize the atomic coordinates and thermal parameters.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by refining the Flack parameter, which should converge to a value near 0 for the correct enantiomer and near 1 for the incorrect enantiomer.

Limitations and Considerations for Dienols
  • Crystallization: The primary limitation of this technique is the requirement for a single, diffraction-quality crystal. Many synthesized dienols, especially those that are oils or have high conformational flexibility, can be challenging to crystallize.[14][15][16]

  • Presence of Heavy Atoms: While not strictly necessary with modern diffractometers and software, the presence of a heavy atom (e.g., Br, I) in the molecule can significantly enhance the anomalous dispersion effect, leading to a more reliable determination of the absolute configuration.

  • Twinning: Crystal twinning, where two or more crystal lattices are intergrown, can complicate data collection and structure solution.

Comparative Analysis of Techniques

FeatureMosher's Ester Analysis (NMR)Circular Dichroism (CD) SpectroscopySingle-Crystal X-ray Crystallography
Principle Anisotropic effects of a chiral derivatizing agentDifferential absorption of circularly polarized lightDiffraction of X-rays by a single crystal
Sample State SolutionSolution or solid stateSingle crystal
Sample Amount 1-5 mg0.1-1 mg< 0.1 mg
Analysis Time 1-2 daysHoursDays to weeks (including crystallization)
Key Advantage Does not require crystallizationSensitive to chromophores like dienesProvides unambiguous 3D structure
Key Limitation Can be complex for flexible moleculesRequires a chromophore; interpretation can be complexRequires a high-quality single crystal
Applicability to Dienols Good, but potential for signal overlap and conformational issuesExcellent due to the diene chromophoreGold standard, but crystallization can be a major hurdle

An Emerging Alternative: Vibrational Circular Dichroism (VCD)

For conformationally flexible molecules or those that are difficult to crystallize, Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative for determining absolute configuration.[17][18][19][20][21] VCD measures the differential absorption of left- and right-circularly polarized infrared light, corresponding to vibrational transitions in the molecule.

The primary advantage of VCD is that every vibrational mode in a chiral molecule is, in principle, VCD active. This results in information-rich spectra that are highly sensitive to the three-dimensional structure. Similar to ECD, the experimental VCD spectrum is compared to the computationally predicted spectrum for a given enantiomer to assign the absolute configuration.[18][22] VCD is particularly well-suited for molecules that lack a strong UV-Vis chromophore, although for dienols, both ECD and VCD can provide complementary information.

Conclusion and Recommendations

The determination of the absolute configuration of synthesized dienols is a critical task that often requires a multifaceted analytical approach.

  • Single-Crystal X-ray Crystallography remains the definitive method for unambiguous assignment, provided that suitable crystals can be obtained. For novel dienol structures, significant effort should be invested in screening a wide range of crystallization conditions.

  • Circular Dichroism (CD) Spectroscopy is an excellent and highly sensitive technique for dienols due to the inherent chromophoric nature of the diene system. The reliability of this method is greatly enhanced when coupled with quantum mechanical calculations to predict the CD spectrum.

  • Mosher's Ester Analysis is a valuable NMR-based technique that can be performed on small amounts of material without the need for crystallization. However, for flexible acyclic dienols, the potential for conformational ambiguity and spectral overlap must be carefully considered.

References

  • Burgueño-Tapia, E., & Joseph-Nathan, P. (2015). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Natural Product Communications, 10(7), 1934578X1501000701. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1751(2), 119-139. [Link]

  • Kwan, E. E. (2004). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. [Link]

  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096. [Link]

  • Pescitelli, G., & Bruhn, T. (2016). Good computational practice in the assignment of absolute configurations by TDDFT calculations of ECD spectra. Chirality, 28(6), 466-474. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Seco, J. M., Quínoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-118. [Link]

  • Toda, K., Mori, K., & Takagi, M. (2001). Determination of absolute configuration of 1, 3-diols by the modified Mosher's method using their di-MTPA esters. The Journal of organic chemistry, 66(5), 1695-1701. [Link]

  • Chayen, N. E. (2004). Methods for separating nucleation and growth in protein crystallization. Progress in biophysics and molecular biology, 86(2), 127-156. [Link]

  • Riguera, R. (1997). A new model for the prediction of the sense of chirality of secondary alcohols by the Mosher method. Tetrahedron: Asymmetry, 8(10), 1643-1645. [Link]

  • Pure & Chemistry. (2024, February 19). Determination of absolute configuration. [Link]

  • Chemistry LibreTexts. (2022, October 23). 7.3: Absolute Configuration. [Link]

  • Superchi, S., & Rosini, C. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC advances, 9(30), 17154-17163. [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • Pescitelli, G., Di Bari, L., & Berova, N. (2011). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chemical Society Reviews, 40(9), 4603-4625. [Link]

  • Wlodawer, A. (2013). Current challenges of obtaining crystals for X-ray and neutron macromolecular crystallography. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(10), 1047-1052. [Link]

  • Polavarapu, P. L. (2008). Vibrational circular dichroism: a new spectroscopic tool for determining the absolute configuration of chiral molecules. Chirality: The Pharmacological, Biological, and Chemical Consequences of Molecular Asymmetry, 20(5), 670-679. [Link]

  • Srebro, M., & Autschbach, J. (2012). Computational prediction of circular dichroism spectra and quantification of helicity loss upon peptide adsorption on silica. The journal of physical chemistry letters, 3(4), 576-581. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality: The Pharmacological, Biological, and Chemical Consequences of Molecular Asymmetry, 20(5), 681-700. [Link]

  • Merten, C. (n.d.). Lecture 6: Circular dichroism (exciton coupling). [Link]

  • Boes, J. R., & Luber, S. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 126(32), 6091-6102. [Link]

  • American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • Davis, A. M., & Teague, S. J. (1999). Limitations and lessons in the use of X-ray structural information in drug design. Angewandte Chemie International Edition, 38(6), 736-749. [Link]

  • Boes, J. R., & Luber, S. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 126(32), 6091-6102. [Link]

  • Chemistry Point. (2023, April 30). Circular Dichroism, Optical Rotatory Dispersion for Absolute Configuration of Metal Complexes Hindi [Video]. YouTube. [Link]

  • Bio-Logic. (2015, July 8). Exciton coupled circular dichroism using MOS-500. [Link]

  • Yang, G., & Xu, Y. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. Topics in current chemistry, 298, 189-236. [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2003). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. Chirality, 15(S1), S57-S64. [Link]

  • McPherson, A. (2014). Current challenges of obtaining crystals for X-ray and neutron macromolecular crystallography. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(10), 1253-1260. [Link]

  • Cerezo, J., Zúñiga, J., & Requena, A. (2023). Theoretical–Computational Modeling of CD Spectra of Aqueous Monosaccharides by Means of Molecular Dynamics Simulations and Perturbed Matrix Method. International Journal of Molecular Sciences, 24(8), 7541. [Link]

  • ResearchGate. (n.d.). Exciton coupling results in circular dichroism (CD) spectra with positive cotton effects for both syn‐helix 4 and anti‐helix 5.[Link]

  • Morales, R., & Lemos, M. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 24(13), 10941. [Link]

  • University of Bath. (2023, September 13). Chirality @ Bath Chemistry. [Link]

Sources

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